molecular formula C18H15N3O3S B1231062 OXSI-2

OXSI-2

Cat. No.: B1231062
M. Wt: 353.4 g/mol
InChI Key: MLKHXLFEYOOYEY-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spleen tyrosine kinase (Syk) is a cytoplasmic non-receptor tyrosine kinase that is critically involved in signal transduction from a variety of immune receptors, including the B-cell receptor (BCR) and Fc receptors . It is predominantly expressed in hematopoietic cells and acts as a key regulator of biological functions such as immune recognition, inflammatory responses, cell adhesion, and platelet activation . Due to its central role in these pathways, Syk has emerged as a prominent therapeutic target for a wide range of human diseases, making Syk inhibitors invaluable tools for biomedical research . In oncology research, Syk inhibitors have shown significant potential in the study of hematological malignancies. Inhibiting Syk can impede cancer cell proliferation, survival, and metastasis in models of lymphomas, leukemias, and certain solid tumors . Compounds like entospletinib and fostamatinib (the first FDA-approved Syk inhibitor) have been investigated for their ability to disrupt BCR signaling and the tumor microenvironment in conditions like chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL) . Furthermore, Syk also demonstrates a context-dependent tumor-suppressor role, such as in breast cancer, highlighting the complexity that researchers must explore . Beyond oncology, Syk inhibitors are crucial for probing the mechanisms of autoimmune and inflammatory diseases. Research has demonstrated their efficacy in preclinical models of rheumatoid arthritis, immune thrombocytopenia (ITP), lupus, and allergic disorders . The mechanism involves blocking Fc receptor and integrin signaling in immune cells like macrophages and neutrophils, thereby reducing the production of pro-inflammatory cytokines and the formation of pathogenic extracellular traps . Recent studies also point to the role of Syk in non-hematopoietic cells, including hepatocytes, suggesting applications in researching liver diseases such as fibrosis and hepatitis . This broad scope of action makes Syk inhibitors essential for dissecting key signaling cascades like PI3K-AKT, MAPK, and NF-κB in diverse physiological and pathological contexts .

Properties

IUPAC Name

(3Z)-3-[(1-methylindol-3-yl)methylidene]-2-oxo-1H-indole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-21-10-11(13-4-2-3-5-17(13)21)8-15-14-9-12(25(19,23)24)6-7-16(14)20-18(15)22/h2-10H,1H3,(H,20,22)(H2,19,23,24)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKHXLFEYOOYEY-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956296-96-0
Record name OXSI-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1956296960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OXSI-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YZ3QBQ97C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of OXSI-2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OXSI-2, an oxindole compound identified as [3-(1-Methyl-1H-indol-3-yl-methylene)-2-oxo-2, 3-dihydro-1H-indole-5-sulfonamide], is a potent, cell-permeable inhibitor of Spleen tyrosine kinase (Syk).[1][2][3] Syk is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immune receptors, making it a key player in allergic and autoimmune diseases, as well as hematological malignancies. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its primary target, downstream signaling effects, and notable non-selective activities. The information presented is intended to support further research and drug development efforts centered on Syk inhibition.

Core Mechanism of Action: Syk Kinase Inhibition

The primary mechanism of action of this compound is the direct inhibition of Spleen tyrosine kinase (Syk). It demonstrates potent inhibitory activity against Syk with a reported half-maximal inhibitory concentration (IC50) of 14 nM.[4][5] This inhibition is central to its observed effects on various cellular processes, most notably in platelets and immune cells.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's activity.

Table 1: Inhibitory Potency of this compound

ParameterValueCell Type/SystemReference
IC50 (Syk kinase)14 nMIn vitro kinase assay[4][5]
EC50 (FcεRI-mediated degranulation)313 nMRat RBL-2H3 basophil cells[3]

Table 2: Effective Concentrations of this compound in Cellular Assays

EffectConcentrationCell TypeReference
Complete inhibition of convulxin-induced platelet aggregation and shape change2 µMHuman platelets[1][2]
Complete blockade of GPVI-mediated dense granule release2 µMHuman platelets[2]
No effect on convulxin-induced platelet functional responses100 nMHuman platelets[2]
Inhibition of inflammasome assembly, caspase-1 activation, IL-1β processing and release2 µMJ774A.1 mouse macrophage cells[2]
Inhibition of mitochondrial ROS generation and pyroptotic cell death2 µMJ774A.1 mouse macrophage cells[4]

Signaling Pathways Modulated by this compound

This compound exerts its effects by intervening in critical signaling cascades downstream of Syk. The two most well-characterized pathways are the GPVI signaling cascade in platelets and the NLRP3 inflammasome pathway in macrophages.

Glycoprotein VI (GPVI) Signaling in Platelets

In platelets, the collagen receptor GPVI is a key initiator of aggregation and thrombus formation. Upon collagen binding, GPVI signaling is critically dependent on Syk. This compound's inhibition of Syk disrupts this pathway, leading to a potent anti-platelet effect.[1]

Signaling Pathway Diagram: GPVI Signaling Inhibition by this compound

GPVI_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Collagen Collagen GPVI GPVI Collagen->GPVI binds FcRγ FcRγ-chain GPVI->FcRγ associates Src_Kinases Src Family Kinases (Lyn, Fyn) FcRγ->Src_Kinases Syk Syk FcRγ->Syk recruits via tandem SH2 Src_Kinases->FcRγ Src_Kinases->Syk phosphorylates & activates LAT_complex LAT Signalosome (LAT, SLP-76, Gads) Syk->LAT_complex phosphorylates & activates OXSI2 This compound OXSI2->Syk inhibits PLCg2 PLCγ2 LAT_complex->PLCg2 activates IP3_DAG IP3 & DAG PLCg2->IP3_DAG generates Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Platelet_Activation Platelet Aggregation, Granule Release, Shape Change Ca_mobilization->Platelet_Activation

Caption: Inhibition of the GPVI signaling cascade in platelets by this compound.

NLRP3 Inflammasome Signaling in Macrophages

This compound has been shown to block the activation of the NLRP3 inflammasome in response to stimuli like nigericin.[4][6] This multiprotein complex is a key component of the innate immune system, and its dysregulation is implicated in numerous inflammatory diseases. Syk has been identified as a regulator of inflammasome signaling, and its inhibition by this compound prevents the downstream consequences of inflammasome activation.

Signaling Pathway Diagram: NLRP3 Inflammasome Inhibition by this compound

NLRP3_Inflammasome cluster_stimuli Stimuli cluster_cellular_events Cellular Events Nigericin Nigericin K_efflux K⁺ Efflux Nigericin->K_efflux mROS Mitochondrial ROS Generation K_efflux->mROS leads to Syk Syk mROS->Syk upstream of NLRP3_assembly NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-Caspase-1) Syk->NLRP3_assembly promotes OXSI2 This compound OXSI2->Syk inhibits Caspase1_activation Caspase-1 Activation NLRP3_assembly->Caspase1_activation leads to IL1b_processing pro-IL-1β → IL-1β Caspase1_activation->IL1b_processing cleaves Pyroptosis Pyroptosis Caspase1_activation->Pyroptosis induces

Caption: this compound mediated inhibition of the NLRP3 inflammasome pathway.

Non-Selective Effects of this compound

While a potent Syk inhibitor, studies in human platelets have revealed that this compound is not entirely selective and exhibits some off-target effects.[1] These non-selective activities are important considerations for its use as a research tool and for any potential therapeutic development.

  • Marginal Inhibition of ERK Phosphorylation: Downstream of protease-activated receptors (PARs), this compound only marginally inhibits the phosphorylation of Extracellular signal-regulated kinase (ERK), whereas other Syk and Src family kinase inhibitors cause a dramatic blockade.[1]

  • Potentiation of Thromboxane Generation: In contrast to other Syk inhibitors like piceatannol and the Src family kinase inhibitor PP2, this compound potentiates PAR-mediated thromboxane A2 (TXA2) generation.[1] The mechanism for this potentiation is not fully understood but is not believed to be mediated through Protein Kinase C (PKC) inhibition.[1]

  • No Inhibition of Upstream Src Family Kinases: In the context of GPVI signaling in platelets, this compound does not appear to inhibit the upstream Src family kinase (SFK), Lyn, as it does not block Lyn-mediated phosphorylation of Syk at tyrosine 352.[1] However, its effects on other SFKs cannot be entirely ruled out.[1]

These findings suggest that this compound may interact with other currently unknown cellular targets, and therefore, it should be used with caution as a highly selective Syk inhibitor in platelets.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Experimental Workflow: Platelet Aggregation and Signaling Analysis

Platelet_Workflow cluster_prep Platelet Preparation cluster_treatment Treatment cluster_stimulation Stimulation cluster_assays Assays Blood_collection Whole Blood Collection (e.g., from healthy volunteers) PRP_prep Platelet-Rich Plasma (PRP) Preparation (Centrifugation) Blood_collection->PRP_prep Washed_platelets Washed Platelet Preparation (e.g., with apyrase, indomethacin) PRP_prep->Washed_platelets Incubation Incubation with this compound (e.g., 2 µM) or Vehicle Control Washed_platelets->Incubation Agonist Addition of Agonist (e.g., Convulxin for GPVI, AYPGKF for PAR) Incubation->Agonist Aggregation Platelet Aggregometry (Light Transmission) Agonist->Aggregation Secretion Dense Granule Secretion (e.g., ATP release assay) Agonist->Secretion Western_blot Western Blotting for Protein Phosphorylation (e.g., p-Syk, p-LAT, p-PLCγ2, p-ERK) Agonist->Western_blot TXA2_assay Thromboxane A₂ (TXA₂) Generation Assay Agonist->TXA2_assay

Caption: General experimental workflow for studying the effects of this compound on platelet function.

1. Platelet Aggregation Assay

  • Objective: To measure the effect of this compound on agonist-induced platelet aggregation.

  • Methodology:

    • Prepare washed human platelets and resuspend in Tyrode's buffer to a concentration of 3 x 10⁸ platelets/mL.

    • Pre-incubate the platelet suspension with various concentrations of this compound (e.g., 100 nM, 1 µM, 2 µM) or vehicle control (DMSO) for a specified time at 37°C.

    • Initiate aggregation by adding an agonist, such as convulxin (to stimulate GPVI).

    • Monitor platelet aggregation using a light transmission aggregometer. A decrease in light absorbance indicates platelet aggregation.

2. Western Blotting for Protein Phosphorylation

  • Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins downstream of Syk.

  • Methodology:

    • Prepare and treat washed platelets with this compound as described for the aggregation assay.

    • Stimulate the platelets with an appropriate agonist.

    • Lyse the platelets at various time points post-stimulation using a lysis buffer containing protease and phosphatase inhibitors.

    • Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-Syk, phospho-LAT, phospho-PLCγ2) and total protein as a loading control.

    • Incubate with a corresponding secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the protein bands.

3. Inflammasome Activation Assay in J774A.1 Macrophages

  • Objective: To assess the inhibitory effect of this compound on NLRP3 inflammasome activation.

  • Methodology:

    • Culture J774A.1 macrophage-like cells in appropriate media.

    • Prime the cells with lipopolysaccharide (LPS) to upregulate the expression of pro-IL-1β.

    • Pre-treat the primed cells with this compound (e.g., 2 µM) or vehicle control.

    • Induce inflammasome activation with nigericin.

    • Collect the cell culture supernatant and cell lysates.

    • Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit.

    • Analyze the cell lysates by Western blotting for the presence of cleaved caspase-1 and mature IL-1β.

Conclusion

This compound is a potent inhibitor of Spleen tyrosine kinase, effectively blocking downstream signaling in platelets and macrophages. Its ability to inhibit GPVI-mediated platelet aggregation and NLRP3 inflammasome activation highlights its potential as a pharmacological tool and a lead compound for the development of therapeutics for a range of inflammatory and thrombotic disorders. However, the documented non-selective effects of this compound, particularly in platelets, necessitate careful interpretation of experimental results and suggest that further optimization may be required to enhance its selectivity for Syk. This guide provides a foundational understanding of this compound's mechanism of action to aid researchers in their ongoing investigations.

References

The Genesis and Profile of OXSI-2: An In-depth Technical Guide to a Potent Syk Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to the oxindole-based Spleen Tyrosine Kinase (Syk) inhibitor, OXSI-2. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of Syk inhibition and its therapeutic potential.

Introduction: The Significance of Spleen Tyrosine Kinase (Syk)

Spleen Tyrosine Kinase (Syk) is a 72 kDa non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells. It is critically involved in coupling activated immunoreceptors to downstream signaling events that mediate cellular responses such as proliferation, differentiation, and phagocytosis. In B cells, Syk is essential for intracellular signal transduction following antigen receptor engagement. Its involvement extends to mast cell degranulation, neutrophil and macrophage phagocytosis, and platelet activation. Given its central role in these processes, Syk has emerged as a significant therapeutic target for a range of allergic and autoimmune diseases, as well as certain hematological malignancies.

Discovery and History of this compound

This compound, chemically identified as 3-[(1-methyl-1H-indol-3-yl)methylene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide, emerged from a 2003 study by Lai et al. which detailed the discovery of a series of potent oxindole-based inhibitors of Syk. In this seminal paper, a compound referred to as "sulfonamide 31," which corresponds to the structure of this compound, was identified as a highly potent inhibitor of the phosphorylation of biotinylated Syk substrates. Subsequent studies and commercial availability solidified its designation as this compound. While initially showing great promise as a selective Syk inhibitor, later research has also investigated its effects on other cellular processes and explored its selectivity profile, noting some potential for non-specific effects in certain contexts, such as in platelets.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Spleen Tyrosine Kinase. By binding to the ATP-binding pocket of the Syk kinase domain, this compound prevents the phosphorylation of Syk's downstream substrates. This blockade of signal transduction effectively abrogates the cellular responses mediated by Syk activation. For instance, in B-cell receptor (BCR) signaling, Syk is recruited to the phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) of the receptor complex. This compound's inhibition of Syk's catalytic activity prevents the subsequent phosphorylation cascade that leads to calcium mobilization and the activation of transcription factors, thereby dampening the B-cell response.

Quantitative Data on Biological Activity

The biological activity of this compound has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data available for this compound.

ParameterValueAssay TypeCell Line/SystemReference
IC₅₀ 5 nMIn vitro Syk Kinase AssayPurified Syk Enzyme(Lai et al., 2003)
IC₅₀ 14 nMIn vitro Syk Kinase AssayPurified Syk Enzyme(Commercial Datasheet)
EC₅₀ 1400 nMIgE/FcεRI-triggered Basophil DegranulationBasophil Cell Line(Lai et al., 2003)
EC₅₀ 313 nMFcεRI-mediated DegranulationRBL-2H3 (Rat Basophilic Leukemia)(Commercial Datasheet)

IC₅₀ (Half-maximal inhibitory concentration) refers to the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug that gives a half-maximal response.

ParameterConcentrationEffectAssay TypeReference
Inhibition of Platelet Aggregation 2 µMComplete inhibitionConvulxin-induced platelet aggregation(Shankar et al., 2008)
Inhibition of Inflammasome Assembly Not specifiedPotent inhibitionNigericin-induced NLRP3 inflammasome assembly(Yaron et al., 2016)
Inhibition of Caspase-1 Activation Not specifiedPotent inhibitionNigericin-induced Caspase-1 activation(Yaron et al., 2016)

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays used to characterize Syk inhibitors like this compound.

In Vitro Syk Kinase Inhibition Assay (TR-FRET Protocol)

This protocol is a representative example of a modern, high-throughput method for determining the IC₅₀ of a Syk inhibitor.

Objective: To measure the in vitro potency of a test compound (e.g., this compound) in inhibiting the phosphorylation of a peptide substrate by recombinant Syk kinase.

Materials:

  • Recombinant human Syk enzyme

  • Biotinylated peptide substrate (e.g., Biotin-poly-GT)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Europium-labeled anti-phosphotyrosine antibody (Donor fluorophore)

  • Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

  • HTRF (Homogeneous Time-Resolved Fluorescence) detection buffer

  • Test compound (this compound) serially diluted in DMSO

  • 384-well microplates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2 µL of the diluted this compound solution to the wells of a 384-well plate.

    • Add 4 µL of a solution containing the Syk enzyme and the biotinylated peptide substrate in kinase reaction buffer.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 4 µL of ATP solution in kinase reaction buffer.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the kinase reaction by adding 10 µL of HTRF detection buffer containing the Europium-labeled anti-phosphotyrosine antibody and the streptavidin-conjugated acceptor fluorophore.

    • Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (Europium) and 665 nm (acceptor).

    • The HTRF ratio (665 nm / 620 nm) is calculated and is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Convulxin-Induced Platelet Aggregation Assay

Objective: To assess the effect of this compound on platelet aggregation induced by the Syk-dependent agonist, convulxin.

Materials:

  • Freshly drawn human blood anticoagulated with acid-citrate-dextrose (ACD)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Washed platelets

  • Tyrode's buffer

  • Convulxin (a snake venom C-type lectin that activates the GPVI receptor)

  • This compound dissolved in DMSO

  • Platelet aggregometer

Procedure:

  • Platelet Preparation:

    • Prepare PRP by centrifuging whole blood at 200 x g for 15 minutes at room temperature.

    • Prepare PPP by centrifuging the remaining blood at 1500 x g for 15 minutes.

    • Prepare washed platelets by centrifuging PRP in the presence of apyrase and prostacyclin I₂, followed by resuspension in Tyrode's buffer. Adjust the platelet count to approximately 2.5 x 10⁸ platelets/mL.

  • Aggregation Assay:

    • Pre-warm the washed platelet suspension to 37°C in the aggregometer cuvettes with constant stirring.

    • Add a specific concentration of this compound (e.g., 2 µM) or vehicle (DMSO) to the platelet suspension and incubate for 5-10 minutes.

    • Calibrate the aggregometer with washed platelets (0% aggregation) and Tyrode's buffer (100% aggregation).

    • Initiate platelet aggregation by adding a sub-maximal concentration of convulxin.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The extent of platelet aggregation is measured as the maximum percentage change in light transmission.

    • Compare the aggregation in the presence of this compound to the vehicle control to determine the percentage inhibition.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound and Syk.

Syk_Signaling_Pathway cluster_receptor B-Cell Receptor Complex cluster_kinases Kinase Cascade cluster_downstream Downstream Signaling BCR BCR IgA_B Igα/Igβ (ITAMs) Syk Syk IgA_B->Syk recruits & activates Lyn Lyn (Src Family) Lyn->IgA_B phosphorylates BTK BTK Syk->BTK phosphorylates PLCg2 PLCγ2 Syk->PLCg2 phosphorylates BTK->PLCg2 activates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC Activation DAG->PKC Transcription_Factors Transcription Factors (NF-κB, NFAT) Ca_Mobilization->Transcription_Factors PKC->Transcription_Factors OXSI2 This compound OXSI2->Syk inhibits

Caption: Simplified B-Cell Receptor (BCR) signaling pathway showing the central role of Syk and the point of inhibition by this compound.

Kinase_Assay_Workflow Start Start: Prepare Reagents Compound_Plate 1. Add this compound dilutions to assay plate Start->Compound_Plate Enzyme_Substrate 2. Add Syk enzyme and biotinylated substrate Compound_Plate->Enzyme_Substrate Preincubation 3. Pre-incubate Enzyme_Substrate->Preincubation Reaction_Start 4. Initiate reaction with ATP Preincubation->Reaction_Start Reaction_Incubation 5. Incubate at RT Reaction_Start->Reaction_Incubation Stop_Detect 6. Stop reaction and add HTRF detection reagents Reaction_Incubation->Stop_Detect Detection_Incubation 7. Incubate at RT Stop_Detect->Detection_Incubation Read_Plate 8. Read plate (620 nm & 665 nm) Detection_Incubation->Read_Plate Analysis 9. Calculate HTRF ratio and determine IC₅₀ Read_Plate->Analysis End End Analysis->End

Caption: Experimental workflow for a TR-FRET based in vitro Syk kinase inhibition assay.

Conclusion

This compound stands as a significant tool compound in the study of Spleen Tyrosine Kinase. Its high potency, demonstrated in both biochemical and cellular assays, has facilitated a deeper understanding of Syk's role in various physiological and pathological processes. While questions regarding its absolute selectivity remain, its utility in preclinical research is undisputed. The data and protocols presented in this guide offer a comprehensive resource for scientists working with this compound and for those engaged in the broader field of kinase inhibitor discovery.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols are provided as representative examples and may require optimization for specific laboratory conditions.

An In-Depth Technical Guide to OXSI-2: Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OXSI-2 is a potent, cell-permeable small molecule inhibitor of Spleen Tyrosine Kinase (Syk). Its oxindole core structure has made it a valuable tool in immunological research, particularly in the study of inflammatory pathways. This compound has been demonstrated to effectively block the activation of the NLRP3 inflammasome, a key multiprotein complex involved in the innate immune response. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action in inhibiting Syk-mediated signaling cascades. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.

Chemical Structure and Physicochemical Properties

This compound, chemically known as 2,3-dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2-oxo-1H-indole-5-sulfonamide, is an oxindole-based compound.[1] Its structure is characterized by an oxindole scaffold, a common feature in many kinase inhibitors.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₈H₁₅N₃O₃S[2]
Molecular Weight 353.40 g/mol [3]
CAS Number 622387-85-3[3]
Appearance Light yellow to brown solid[4]
Solubility Soluble in DMSO[4]
SMILES O=S(C1=CC2=C(NC(/C2=C/C3=CN(C)C4=C3C=CC=C4)=O)C=C1)(N)=O[4]
InChIKey MLKHXLFEYOOYEY-NVNXTCNLSA-N[2]

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of Syk kinase, with a reported IC₅₀ value of 14 nM and an EC₅₀ of 313 nM in cell-based assays.[5] Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune receptors.

Inhibition of the NLRP3 Inflammasome Pathway

The primary and most studied biological effect of this compound is its ability to block the activation of the NLRP3 inflammasome.[1][3] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation by various stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][6]

This compound exerts its inhibitory effect by targeting Syk, which has been identified as a crucial upstream regulator of NLRP3 inflammasome activation.[7][8] The signaling cascade leading to NLRP3 activation is complex, but it is established that Syk's kinase activity is essential for the assembly of the inflammasome complex.[8]

The proposed mechanism involves the phosphorylation of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) by Syk.[8] This phosphorylation event is a critical step for the oligomerization of ASC into a large protein complex known as the "ASC speck," which serves as a platform for the recruitment and activation of pro-caspase-1.[4][8] By inhibiting Syk, this compound prevents the phosphorylation of ASC, thereby blocking ASC oligomerization and the subsequent activation of caspase-1.[1][8]

NLRP3_Inflammasome_Pathway This compound Inhibition of NLRP3 Inflammasome Pathway cluster_upstream Upstream Signaling cluster_syk Syk-Dependent Signaling cluster_downstream Downstream Effects Stimuli Stimuli K_efflux K+ Efflux Stimuli->K_efflux e.g., Nigericin ROS Mitochondrial ROS K_efflux->ROS Syk Syk ROS->Syk Activates ASC ASC Syk->ASC Phosphorylates pASC Phosphorylated ASC ASC_Oligo ASC Oligomerization (ASC Speck) pASC->ASC_Oligo Pro_Casp1 Pro-Caspase-1 ASC_Oligo->Pro_Casp1 Recruits & Activates Casp1 Active Caspase-1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis Induces IL1b Mature IL-1β OXSI2 This compound OXSI2->Syk Inhibits

This compound inhibits Syk-mediated phosphorylation of ASC.
Downstream Consequences of Syk Inhibition

The inhibition of Syk by this compound leads to the suppression of several key downstream events in the inflammasome cascade:

  • Inhibition of Caspase-1 Activation: By preventing the formation of the ASC speck, this compound blocks the autocatalytic activation of pro-caspase-1 into its active form.[1]

  • Reduced IL-1β Processing and Release: Active caspase-1 is responsible for cleaving pro-IL-1β into its mature, secreted form. Consequently, this compound treatment leads to a significant reduction in the release of IL-1β.[1]

  • Suppression of Mitochondrial ROS Generation: this compound has been shown to potently suppress the generation of mitochondrial reactive oxygen species (mROS), which acts as an upstream signal for Syk activation in this pathway.[1]

  • Inhibition of Pyroptosis: Pyroptosis, a pro-inflammatory form of programmed cell death, is a hallmark of inflammasome activation. This compound effectively blocks pyroptotic cell death.[1]

Table 2: Biological Activity of this compound

ParameterValueCell Line/SystemReference(s)
Syk IC₅₀ 14 nMin vitro kinase assay[5]
EC₅₀ 313 nMCell-based assay[5]
Inhibition of IL-1β release Significant inhibition at 2µMJ774A.1 macrophages[1]
Inhibition of Caspase-1 activation Potent inhibition at 2µMJ774A.1 macrophages[1]
Inhibition of Pyroptosis Significant inhibition at 2µMJ774A.1 macrophages[1]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of this compound.

In Vitro Syk Kinase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant Syk kinase.

Materials:

  • Recombinant human Syk kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Syk substrate (e.g., Poly(Glu,Tyr) 4:1)

  • This compound

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add 1 µL of the this compound dilutions or DMSO (vehicle control).

  • Add 2 µL of diluted Syk enzyme to each well.

  • Add 2 µL of a mixture of the Syk substrate and ATP to initiate the reaction. The final concentrations should be optimized, for example, 25 µM ATP and 0.2 mg/mL substrate.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Inhibition_Workflow In Vitro Syk Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Syk, Substrate, ATP, this compound) Start->Prepare_Reagents Plate_Setup Plate Setup (this compound/DMSO, Syk) Prepare_Reagents->Plate_Setup Initiate_Reaction Initiate Reaction (Add Substrate/ATP) Plate_Setup->Initiate_Reaction Incubation Incubate (30°C, 60 min) Initiate_Reaction->Incubation Stop_Reaction Stop Reaction & Detect ADP Incubation->Stop_Reaction Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Stop_Reaction->Data_Analysis End End Data_Analysis->End

Workflow for the in vitro Syk kinase inhibition assay.
Cellular Assay for NLRP3 Inflammasome Activation

This protocol describes how to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.

Cell Line:

  • J774A.1 murine macrophages or THP-1 human monocytes (differentiated into macrophages with PMA).

Materials:

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound

  • Complete cell culture medium

  • ELISA kit for IL-1β

  • Reagents for Western blotting (antibodies against caspase-1 p20)

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed macrophages in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL for J774A.1 or 100 ng/mL for THP-1) for 3-4 hours in complete medium.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or DMSO for 30-60 minutes.

  • NLRP3 Activation: Stimulate the cells with a NLRP3 activator, such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 30-60 minutes.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant for IL-1β ELISA and LDH assay.

    • Cell Lysate: Lyse the remaining cells in RIPA buffer for Western blot analysis of caspase-1 cleavage.

  • Analysis:

    • IL-1β ELISA: Quantify the concentration of mature IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

    • Western Blot for Caspase-1: Perform SDS-PAGE and Western blotting on the cell lysates to detect the cleaved (active) p20 subunit of caspase-1.

    • LDH Assay for Pyroptosis: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptosis using a commercial LDH cytotoxicity assay kit.

Cellular_Assay_Workflow Cellular NLRP3 Inflammasome Assay Workflow cluster_analysis Downstream Analysis Start Start Seed_Cells Seed Macrophages Start->Seed_Cells Prime_Cells Prime with LPS Seed_Cells->Prime_Cells Treat_Inhibitor Treat with this compound/DMSO Prime_Cells->Treat_Inhibitor Activate_NLRP3 Activate with Nigericin/ATP Treat_Inhibitor->Activate_NLRP3 Collect_Samples Collect Supernatant & Lysate Activate_NLRP3->Collect_Samples ELISA IL-1β ELISA Collect_Samples->ELISA Western_Blot Caspase-1 Western Blot Collect_Samples->Western_Blot LDH_Assay LDH Assay (Pyroptosis) Collect_Samples->LDH_Assay End End LDH_Assay->End

Workflow for the cellular NLRP3 inflammasome assay.
Measurement of Mitochondrial ROS

This protocol uses the fluorescent probe MitoSOX™ Red to specifically detect mitochondrial superoxide in live cells.

Materials:

  • MitoSOX™ Red Mitochondrial Superoxide Indicator (Thermo Fisher Scientific)

  • Live-cell imaging medium

  • Fluorescence microscope or plate reader

Procedure:

  • Seed and treat cells with LPS and this compound as described in the cellular inflammasome assay protocol.

  • During the last 15-30 minutes of the inhibitor treatment, load the cells with MitoSOX™ Red (e.g., 5 µM) in live-cell imaging medium.

  • Wash the cells twice with warm PBS.

  • Add fresh live-cell imaging medium and stimulate with the NLRP3 activator.

  • Immediately acquire fluorescence images using a microscope with appropriate filters (e.g., excitation/emission ~510/580 nm) or measure the fluorescence intensity using a plate reader.

  • Quantify the fluorescence intensity to determine the levels of mitochondrial ROS.

Synthesis

The synthesis of this compound can be achieved through a condensation reaction between 1-methyl-1H-indole-3-carbaldehyde and 2-oxo-2,3-dihydro-1H-indole-5-sulfonamide.

Synthesis_Scheme Synthesis of this compound Reactant1 1-methyl-1H-indole-3-carbaldehyde Product This compound (3Z)-3-[(1-methyl-1H-indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide Reactant1->Product + Reactant2 2-oxo-2,3-dihydro-1H-indole-5-sulfonamide Reactant2->Product Base, Solvent Heat

General synthesis scheme for this compound.

A detailed synthetic procedure would involve dissolving the starting materials in a suitable solvent, such as ethanol or acetic acid, in the presence of a base catalyst like piperidine or pyrrolidine, and heating the mixture to reflux. The product can then be isolated by filtration and purified by recrystallization.

Conclusion

This compound is a valuable research tool for investigating the role of Syk kinase in inflammatory processes, particularly those mediated by the NLRP3 inflammasome. Its well-defined chemical structure, potent biological activity, and cell permeability make it an ideal probe for cellular and in vivo studies. The detailed protocols and data presented in this guide are intended to support researchers in the effective application of this compound to advance our understanding of innate immunity and to explore its potential as a therapeutic agent for inflammatory diseases.

References

An In-depth Technical Guide to OXSI-2: A Potent Inhibitor of Syk Kinase and the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular and functional characteristics of OXSI-2, a potent, cell-permeable small molecule inhibitor. It is designed to furnish researchers and drug development professionals with the essential data and methodologies for investigating its therapeutic potential. This document details the physicochemical properties of this compound, its mechanism of action through the inhibition of Spleen tyrosine kinase (Syk) and the NOD-like receptor protein 3 (NLRP3) inflammasome, and provides detailed experimental protocols for its study.

Core Molecular and Physicochemical Data

This compound, also known by its chemical name 2,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2-oxo-1H-indole-5-sulfonamide, is a well-characterized inhibitor of Syk kinase.[1] Its key quantitative properties are summarized in the table below for ease of reference and comparison.

PropertyValueSource
Molecular Formula C₁₈H₁₅N₃O₃S[2][3][4]
Molecular Weight 353.4 g/mol [2][4]
CAS Number 622387-85-3[3]
IC₅₀ for Syk Kinase 14 nM[1][3]
EC₅₀ in cell-based assays 313 nM
Solubility Soluble to 100 mM in DMSO[3]
Purity ≥98%[3]
Storage Conditions Store at -20°C[3]

Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its biological effects primarily through the inhibition of two critical signaling pathways involved in inflammation and immunity: the Syk kinase pathway and the NLRP3 inflammasome pathway.

Syk Kinase Signaling Pathway in Platelets

In platelets, Syk is a crucial mediator of signal transduction downstream of immunoreceptor tyrosine-based activation motifs (ITAMs), such as those associated with the GPVI collagen receptor.[5][6][7] Activation of this pathway is essential for platelet aggregation and thrombus formation. This compound has been shown to completely inhibit convulxin-induced platelet aggregation and shape change at a concentration of 2 μM. The signaling cascade is depicted below.

Syk_Signaling_Pathway cluster_receptor Platelet Surface cluster_cytoplasm Cytoplasm GPVI GPVI Src_Kinases Src Family Kinases (e.g., Lyn, Fyn) GPVI->Src_Kinases Activates Collagen Collagen Collagen->GPVI Binds Syk Syk Src_Kinases->Syk Phosphorylates & Activates LAT LAT Syk->LAT Phosphorylates Y191 PLCg2 PLCγ2 LAT->PLCg2 Activates Platelet_Activation Platelet Aggregation & Shape Change PLCg2->Platelet_Activation Leads to OXSI2 This compound OXSI2->Syk Inhibits

Syk Kinase Signaling Pathway in Platelets.
NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a multiprotein complex in the cytoplasm of immune cells, such as macrophages, that plays a pivotal role in the innate immune response by activating caspase-1 and inducing the processing and release of pro-inflammatory cytokines IL-1β and IL-18.[2][3] this compound has been demonstrated to inhibit the assembly of the NLRP3 inflammasome, thereby blocking downstream inflammatory events, including caspase-1 activation, IL-1β processing and release, mitochondrial ROS generation, and pyroptotic cell death.[1][8][9]

NLRP3_Inflammasome_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Transcription ↑ pro-IL-1β & NLRP3 Transcription NFkB->Transcription Stimuli Activation Stimuli (e.g., Nigericin, ATP) K_efflux K+ Efflux Stimuli->K_efflux Syk_Activation Syk Activation K_efflux->Syk_Activation NLRP3_Assembly NLRP3 Inflammasome Assembly Syk_Activation->NLRP3_Assembly Caspase1 Caspase-1 Activation NLRP3_Assembly->Caspase1 IL1b_release IL-1β & IL-18 Release Caspase1->IL1b_release Pyroptosis Pyroptosis Caspase1->Pyroptosis OXSI2_target This compound OXSI2_target->Syk_Activation Inhibits

NLRP3 Inflammasome Activation Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, synthesized from published research.

Protocol 1: Inhibition of Platelet Aggregation

This protocol is adapted from studies evaluating the effect of this compound on agonist-induced platelet aggregation.[5]

1. Preparation of Washed Platelets: a. Collect human blood into tubes containing 3.8% (w/v) trisodium citrate. b. Centrifuge the blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP). c. Treat the PRP with 1 µM prostacyclin (PGI₂) and 0.2 U/mL apyrase to prevent platelet activation during subsequent steps. d. Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets. e. Resuspend the platelet pellet gently in a Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 12 mM NaHCO₃, 0.4 mM NaH₂PO₄, 1 mM MgCl₂, 5.5 mM glucose, pH 7.4). f. Adjust the final platelet concentration to 2.5 x 10⁸ platelets/mL.

2. Platelet Aggregation Assay: a. Pre-warm the washed platelet suspension to 37°C. b. Pre-incubate the platelets with either DMSO (vehicle control) or this compound (e.g., 2 µM final concentration) for 5 minutes at 37°C in an aggregometer cuvette with stirring (900 rpm). c. Initiate platelet aggregation by adding an agonist, such as convulxin (e.g., 100 ng/mL). d. Record the change in light transmission for at least 3 minutes using a light transmission aggregometer.

Protocol 2: Inhibition of NLRP3 Inflammasome Activation in Macrophages

This protocol is based on studies investigating the inhibitory effect of this compound on nigericin-induced inflammasome activation in J774A.1 mouse macrophage cells.[3][10]

1. Cell Culture and Priming: a. Culture J774A.1 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. b. Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight. c. Prime the cells by treating them with 1 µg/mL of lipopolysaccharide (LPS) for 4-5 hours.

2. This compound Treatment and Inflammasome Activation: a. Following the priming step, pre-treat the cells with this compound (e.g., 2 µM final concentration) or vehicle (DMSO) for 15-30 minutes. b. Induce NLRP3 inflammasome activation by adding nigericin (e.g., 10-20 µM) or ATP (e.g., 5 mM) for 30-60 minutes.

3. Assessment of Inflammasome Activation: a. IL-1β Measurement: Collect the cell culture supernatants and measure the concentration of secreted IL-1β using a commercially available ELISA kit according to the manufacturer's instructions. b. Caspase-1 Activation (Western Blot): i. Collect the cell culture supernatants and lyse the cells in RIPA buffer. ii. Separate proteins from both the supernatant and cell lysates by SDS-PAGE and transfer to a PVDF membrane. iii. Probe the membrane with primary antibodies against the cleaved p20 subunit of caspase-1 and pro-caspase-1. iv. Use appropriate secondary antibodies and a chemiluminescent substrate for detection. c. ASC Speck Formation (Immunofluorescence): i. Grow and treat cells on glass coverslips as described above. ii. Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA. iii. Incubate with a primary antibody against ASC, followed by a fluorescently labeled secondary antibody. iv. Counterstain the nuclei with DAPI and visualize the formation of ASC specks using a fluorescence microscope.

Protocol 3: Syk Kinase Inhibition Assay (In Vitro)

This protocol provides a general framework for assessing the direct inhibitory activity of this compound on recombinant Syk kinase.

1. Kinase Reaction Setup: a. Prepare a kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). b. In a 96-well plate, add recombinant Syk kinase (e.g., 1 ng/µL) to the kinase buffer. c. Add varying concentrations of this compound (or DMSO as a control) and incubate for 15 minutes at room temperature to allow for inhibitor binding.

2. Initiation and Measurement of Kinase Activity: a. Initiate the kinase reaction by adding a substrate solution containing a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) and ATP (e.g., 10 µM). b. Incubate the reaction at 27-30°C for a defined period (e.g., 60 minutes). c. Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as: i. ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is proportional to kinase activity. ii. ELISA-based assays: Use a phosphorylation-specific antibody to detect the phosphorylated substrate. iii. Radiometric assays: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.

3. Data Analysis: a. Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

OXSI-2 CAS number and supplier information

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Potent Spleen Tyrosine Kinase (Syk) Inhibitor for Drug Development and Inflammatory Pathway Research

Abstract

OXSI-2 is a potent and cell-permeable small molecule inhibitor of spleen tyrosine kinase (Syk), a critical mediator of signal transduction in various immune and inflammatory pathways. This technical guide provides a comprehensive overview of this compound, including its chemical properties, supplier information, mechanism of action, and detailed experimental protocols for its application in biomedical research. The information is tailored for researchers, scientists, and professionals in drug development investigating inflammatory diseases, autoimmune disorders, and certain cancers where Syk signaling plays a pivotal role.

Chemical and Physical Properties

This compound, with the chemical name 3-[(1-methylindol-3-yl)methylidene]-2-oxo-1H-indole-5-sulfonamide, is a well-characterized oxindole compound.[1] Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 622387-85-3[2][3][4]
Molecular Formula C₁₈H₁₅N₃O₃S[2]
Molecular Weight 353.39 g/mol [2]
Purity ≥98% (HPLC)[3]
Solubility Soluble to 100 mM in DMSO[2]
Storage Store at -20°C[2][3]

Supplier Information

This compound is commercially available from several reputable suppliers of research chemicals and reagents. Researchers can acquire this compound from the following vendors:

  • R&D Systems [2]

  • Tocris Bioscience [3]

  • Chemsrc [4]

  • Cayman Chemical [5]

  • MedChemExpress

Mechanism of Action and Biological Activity

This compound is a highly potent inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors.[2][3] Syk is activated downstream of B-cell receptors, Fc receptors, and integrins, leading to the activation of multiple downstream signaling cascades involved in inflammation, cell proliferation, and phagocytosis.

The primary mechanism of action of this compound involves the inhibition of the NLRP3 inflammasome assembly.[1][2] The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the activation of caspase-1. Activated caspase-1 then processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms.[6] this compound has been shown to effectively block this entire cascade.[1][2][6]

Key Biological Activities:

  • Syk Kinase Inhibition: this compound exhibits a potent inhibitory effect on Syk kinase with an IC₅₀ of 14 nM.[1][2]

  • NLRP3 Inflammasome Inhibition: It inhibits the assembly of the NLRP3 inflammasome induced by stimuli like Nigericin.[2][3]

  • Inhibition of Downstream Events: Consequently, this compound inhibits caspase-1 activation, IL-1β processing and release, mitochondrial ROS generation, and pyroptotic cell death in immune cells like macrophages.[1][2][6]

  • Platelet Aggregation Inhibition: At a concentration of 2 µM, this compound completely inhibits convulxin-induced platelet aggregation and shape change.[7]

Quantitative Data Summary
ParameterValueCell Type/Assay ConditionReference
IC₅₀ (Syk Kinase) 14 nMIn vitro kinase assay[1][2]
EC₅₀ (FcεRI-mediated degranulation) 313 nMRBL-2H3 basophil cells[1]

Signaling Pathway

The following diagram illustrates the central role of Syk in the NLRP3 inflammasome signaling pathway and the point of intervention for this compound.

OXSI2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Stimulus Stimulus (e.g., Nigericin) Receptor Receptor Stimulus->Receptor Syk Syk Receptor->Syk Activates NLRP3 NLRP3 Syk->NLRP3 Phosphorylates mROS Mitochondrial ROS Syk->mROS Promotes ASC ASC NLRP3->ASC Recruits Inflammasome NLRP3 Inflammasome (Assembly) NLRP3->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activates Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis Induces IL1B Mature IL-1β Pro_IL1B->IL1B mROS->Inflammasome Contributes to activation OXSI2 This compound OXSI2->Syk Inhibits

Caption: this compound inhibits Syk, preventing NLRP3 inflammasome assembly and downstream inflammatory events.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Culture and Treatment
  • Cell Line: J774A.1 mouse macrophage cells are a suitable model for studying inflammasome activation.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Priming: To induce the expression of pro-IL-1β, prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours.[1]

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentration (e.g., 2 µM). Pre-incubate the primed cells with this compound for 15-20 minutes before stimulation.[1]

  • Stimulation: Induce inflammasome activation by treating the cells with an appropriate stimulus, such as 20 µM Nigericin, for 30-60 minutes.[1]

Western Blotting for Caspase-1 and IL-1β Cleavage

Caption: Standard workflow for Western blot analysis.

  • Sample Preparation:

    • Supernatant: Collect the cell culture supernatant and concentrate the proteins using methods like TCA precipitation or centrifugal filters.

    • Cell Lysate: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against caspase-1 (to detect the p20 or p10 subunit) and IL-1β (to detect the p17 subunit) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β Secretion
  • Sample Collection: Collect the cell culture supernatants after treatment and stimulation.

  • ELISA Procedure: Perform the ELISA for mouse IL-1β according to the manufacturer's instructions (e.g., from R&D Systems or eBioscience).

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of IL-1β in the samples based on a standard curve.

Caspase-1 Activity Assay (FLICA)
  • Cell Preparation: Seed cells in a suitable format for microscopy (e.g., 96-well black-walled plates).

  • Treatment: Prime and treat the cells with this compound and the inflammasome stimulus as described in section 5.1.

  • FLICA Staining: During the last hour of stimulation, add a fluorescently labeled caspase-1 inhibitor (e.g., FAM-YVAD-FMK) to the cells according to the manufacturer's protocol. This reagent will covalently bind to active caspase-1.

  • Imaging: Wash the cells and visualize the fluorescent signal using a fluorescence microscope or a high-content imaging system. The intensity of the fluorescence is proportional to the amount of active caspase-1.

Platelet Aggregation Assay
  • Platelet Preparation: Isolate platelets from whole blood by centrifugation to obtain platelet-rich plasma (PRP).

  • Assay Procedure:

    • Adjust the platelet count in the PRP.

    • Pre-incubate the PRP with this compound (e.g., 2 µM) or vehicle control.

    • Add a platelet agonist, such as convulxin, to induce aggregation.

    • Monitor the change in light transmittance using a platelet aggregometer. A decrease in turbidity indicates platelet aggregation.

Conclusion

This compound is a valuable research tool for investigating Syk-mediated signaling pathways, particularly in the context of NLRP3 inflammasome activation and inflammatory responses. Its high potency and cell permeability make it suitable for a wide range of in vitro and cell-based assays. The detailed protocols provided in this guide should enable researchers to effectively utilize this compound in their studies to further elucidate the role of Syk in health and disease and to explore its potential as a therapeutic target.

References

The Syk Kinase Inhibitor OXSI-2: A Technical Guide to its Solubility and Application in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of the potent Syk kinase inhibitor, OXSI-2. It also offers detailed experimental protocols for its application in cell-based assays and visual representations of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers in pharmacology, immunology, and drug discovery.

Physicochemical Properties and Solubility Profile

This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a crucial role in signal transduction in various hematopoietic cells. Understanding its solubility is critical for the design and execution of in vitro and in vivo experiments.

Chemical Information
PropertyValue
Molecular Formula C₁₈H₁₅N₃O₃S
Molecular Weight 353.39 g/mol
CAS Number 622387-85-3
Solubility Data

The solubility of this compound has been determined in various common laboratory solvents. The data indicates a strong preference for polar arotic solvents, with limited solubility in aqueous solutions.

SolventMolar Solubilityg/Lmg/mLNotes
DMSO ~100 mM~35.34~35.34Soluble to 100 mM. Another source indicates solubility at 10 mg/mL (28.30 mM), requiring sonication and warming. It is also noted that hygroscopic DMSO can negatively impact solubility, so freshly opened solvent is recommended.[1]
Ethanol Poor--Not recommended for preparing stock solutions.
Water Poor--Not recommended for preparing stock solutions.
PBS (pH 7.4) Poor--Not recommended for preparing stock solutions.

Note: The lack of specific quantitative data for solvents other than DMSO in publicly available resources strongly suggests that this compound has poor solubility in these media. For cell-based assays, it is standard practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium.

Biological Activity and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of Syk kinase, which is a key mediator in multiple signaling pathways, including the B-cell receptor (BCR) signaling and Fc receptor (FcR) signaling. More recently, this compound has been shown to inhibit the assembly of the NLRP3 inflammasome.[2]

Syk Kinase Signaling Pathway

Syk is activated downstream of various cell surface receptors and initiates a cascade of phosphorylation events that ultimately lead to cellular responses such as proliferation, differentiation, and inflammation. The following diagram illustrates a simplified representation of the Syk kinase signaling pathway.

Syk_Signaling_Pathway Syk Kinase Signaling Pathway Receptor Immune Receptor (e.g., BCR, FcR) Syk Syk Receptor->Syk Activation Ligand Ligand Ligand->Receptor Downstream Downstream Effectors (e.g., PLCγ, PI3K, Vav) Syk->Downstream Phosphorylation Ca_Mobilization Ca²⁺ Mobilization Downstream->Ca_Mobilization MAPK MAPK Pathway Downstream->MAPK NFkB NF-κB Pathway Downstream->NFkB Cellular_Response Cellular Response (e.g., Cytokine Production, Degranulation) Ca_Mobilization->Cellular_Response MAPK->Cellular_Response NFkB->Cellular_Response OXSI2 This compound OXSI2->Syk Inhibition

Caption: A simplified diagram of the Syk kinase signaling pathway and the inhibitory action of this compound.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to inhibit the assembly of the NLRP3 inflammasome, thereby blocking downstream inflammatory responses.[2]

NLRP3_Inflammasome_Pathway NLRP3 Inflammasome Pathway PAMPs_DAMPs PAMPs / DAMPs (e.g., Nigericin, ATP) NLRP3_Activation NLRP3 Activation PAMPs_DAMPs->NLRP3_Activation Activation Signal Priming Priming Signal (e.g., LPS via TLR4) NFkB_Activation NF-κB Activation Priming->NFkB_Activation Pro_IL1B_NLRP3_Transcription Transcription of pro-IL-1β & NLRP3 NFkB_Activation->Pro_IL1B_NLRP3_Transcription Pro_IL1B Pro-IL-1β Pro_IL1B_NLRP3_Transcription->Pro_IL1B Inflammasome_Assembly Inflammasome Assembly NLRP3_Activation->Inflammasome_Assembly Oligomerization ASC ASC ASC->Inflammasome_Assembly Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome_Assembly Caspase1 Active Caspase-1 Inflammasome_Assembly->Caspase1 Cleavage IL1B Mature IL-1β Caspase1->IL1B Cleavage Pyroptosis Pyroptosis Caspase1->Pyroptosis OXSI2 This compound OXSI2->Inflammasome_Assembly Inhibition

Caption: A diagram illustrating the canonical NLRP3 inflammasome activation pathway and the inhibitory effect of this compound on its assembly.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in cell-based assays. It is important to optimize these protocols for specific cell types and experimental conditions.

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication may be required to facilitate dissolution.[1]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

General Protocol for Cell-Based Assays with this compound

Objective: To assess the effect of this compound on a specific cellular response.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • Sterile multi-well plates (e.g., 96-well)

  • This compound stock solution (prepared as in 3.1)

  • Vehicle control (DMSO)

  • Stimulus or agonist (if required for the assay)

  • Assay-specific reagents (e.g., for viability, cytokine measurement, etc.)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed the cells in a multi-well plate at a density that will allow for optimal growth during the experiment. Allow the cells to adhere overnight.

    • For suspension cells, seed the cells in a multi-well plate immediately before the experiment.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

    • It is crucial to ensure that the final concentration of DMSO in the culture medium is consistent across all wells (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

    • Remove the old medium from the wells (for adherent cells) and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the cells with this compound for the desired period, which may range from a few minutes to several hours depending on the specific assay and the biological question being addressed.

    • If a stimulus is required to induce the cellular response being measured, it can be added either simultaneously with this compound or after a pre-incubation period with the inhibitor.

  • Assay Readout:

    • Following the incubation period, perform the specific assay to measure the desired endpoint. This could include:

      • Cell Viability/Cytotoxicity Assays: (e.g., MTT, MTS, or CellTiter-Glo®) to assess the effect of this compound on cell health.

      • Cytokine Measurement: (e.g., ELISA or Luminex) to quantify the release of inflammatory cytokines.

      • Western Blotting: To analyze the phosphorylation status of target proteins in the signaling pathway.

      • Flow Cytometry: To analyze cell surface markers, intracellular signaling events, or cell death.

      • Reporter Gene Assays: To measure the activity of specific transcription factors.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical workflow for evaluating the inhibitory activity of this compound in a cell-based assay.

Experimental_Workflow Experimental Workflow for this compound Cell-Based Assay Start Start Cell_Seeding Seed Cells in Multi-well Plate Start->Cell_Seeding Incubate_Overnight Incubate Overnight (for adherent cells) Cell_Seeding->Incubate_Overnight Prepare_Compound Prepare this compound Dilutions and Vehicle Control Cell_Seeding->Prepare_Compound For suspension cells Incubate_Overnight->Prepare_Compound Treat_Cells Treat Cells with this compound or Vehicle Prepare_Compound->Treat_Cells Pre_Incubation Pre-incubate with this compound Treat_Cells->Pre_Incubation Incubate Incubate for Defined Period Treat_Cells->Incubate No pre-incubation Add_Stimulus Add Stimulus (if applicable) Pre_Incubation->Add_Stimulus Add_Stimulus->Incubate Assay_Readout Perform Assay Readout (e.g., ELISA, Western Blot, etc.) Incubate->Assay_Readout Data_Analysis Data Analysis Assay_Readout->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for conducting a cell-based assay to evaluate the efficacy of this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of Syk kinase and the NLRP3 inflammasome in various biological processes and disease models. This technical guide provides essential information on its solubility and practical guidance for its use in cellular assays. Due to its poor aqueous solubility, proper handling and the use of DMSO for stock solution preparation are critical for obtaining reliable and reproducible experimental results. The provided signaling pathway diagrams and experimental workflow offer a solid foundation for designing and interpreting studies involving this potent inhibitor.

References

Navigating the Stability Landscape of OXSI-2: A Technical Guide to Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OXSI-2, a potent Syk kinase inhibitor, holds significant promise in various research and therapeutic areas. As with any sophisticated chemical entity, a thorough understanding of its stability and optimal storage conditions is paramount to ensure its integrity, potency, and the reproducibility of experimental results. This technical guide provides a comprehensive overview of the known storage conditions for this compound and outlines a framework for assessing its stability based on its chemical structure. Due to the limited publicly available stability data specific to this compound, this document leverages established principles of drug stability testing and knowledge of its core chemical moieties—oxindole, sulfonamide, and N-methylindole—to provide a robust set of recommendations and methodologies for researchers and drug development professionals.

Recommended Storage and Handling of this compound

Based on information from commercial suppliers, the following conditions are recommended for the storage of this compound to maintain its quality and stability. Adherence to these guidelines is critical for preserving the compound's integrity for both short-term and long-term use.

Table 1: Recommended Storage Conditions for this compound [1][2]

FormStorage TemperatureDurationSpecial Conditions
Solid -20°CRefer to manufacturer's expiry dateProtect from light. Store under an inert atmosphere (e.g., nitrogen).[1]
In Solvent -80°CUp to 6 monthsProtect from light. Store under an inert atmosphere (e.g., nitrogen).[1]
-20°CUp to 1 monthProtect from light. Store under an inert atmosphere (e.g., nitrogen).[1]

Key Handling Recommendations:

  • Hygroscopicity: When preparing solutions in DMSO, it is crucial to use newly opened, anhydrous solvent, as hygroscopic DMSO can significantly impact solubility.[1]

  • Light Sensitivity: The recommendation to "protect from light" suggests that this compound may be susceptible to photodegradation. All handling and storage of the solid compound and its solutions should be performed in amber vials or under low-light conditions.

  • Atmosphere: Storage under nitrogen is advised, indicating a potential sensitivity to oxidation.

Anticipated Stability Profile of this compound Based on Chemical Structure

This compound is a complex molecule comprised of three key functional groups: an oxindole core, a sulfonamide group, and an N-methylindole moiety. Each of these groups has known stability characteristics that can inform our understanding of how this compound might behave under various stress conditions.

  • Oxindole Core: The oxindole ring system can be susceptible to oxidation, particularly at the 3-position. The exocyclic double bond in this compound's structure may also be a site for oxidative cleavage or other degradation reactions.

  • Sulfonamide Group: Sulfonamides are generally stable to hydrolysis under neutral conditions but can be susceptible to degradation under strongly acidic or basic conditions. Photodegradation is also a known liability for some sulfonamide-containing drugs.

  • N-Methylindole Moiety: The indole ring is electron-rich and can be prone to oxidation. The N-methyl group generally enhances stability against certain degradation pathways compared to N-H indoles.

Based on this structural analysis, forced degradation studies should prioritize investigating the effects of oxidation, light, and extremes of pH.

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound's stability requires a systematic approach using forced degradation studies. These studies intentionally expose the compound to harsh conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

The following is a general protocol for conducting forced degradation studies on this compound. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without complete decomposition of the parent molecule.

Table 2: Proposed Forced Degradation Conditions for this compound

Stress ConditionProposed Method
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Solid compound at 105°C for 24 hours.
Photodegradation Expose a solution of this compound to UV light (254 nm and 365 nm) and visible light as per ICH Q1B guidelines.
Stability-Indicating Analytical Method

A robust stability-indicating analytical method is essential to separate and quantify this compound in the presence of its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach.

Table 3: General Parameters for a Stability-Indicating HPLC Method

ParameterRecommendation
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min.
Detection UV detection at a wavelength where this compound and its degradation products have significant absorbance (a photodiode array detector is recommended for peak purity analysis).
Column Temperature 30°C.

The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualization of Workflows and Pathways

Experimental Workflow for Stability Testing

The following diagram illustrates a logical workflow for conducting a comprehensive stability assessment of this compound.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Stability Study A Develop HPLC Method B Method Optimization A->B C Stress Studies (Acid, Base, Oxidation, Light, Heat) B->C D Validate Stability-Indicating Nature of Method C->D E Full Method Validation (ICH Q2) D->E F Long-Term & Accelerated Stability Studies E->F

Workflow for this compound Stability Assessment.
Hypothetical Degradation Pathway

Based on the chemical moieties present in this compound, a hypothetical degradation pathway under oxidative conditions is proposed below. This serves as an example of the types of degradation products that could be investigated.

G OXSI2 This compound DP1 Oxidized Oxindole OXSI2->DP1 Oxidation DP2 Sulfonamide Hydrolysis Product OXSI2->DP2 Hydrolysis DP3 N-oxide of Indole OXSI2->DP3 Oxidation

Hypothetical Oxidative Degradation of this compound.

Conclusion

While specific stability data for this compound is not extensively documented in public literature, a proactive and systematic approach based on its chemical structure can ensure its effective use in research and development. By adhering to the recommended storage and handling conditions and by implementing a robust stability testing program as outlined in this guide, scientists and researchers can be confident in the quality and integrity of this promising Syk kinase inhibitor. Further studies are warranted to fully elucidate the degradation pathways and to establish a comprehensive stability profile for this compound.

References

OXSI-2: A Cell-Permeable Spleen Tyrosine Kinase (Syk) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

OXSI-2 is a potent, cell-permeable small molecule inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase crucial in signal transduction for various cellular responses, including proliferation, differentiation, and phagocytosis.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental considerations. Notably, while this compound demonstrates potent Syk inhibition, its selectivity profile, particularly in platelets, warrants careful consideration for its application in research and drug development. This document summarizes the current understanding of this compound and provides a framework for its use in scientific investigation.

Introduction

Spleen Tyrosine Kinase (Syk) is a key mediator of immunoreceptor signaling in hematopoietic cells and is implicated in a range of inflammatory diseases and malignancies.[3] Consequently, Syk has emerged as a significant therapeutic target. This compound, an oxindole-based compound, was identified as a potent inhibitor of Syk kinase activity.[3] Its cell-permeable nature allows for the investigation of Syk function in cellular contexts. This guide delves into the technical details of this compound, providing researchers with the necessary information to critically evaluate its use in their studies.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Syk kinase. By binding to the ATP-binding pocket of the Syk kinase domain, this compound prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade. This inhibition has been shown to affect various cellular processes, including immune cell activation and inflammasome signaling.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueAssay SystemReference
IC50 (Syk Kinase) 14 nMEnzymatic Assay[1][4]
EC50 (Basophil Degranulation) 313 nMIgE/FcεRI-triggered rat RBL-2H3 basophil cell degranulation[5]

Table 2: Cellular Activity of this compound in Platelets

ConcentrationEffectAssay SystemReference
2 µMComplete inhibitionConvulxin-induced platelet aggregation and shape change[1][6]
2 µMComplete blockadeGPVI-mediated dense granule release[1]
1 µMModest shape changeConvulxin-induced platelet functional responses[1]
100 nMNo effectConvulxin-induced platelet functional responses[1]

Signaling Pathways and Experimental Workflows

Syk Signaling in B-Cell Receptor Pathway

Syk plays a pivotal role in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, Lyn, a Src family kinase, phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR complex. This creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment and activation. Activated Syk then phosphorylates downstream adaptor proteins and enzymes, initiating a cascade that results in cellular responses such as proliferation, differentiation, and antibody production.

B_Cell_Receptor_Signaling cluster_membrane Cell Membrane BCR BCR Lyn Lyn BCR->Lyn activates Syk Syk BCR->Syk recruits & activates Lyn->BCR phosphorylates ITAMs Antigen Antigen Antigen->BCR binds Downstream Downstream Signaling (e.g., PLCy2, BTK) Syk->Downstream phosphorylates Response Cellular Response Downstream->Response OXSI2 This compound OXSI2->Syk inhibits

BCR Signaling Pathway and this compound Inhibition.
This compound in NLRP3 Inflammasome Signaling

This compound has been shown to inhibit the assembly and activation of the NLRP3 inflammasome.[5][7][8] The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, leads to the activation of caspase-1 and the subsequent processing and release of pro-inflammatory cytokines IL-1β and IL-18, as well as inducing pyroptotic cell death. This compound's inhibition of Syk blocks these downstream events.[5][7][8]

NLRP3_Inflammasome_Pathway cluster_stimuli Stimuli LPS LPS (Priming) Syk Syk Nigericin Nigericin (Activation) mROS Mitochondrial ROS Generation Nigericin->mROS NLRP3 NLRP3 Inflammasome Assembly Syk->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Processing & Release Casp1->IL1b Pyroptosis Pyroptosis Casp1->Pyroptosis mROS->Syk activates OXSI2 This compound OXSI2->Syk inhibits

NLRP3 Inflammasome Pathway and this compound's inhibitory role.

Experimental Protocols

While the original publication by Lai et al. (2003) lacks a detailed experimental protocol for the Syk kinase assay, a general procedure for a biochemical Syk kinase assay is provided below, alongside protocols for cellular assays where this compound has been characterized.

General Syk Kinase Inhibition Assay (Biochemical)

This protocol is a generalized procedure for determining the IC50 of an inhibitor against Syk kinase.

Materials:

  • Recombinant Syk kinase

  • Syk kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[2]

  • ATP

  • Syk substrate (e.g., a biotinylated peptide)

  • This compound or other test compounds

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the Syk kinase buffer.

  • Add the test compound dilutions to the wells.

  • Add recombinant Syk kinase to the wells and incubate briefly.

  • Initiate the kinase reaction by adding a mixture of ATP and the Syk substrate.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[2]

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Platelet Aggregation Assay

This protocol is based on the methods described by Bhavaraju et al. (2008).[6]

Materials:

  • Human platelet-rich plasma (PRP)

  • Convulxin (GPVI agonist)

  • This compound

  • Platelet aggregometer

Procedure:

  • Prepare washed human platelets and adjust the concentration.

  • Pre-incubate the platelet suspension with various concentrations of this compound or vehicle (DMSO) for a specified time at 37°C.

  • Induce platelet aggregation by adding convulxin.

  • Monitor the change in light transmittance using a platelet aggregometer to measure the extent of aggregation.

NLRP3 Inflammasome Activation Assay

This protocol is based on the methods described by Yaron et al. (2016).[5][8]

Materials:

  • J774A.1 mouse macrophage cell line

  • Lipopolysaccharide (LPS)

  • Nigericin

  • This compound

  • Cell culture reagents

  • ELISA kit for IL-1β

  • Reagents for Western blotting (antibodies against caspase-1)

  • MitoSOX Red for mitochondrial ROS detection

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Priming: Culture J774A.1 cells and prime with LPS (e.g., 1 µg/mL) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.[5]

  • Inhibition: Pre-treat the primed cells with various concentrations of this compound for 15-20 minutes.[5]

  • Activation: Stimulate the cells with nigericin (e.g., 20 µM) for 30-60 minutes to activate the NLRP3 inflammasome.[5]

  • Endpoint Analysis:

    • IL-1β Release: Collect the cell culture supernatant and measure the concentration of secreted IL-1β by ELISA.

    • Caspase-1 Activation: Lyse the cells and analyze the cleavage of pro-caspase-1 to its active p10 subunit by Western blot.[5]

    • Mitochondrial ROS: Stain the cells with MitoSOX Red and visualize mitochondrial superoxide production using fluorescence microscopy.

    • Pyroptosis: Measure the release of LDH into the supernatant using a cytotoxicity assay kit.

Selectivity and Off-Target Effects

A critical consideration for the use of this compound is its selectivity. While it is a potent inhibitor of Syk, studies in human platelets have revealed significant off-target effects. Specifically, this compound was found to potentiate protease-activated receptor (PAR)-mediated thromboxane generation, an effect that is independent of Syk inhibition.[6] This finding suggests that this compound may interact with other cellular targets, and therefore, it is not considered a selective Syk inhibitor in the context of platelet function.[6] Researchers should exercise caution and employ appropriate controls to account for these potential non-specific effects.

Cell Permeability and In Vivo Data

This compound is described as a cell-permeable inhibitor, an assertion supported by its demonstrated activity in various cell-based assays, including the inhibition of basophil degranulation and inflammasome activation.[1][5] However, to date, no direct experimental data from assays such as the Caco-2 permeability assay have been published to quantitatively assess its permeability characteristics. Furthermore, there is a lack of publicly available data from in vivo studies, including pharmacokinetic and efficacy data in animal models.

Conclusion

This compound is a valuable research tool for studying the role of Syk kinase in various biological processes due to its high potency and cell permeability. It has been instrumental in elucidating the involvement of Syk in NLRP3 inflammasome signaling. However, the documented off-target effects in platelets highlight the importance of careful experimental design and data interpretation. Future studies characterizing its broader kinase selectivity profile, cell permeability, and in vivo pharmacokinetics and efficacy are needed to fully understand its potential as a therapeutic agent. Researchers using this compound should be mindful of its limitations and incorporate appropriate controls to ensure the validity of their findings.

References

The Role of OXSI-2 in the Inhibition of Inflammasome Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oxindole Syk inhibitor, OXSI-2, and its role in the potent inhibition of inflammasome signaling. We will delve into its mechanism of action, present quantitative data on its inhibitory effects, detail the experimental protocols used to elucidate its function, and provide visual representations of the key pathways and experimental workflows.

Introduction to Inflammasome Signaling and this compound

The inflammasome is a multi-protein complex that plays a critical role in the innate immune system's response to pathogens and endogenous danger signals.[1][2][3] Upon activation, the inflammasome assembly leads to the activation of caspase-1, which in turn processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18 into their mature, active forms.[1][4] This signaling cascade also often results in a pro-inflammatory form of programmed cell death known as pyroptosis.[1] Dysregulation of inflammasome activity, particularly the well-characterized NLRP3 inflammasome, is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention.[4]

This compound is a cell-permeable oxindole compound identified as a potent inhibitor of spleen tyrosine kinase (Syk).[1] Recent research has highlighted the critical role of Syk in regulating NLRP3 inflammasome activation. Syk has been shown to phosphorylate the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), a crucial step for its oligomerization and the subsequent assembly of the inflammasome complex.[1][2][3] By inhibiting Syk, this compound effectively blocks these downstream events, positioning it as a significant tool for studying and potentially treating inflammasome-driven inflammation.[1][2][3]

Quantitative Analysis of this compound Inhibitory Activity

This compound demonstrates potent inhibition of Syk kinase activity and subsequent inflammasome-mediated responses. The following table summarizes the key quantitative data reported for this compound.

ParameterValueCell Type/Assay ConditionReference
Syk Inhibition (Cell-based)
EC50313 nMCell-based assay[1]
IC5014 nMCell-based assay[1]
Inflammasome Inhibition
This compound Concentration for robust inhibition of IL-1β release2 µMJ774A.1 macrophages stimulated with nigericin[1]
This compound Concentration for blocking pyroptosis2 µMJ774A.1 macrophages stimulated with nigericin[1]
This compound Concentration for suppression of mitochondrial ROS2 µMJ774A.1 macrophages stimulated with nigericin[1]
This compound Concentration for inhibition of Caspase-1 specks2 µMJ774A.1 macrophages stimulated with nigericin[1]

Mechanism of Action of this compound in Inflammasome Inhibition

This compound exerts its inhibitory effects on the inflammasome signaling pathway by targeting Syk. The inhibition of Syk by this compound prevents the phosphorylation of the adaptor protein ASC, which is a critical event for inflammasome assembly and activation.[1][2][3] This intervention occurs downstream of the initial inflammasome trigger, such as potassium efflux induced by nigericin, but upstream of mitochondrial reactive oxygen species (mROS) generation, inflammasome complex assembly, and subsequent caspase-1 activation.[1][2][3]

The following diagram illustrates the proposed signaling pathway for NLRP3 inflammasome activation and the point of inhibition by this compound.

G cluster_upstream Upstream Events cluster_syk Syk-Dependent Signaling cluster_downstream Downstream Inflammasome Activation Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux induces Syk Syk K_efflux->Syk activates ASC_phos ASC Phosphorylation Syk->ASC_phos phosphorylates mROS Mitochondrial ROS Generation Syk->mROS induces OXSI2 This compound OXSI2->Syk inhibits Inflammasome_assembly Inflammasome Assembly (ASC Oligomerization) ASC_phos->Inflammasome_assembly mROS->Inflammasome_assembly Casp1_activation Caspase-1 Activation Inflammasome_assembly->Casp1_activation IL1b_release IL-1β Processing and Release Casp1_activation->IL1b_release Pyroptosis Pyroptosis Casp1_activation->Pyroptosis

Caption: this compound inhibits Syk, blocking inflammasome activation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on inflammasome signaling.

Cell Culture and Inflammasome Activation
  • Cell Line: J774A.1 mouse macrophage cell line.

  • Priming: Cells are typically primed with Lipopolysaccharide (LPS) (e.g., from E. coli O111:B4) at a concentration of 1 µg/mL for 4-6 hours to upregulate the expression of pro-IL-1β and NLRP3.[1]

  • Inhibition: Cells are pre-treated with this compound (e.g., 2 µM) for 15-20 minutes prior to stimulation.[1]

  • Stimulation: The NLRP3 inflammasome is activated with a potent stimulus such as nigericin (e.g., 20 µM) for a duration of 30-60 minutes.[1]

Measurement of IL-1β Release by ELISA
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of mature IL-1β secreted into the cell culture supernatant.

  • Protocol:

    • Following inflammasome activation, cell culture supernatants are collected.

    • The supernatants are centrifuged to remove cellular debris.

    • The concentration of IL-1β in the cleared supernatants is determined using a commercially available mouse IL-1β ELISA kit, following the manufacturer's instructions.

    • Absorbance is read on a microplate reader, and concentrations are calculated based on a standard curve.

Assessment of Pyroptosis via LDH Release Assay
  • Principle: Lactate Dehydrogenase (LDH) is a cytosolic enzyme that is released into the supernatant upon loss of cell membrane integrity, a hallmark of pyroptosis.

  • Protocol:

    • After stimulation, the cell culture supernatant is collected.

    • The amount of LDH released is quantified using a commercially available LDH cytotoxicity assay kit.

    • The assay measures the conversion of a substrate to a colored product by the LDH enzyme, and the absorbance is read on a plate reader.

    • Results are typically expressed as a percentage of the total LDH released from lysed control cells.

Detection of Caspase-1 Activation via FLICA Assay
  • Principle: The Fluorescent Labeled Inhibitor of Caspases (FLICA) assay utilizes a fluorescently labeled, cell-permeable, and non-toxic inhibitor that covalently binds to active caspase-1.

  • Protocol:

    • During the last hour of LPS priming, cells are loaded with a FAM-YVAD-FMK (Caspase-1 FLICA reagent) and a nuclear stain (e.g., Hoechst 33342).[1]

    • Cells are then treated with this compound followed by nigericin stimulation.

    • After stimulation, cells are washed and fixed.

    • The formation of fluorescent ASC specks, indicating inflammasome assembly and caspase-1 activation, is visualized and quantified using fluorescence microscopy.[1]

Visualization of Mitochondrial ROS (mROS)
  • Principle: MitoSOX Red is a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide, a major form of mROS.

  • Protocol:

    • Cells are loaded with MitoSOX Red probe during the final stages of LPS priming.

    • Following pre-treatment with this compound and stimulation with nigericin, live cells are imaged using fluorescence microscopy.

    • An increase in red fluorescence intensity indicates an increase in mROS production.

The following diagram outlines the general experimental workflow for assessing the impact of this compound on inflammasome activation.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays Seed_cells Seed J774A.1 Macrophages Prime_cells Prime with LPS (4-6h) Seed_cells->Prime_cells Pretreat_OXSI2 Pre-treat with this compound (15-20 min) Prime_cells->Pretreat_OXSI2 Stimulate Stimulate with Nigericin (30-60 min) Pretreat_OXSI2->Stimulate Collect_supernatant Collect Supernatant Stimulate->Collect_supernatant Lyse_cells Lyse Cells (for total protein) Stimulate->Lyse_cells FLICA Caspase-1 FLICA (Microscopy) Stimulate->FLICA MitoSOX MitoSOX Imaging (mROS) Stimulate->MitoSOX ELISA IL-1β ELISA Collect_supernatant->ELISA LDH_assay LDH Assay (Pyroptosis) Collect_supernatant->LDH_assay Western_blot Western Blot (Caspase-1, IL-1β) Lyse_cells->Western_blot

Caption: Experimental workflow for studying this compound's effects.

Summary and Future Directions

This compound is a powerful pharmacological tool for the inhibition of NLRP3 inflammasome signaling.[1] Its mechanism of action, through the specific inhibition of Syk, prevents the critical step of ASC phosphorylation and subsequent inflammasome assembly.[1][2][3] This leads to a significant reduction in caspase-1 activation, IL-1β release, and pyroptotic cell death.[1][2][3] The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the role of Syk and the therapeutic potential of its inhibitors in inflammasome-related diseases.

Future research should focus on validating the efficacy of this compound and other Syk inhibitors in in vivo models of inflammatory diseases. Furthermore, exploring the potential off-target effects and optimizing the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their development as therapeutic agents. The continued study of the intricate signaling pathways governing inflammasome activation, aided by specific inhibitors like this compound, will undoubtedly pave the way for novel treatments for a host of debilitating inflammatory conditions.

References

Methodological & Application

Application Notes and Protocols for OXSI-2 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OXSI-2 is a potent and cell-permeable inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase crucial in signal transduction pathways of various cell types, particularly hematopoietic cells. By targeting Syk, this compound serves as a valuable tool for investigating cellular processes such as immune receptor signaling, inflammasome activation, and platelet aggregation. These application notes provide detailed protocols and guidelines for the effective use of this compound in cell culture experiments.

Mechanism of Action

This compound acts as a selective inhibitor of Syk kinase. Syk is a key mediator of immunoreceptor signaling, including that of the B-cell receptor (BCR), Fc receptors, and integrins. Upon receptor engagement, Syk is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) and becomes activated. Activated Syk then phosphorylates downstream adaptor proteins, initiating a cascade of signaling events that lead to the activation of transcription factors such as NF-κB and the production of inflammatory mediators. This compound effectively blocks the kinase activity of Syk, thereby inhibiting these downstream signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published findings.

Parameter Value Assay Condition Reference
IC₅₀14 nMIn vitro kinase assay[1]
EC₅₀313 nMFcεRI-mediated degranulation in RBL-2H3 cells[1]

Table 1: In Vitro Potency of this compound

Cell Line Application Working Concentration Incubation Time Reference
J774A.1 (mouse macrophage)Inhibition of Nigericin-induced Inflammasome Activation2 µM15-20 minutes pre-treatment[2]
Human PlateletsInhibition of Convulxin-induced Aggregation2 µMPre-incubation[3]

Table 2: Recommended Working Concentrations of this compound in Cell Culture

Signaling Pathways and Experimental Workflows

Syk-Mediated Inflammasome Activation Pathway

The following diagram illustrates the signaling pathway leading to NLRP3 inflammasome activation and the inhibitory effect of this compound.

Inflammasome_Pathway Syk-Mediated NLRP3 Inflammasome Activation and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Syk Syk Receptor->Syk p-Syk Syk (active) Syk->p-Syk Phosphorylation Downstream_Signaling Downstream Signaling (e.g., ROS production) p-Syk->Downstream_Signaling NLRP3_Inflammasome_Assembly NLRP3 Inflammasome Assembly Downstream_Signaling->NLRP3_Inflammasome_Assembly Caspase-1 Caspase-1 (active) NLRP3_Inflammasome_Assembly->Caspase-1 cleaves Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->NLRP3_Inflammasome_Assembly IL-1β IL-1β (secreted) Caspase-1->IL-1β cleaves Pyroptosis Pyroptosis Caspase-1->Pyroptosis Pro-IL-1β Pro-IL-1β Pro-IL-1β->Caspase-1 This compound This compound This compound->p-Syk Inhibition Stimulus Stimulus Stimulus->Receptor

Caption: Syk activation downstream of receptor stimulation leads to NLRP3 inflammasome assembly, caspase-1 activation, IL-1β secretion, and pyroptosis. This compound inhibits Syk phosphorylation, blocking this cascade.

Experimental Workflow for Inflammasome Inhibition Assay

This diagram outlines the key steps in an experiment designed to test the inhibitory effect of this compound on inflammasome activation.

Experimental_Workflow Workflow for Assessing this compound Inhibition of Inflammasome Activation cluster_analysis Downstream Analysis Cell_Seeding Seed Macrophages (e.g., J774A.1) Priming Prime with LPS (e.g., 1 µg/mL, 4 hours) Cell_Seeding->Priming Pre-treatment Pre-treat with this compound (e.g., 2 µM, 15-20 min) Priming->Pre-treatment Stimulation Stimulate with Nigericin (e.g., 20 µM, 1 hour) Pre-treatment->Stimulation Harvest Harvest Supernatant and Cell Lysates Stimulation->Harvest ELISA IL-1β ELISA (Supernatant) Harvest->ELISA Western_Blot Western Blot (Caspase-1 cleavage in lysate/supernatant) Harvest->Western_Blot Viability_Assay Cell Viability/Pyroptosis Assay (e.g., LDH release) Harvest->Viability_Assay

Caption: A typical experimental workflow to evaluate the effect of this compound on NLRP3 inflammasome activation in macrophages.

Detailed Experimental Protocols

Protocol 1: Inhibition of NLRP3 Inflammasome Activation in J774A.1 Macrophages

This protocol details the steps to assess the inhibitory effect of this compound on nigericin-induced NLRP3 inflammasome activation in the J774A.1 mouse macrophage cell line.[2]

Materials:

  • J774A.1 cells (ATCC® TIB-67™)

  • Complete DMEM (with 10% FBS and 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (dissolved in DMSO)

  • Nigericin (dissolved in ethanol)

  • Phosphate-Buffered Saline (PBS)

  • Reagents for downstream analysis (ELISA kit for IL-1β, antibodies for western blotting, LDH assay kit)

Procedure:

  • Cell Seeding: Seed J774A.1 cells in a 24-well plate at a density of 2 x 10⁵ cells per well in 500 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Priming: The next day, prime the cells by adding LPS to a final concentration of 1 µg/mL. Incubate for 4 hours at 37°C.

  • This compound Pre-treatment: Prepare a working solution of this compound in complete DMEM. 15-20 minutes before nigericin stimulation, add this compound to the desired final concentration (e.g., a titration from 0.1 to 2 µM). A vehicle control (DMSO) should be included.

  • Inflammasome Activation: Stimulate the cells by adding nigericin to a final concentration of 20 µM. Incubate for 1 hour at 37°C.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant for analysis of secreted IL-1β (ELISA) and LDH release (pyroptosis assay).

    • Cell Lysate: Wash the cells once with cold PBS. Lyse the cells in an appropriate buffer for western blot analysis of pro-caspase-1 and cleaved caspase-1.

  • Downstream Analysis:

    • IL-1β ELISA: Quantify the concentration of IL-1β in the supernatant according to the manufacturer's protocol.

    • Western Blotting: Analyze the cell lysates for the cleavage of caspase-1 (p20 subunit) as an indicator of inflammasome activation.

    • LDH Assay: Measure the release of lactate dehydrogenase into the supernatant as a marker of pyroptosis, following the manufacturer's instructions.

Protocol 2: General Cell Viability Assay (e.g., MTT or Resazurin)

This protocol provides a general framework for assessing the effect of this compound on the viability of a chosen cell line. The optimal concentration range and incubation time should be determined empirically for each cell line.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • MTT or Resazurin reagent

  • Solubilization buffer (for MTT)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line's growth rate to ensure they are in the exponential growth phase at the time of analysis.

  • This compound Treatment: The following day, treat the cells with a serial dilution of this compound. A broad range of concentrations (e.g., 10 nM to 10 µM) is recommended for initial experiments. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization buffer and incubate until the formazan crystals are dissolved. Read the absorbance at the appropriate wavelength.

    • Resazurin Assay: Add resazurin reagent to each well and incubate for 1-4 hours. Read the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value of this compound for the specific cell line and incubation time.

General Recommendations and Considerations

  • Solubility: this compound is typically dissolved in DMSO to prepare a stock solution. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • Cell Line Specificity: The optimal working concentration and treatment duration for this compound can vary significantly between different cell lines and experimental contexts. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific application.

  • Off-Target Effects: While this compound is a potent Syk inhibitor, it is good practice to consider potential off-target effects, especially at higher concentrations. Control experiments, such as using a structurally different Syk inhibitor or Syk-deficient cell lines, can help validate the specificity of the observed effects.

  • Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments. For inflammasome assays, this includes unstimulated cells, cells stimulated with only the priming agent (LPS), and cells stimulated with both the priming and activation agents. For general viability assays, include untreated and vehicle-treated cells.

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of Syk in various cellular processes.

References

Application Notes and Protocols for OXSI-2 in Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OXSI-2, [3-(1-Methyl-1H-indol-3-yl-methylene)-2-oxo-2, 3-dihydro-1H-indole-5-sulfonamide], is an oxindole compound identified as a potent, cell-permeable inhibitor of spleen tyrosine kinase (Syk). In platelet biology, Syk is a critical signaling molecule downstream of the glycoprotein VI (GPVI) receptor, which is the primary receptor for collagen and related ligands, such as the snake venom toxin convulxin. Activation of the GPVI-Syk pathway is a key event in thrombus formation. Consequently, this compound has been investigated as an inhibitor of platelet aggregation.

These application notes provide a comprehensive overview of the use of this compound in platelet aggregation assays, including its mechanism of action, detailed experimental protocols, and quantitative data on its inhibitory effects. While this compound is a powerful tool for studying GPVI-mediated platelet activation, it is important to note that studies have indicated it may have off-target effects and is not entirely selective for Syk in platelets[1][2].

Mechanism of Action and Signaling Pathway

Convulxin, a potent platelet agonist, activates platelets by binding to the GPVI receptor. This binding initiates a signaling cascade that is highly dependent on the tyrosine kinase Syk. This compound exerts its inhibitory effect on platelet aggregation by targeting key components of this pathway.

Upon convulxin binding to GPVI, Src family kinases (SFKs) such as Lyn phosphorylate the immunoreceptor tyrosine-based activation motif (ITAM) of the associated Fc receptor γ-chain (FcRγ). This phosphorylation creates a docking site for Syk, which is then itself phosphorylated and activated. Activated Syk, in turn, phosphorylates downstream signaling molecules, including Linker for Activation of T-cells (LAT) and phospholipase Cγ2 (PLCγ2). The activation of PLCγ2 is a crucial step that leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), culminating in platelet shape change, granule secretion, and aggregation.

This compound has been shown to inhibit the Syk-mediated phosphorylation of LAT and the subsequent phosphorylation of PLCγ2[2]. However, it does not inhibit the initial SFK-mediated phosphorylation of Syk at tyrosine 352[1][2]. This indicates that this compound acts downstream of Syk recruitment and initial phosphorylation by SFKs but upstream of the full activation of the Syk-dependent signaling cascade.

OXSI2_Signaling_Pathway cluster_receptor Platelet Membrane GPVI GPVI SFKs Src Family Kinases (e.g., Lyn) GPVI->SFKs Activates FcRg FcRγ Syk Syk FcRg->Syk Recruits & Activates Convulxin Convulxin Convulxin->GPVI Binds SFKs->FcRg Phosphorylates (Y-residues) LAT LAT Syk->LAT Phosphorylates (Y191) OXSI2 This compound OXSI2->Syk Inhibits (downstream activity) PLCg2 PLCγ2 LAT->PLCg2 Activates Signaling_Cascade Downstream Signaling Cascade (Ca²⁺ mobilization, PKC activation) PLCg2->Signaling_Cascade Initiates Aggregation Platelet Aggregation Signaling_Cascade->Aggregation Leads to

Quantitative Data: Inhibition of Platelet Aggregation

The inhibitory effect of this compound on convulxin-induced platelet aggregation is dose-dependent. The following table summarizes the key quantitative findings from published literature.

AgonistAgonist ConcentrationInhibitorInhibitor ConcentrationEndpointResultReference
Convulxin100 ng/mlThis compound 2 µMAggregation & Shape ChangeComplete Inhibition[2]
Convulxin100 ng/mlThis compound 2 µMDense Granule SecretionComplete Inhibition[2]
Convulxin100 ng/mlThis compound 1 µMAggregationModest shape change still evident[2]
Convulxin100 ng/mlThis compound 100 nMAggregation & SecretionNo effect[2]
ConvulxinNot SpecifiedPiceatannol (Syk Inhibitor)20 µg/mlAggregationComplete Inhibition[2]
ConvulxinNot SpecifiedPP2 (SFK Inhibitor)10 µMAggregationComplete Inhibition[2]

Experimental Protocols

This section provides a detailed protocol for performing a platelet aggregation assay to evaluate the inhibitory effect of this compound.

Materials and Reagents
  • This compound (Stock solution in DMSO)

  • Convulxin (from Crotalus durissus terrificus venom)

  • Human whole blood (from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks)

  • Acid-Citrate-Dextrose (ACD) solution

  • Prostaglandin E1 (PGE1)

  • Apyrase

  • Tyrode's buffer

  • Bovine Serum Albumin (BSA)

  • Dimethyl sulfoxide (DMSO) as a vehicle control

  • Platelet aggregometer and cuvettes with stir bars

  • Spectrophotometer or automated cell counter for platelet counting

Experimental Workflow

Experimental_Workflow cluster_prep Platelet Preparation cluster_assay Aggregation Assay Blood_Collection 1. Whole Blood Collection (in ACD anticoagulant) PRP_Isolation 2. Centrifugation to Isolate Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Isolation Washed_Platelet_Prep 3. Washing and Resuspension of Platelets in Tyrode's Buffer PRP_Isolation->Washed_Platelet_Prep Platelet_Count 4. Platelet Counting and Adjustment to Final Concentration Washed_Platelet_Prep->Platelet_Count Incubation 5. Pre-incubation of Platelets with this compound or Vehicle (DMSO) Platelet_Count->Incubation Aggregation_Induction 6. Addition of Convulxin to Induce Aggregation Incubation->Aggregation_Induction Monitoring 7. Monitoring of Aggregation (Light Transmission Aggregometry) Aggregation_Induction->Monitoring Data_Analysis 8. Data Analysis and Comparison of Inhibition Monitoring->Data_Analysis

Step-by-Step Protocol

1. Preparation of Washed Human Platelets

  • Collect human whole blood into tubes containing ACD anticoagulant.

  • Centrifuge the blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Carefully transfer the PRP to a new tube containing PGE1 (1 µM final concentration) and apyrase (2 units/ml final concentration) to prevent platelet activation during subsequent steps.

  • Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.

  • Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing PGE1 and apyrase.

  • Repeat the centrifugation and washing step twice to ensure the removal of plasma proteins.

  • After the final wash, resuspend the platelet pellet in Tyrode's buffer without PGE1 and apyrase.

  • Allow the platelets to rest at 37°C for 30 minutes.

  • Count the platelets and adjust the concentration to 2.5 x 10⁸ platelets/ml with Tyrode's buffer.

2. Platelet Aggregation Assay

  • Pipette 450 µl of the washed platelet suspension into an aggregometer cuvette with a stir bar.

  • Pre-warm the platelet suspension to 37°C for 5 minutes in the aggregometer.

  • Add 2.5 µl of the desired concentration of this compound (e.g., to achieve a final concentration of 2 µM) or an equivalent volume of DMSO (vehicle control) to the platelet suspension.

  • Incubate for 5 minutes at 37°C with stirring (1000 rpm).

  • Establish a baseline reading on the aggregometer.

  • Add the platelet agonist, convulxin (e.g., to a final concentration of 100 ng/ml), to initiate aggregation.

  • Record the change in light transmission for at least 5 minutes or until the aggregation reaches a plateau.

  • The percentage of aggregation is calculated by setting the light transmission of the platelet suspension as 0% and the light transmission of Tyrode's buffer as 100%.

Data Interpretation and Considerations

  • Dose-Response: To determine the IC50 of this compound, a range of concentrations should be tested, and the percentage of inhibition of aggregation should be plotted against the logarithm of the inhibitor concentration.

  • Specificity: As this compound has been reported to have off-target effects, it is advisable to include other inhibitors (e.g., more selective Syk inhibitors or inhibitors of other kinases) and agonists that act through different pathways (e.g., thrombin, ADP) to assess the specificity of the observed effects.

  • Controls: Always include a vehicle control (DMSO) to account for any effects of the solvent on platelet aggregation. A positive control with a known inhibitor of GPVI signaling can also be beneficial.

By following these protocols and considering the mechanism of action of this compound, researchers can effectively utilize this compound to investigate the role of the GPVI-Syk signaling pathway in platelet function and to screen for novel antiplatelet therapies.

References

Application Notes: OXSI-2 as an Inhibitor of NLRP3 Inflammasome-Mediated Pyroptosis in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

OXSI-2 is a potent, cell-permeable oxindole inhibitor of Spleen tyrosine kinase (Syk). Initially identified for its role in pathogen-induced signaling, Syk has been demonstrated to be a key regulator in the assembly and activation of the NLRP3 inflammasome.[1] Contrary to inducing pyroptosis, this compound functions as a powerful inhibitor of this inflammatory cell death pathway. It effectively blocks the canonical NLRP3 inflammasome activation cascade in macrophages, preventing caspase-1 activation, pro-inflammatory cytokine release, and subsequent pyroptotic cell death.[1][2] These application notes provide detailed protocols for utilizing this compound as a specific inhibitor to study the role of Syk in NLRP3 inflammasome signaling and macrophage pyroptosis.

Mechanism of Action

In macrophages, canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, typically provided by lipopolysaccharide (LPS), primes the cell by upregulating the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).[3][4] The second signal, which can be triggered by stimuli like the bacterial toxin nigericin, induces potassium (K+) efflux.[2] This ion flux is a critical upstream event that leads to the phosphorylation and activation of Syk. Activated Syk then promotes the generation of mitochondrial reactive oxygen species (mROS).[1][2] The accumulation of mROS facilitates the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[3] This assembly leads to the auto-cleavage and activation of caspase-1.

Active caspase-1 has two primary functions in this context:

  • It cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[4]

  • It cleaves Gasdermin D (GSDMD). The resulting N-terminal fragment of GSDMD oligomerizes and forms pores in the plasma membrane, leading to cell swelling, lysis, and the release of cytoplasmic contents and mature cytokines—the hallmark features of pyroptosis.[5][6]

This compound exerts its inhibitory effect by targeting Syk. By preventing Syk activation, this compound blocks the signaling cascade downstream of potassium efflux but upstream of mROS production, thereby preventing NLRP3 inflammasome assembly, caspase-1 activation, and pyroptosis.[1][2][7]

OXSI2_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Macrophage cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation Nigericin Nigericin K_Efflux K+ Efflux Nigericin->K_Efflux LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Pro_IL1B_Gene pro-IL-1β & NLRP3 Gene Expression NFkB->Pro_IL1B_Gene Syk Syk K_Efflux->Syk mROS mROS Generation Syk->mROS OXSI2 This compound OXSI2->Syk NLRP3 NLRP3 Inflammasome Assembly mROS->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 GSDMD GSDMD Cleavage Casp1->GSDMD IL1B pro-IL-1β → IL-1β Casp1->IL1B Pyroptosis Pyroptosis (Pore Formation, Lysis) GSDMD->Pyroptosis IL1B_Release IL-1β Release IL1B->IL1B_Release Experimental_Workflow cluster_assays Assays A 1. Seed Macrophages (e.g., J774A.1) B 2. Prime with LPS (1 µg/mL for 4 hours) A->B C 3. Pre-treat with this compound (e.g., 2 µM for 15-20 min) B->C D 4. Stimulate with Nigericin (e.g., 20 µM for 30-60 min) C->D E 5. Collect Supernatant & Cell Lysate D->E F 6. Downstream Assays E->F LDH LDH Assay (Pyroptosis) F->LDH ELISA ELISA (IL-1β Release) F->ELISA WB Immunoblot (Caspase-1, GSDMD) F->WB

References

Application Notes and Protocols for In Vivo Studies with OXSI-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of OXSI-2, a potent spleen tyrosine kinase (Syk) inhibitor. Due to the current lack of published in vivo studies detailing specific dosages and administration routes for this compound, this document outlines a strategy for determining these parameters, based on its known in vitro activity and the general principles of in vivo compound administration.

Introduction to this compound

This compound is a cell-permeable oxindole compound that acts as a potent and selective inhibitor of spleen tyrosine kinase (Syk) with an IC50 of 14 nM.[1] In vitro studies have demonstrated that this compound plays a critical role in blocking inflammasome signaling pathways. Specifically, it has been shown to inhibit the assembly of the NLRP3 inflammasome, caspase-1 activation, processing and release of IL-1β, generation of mitochondrial reactive oxygen species (ROS), and subsequent pyroptotic cell death.[1][2] These properties make this compound a compelling candidate for in vivo investigation in models of inflammatory diseases, autoimmune disorders, and other conditions where Syk-mediated signaling is implicated.

Physicochemical Properties and Formulation

A critical aspect of in vivo studies is the appropriate formulation of the therapeutic agent to ensure its bioavailability and stability.

PropertyDataSource
Molecular Weight 353.39 g/mol [1]
Molecular Formula C₁₈H₁₅N₃O₃S[1]
Solubility Soluble to 100 mM in DMSO[1]
Purity ≥98%[1]
Storage Store at -20°C[1]
Vehicle Preparation Protocol

Given that this compound is highly soluble in Dimethyl Sulfoxide (DMSO)[1], a common vehicle for in vivo studies involves a multi-component system to ensure solubility and minimize toxicity. The following is a standard protocol for preparing a vehicle for a poorly water-soluble compound like this compound.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • PEG400 (Polyethylene glycol 400), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile

Protocol:

  • Initial Dissolution: Dissolve the required amount of this compound powder in a minimal amount of DMSO to create a concentrated stock solution. For example, to achieve a final concentration of 10 mg/mL, one might start by dissolving 100 mg of this compound in 1 mL of DMSO.

  • Addition of Co-solvents: To the DMSO/OXSI-2 solution, add PEG400 to improve solubility and stability. A common ratio is 10-40% of the final volume.

  • Emulsification: Add Tween 80 to the mixture to aid in the formation of a stable emulsion. Typically, 1-5% of the final volume is sufficient.

  • Final Dilution: Bring the solution to the final desired volume with sterile saline. This should be done slowly while vortexing to ensure a homogenous and stable formulation.

  • Final Vehicle Composition (Example): A commonly used vehicle composition for in vivo administration of hydrophobic compounds is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline . The final concentration of DMSO should be kept as low as possible to avoid toxicity.

In Vivo Dosing and Administration: A Proposed Strategy

As no established in vivo dosage for this compound is available, a dose-finding study, such as a Maximum Tolerated Dose (MTD) study, is an essential first step. This will determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Experimental Protocol: Maximum Tolerated Dose (MTD) Study

Animal Model:

  • Species: Mouse (e.g., C57BL/6 or BALB/c)

  • Age: 8-12 weeks

  • Sex: Both male and female animals should be used.

Grouping and Dosing:

  • Group 1: Vehicle control (receiving the same volume of the vehicle solution without this compound).

  • Group 2-n: Escalating doses of this compound. A suggested starting dose could be in the range of 1-5 mg/kg, with subsequent groups receiving 10, 25, 50, and 100 mg/kg. The dose range can be adjusted based on observations.

  • Number of animals: A minimum of 3-5 animals per group is recommended.

Administration:

  • Route: Intraperitoneal (i.p.) injection is a common route for initial in vivo studies of small molecules. Oral gavage (p.o.) can also be considered if oral bioavailability is anticipated.

  • Volume: The administration volume should be consistent across all groups, typically 5-10 mL/kg for mice.

  • Frequency: Daily administration for a period of 7-14 days.

Monitoring and Endpoints:

  • Clinical Observations: Animals should be monitored daily for any signs of toxicity, including changes in weight, behavior, posture, and grooming. A clinical scoring system should be implemented.

  • Body Weight: Record the body weight of each animal daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.

  • Histopathology: At the end of the study, major organs (liver, kidney, spleen, heart, lungs) should be collected for histopathological analysis to identify any signs of organ toxicity.

  • Blood Analysis: Blood samples can be collected for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function.

The MTD is typically defined as the highest dose that does not cause mortality or signs of life-threatening toxicity and results in no more than a 10-20% reduction in body weight.

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway Inhibition

OXSI2_Signaling_Pathway cluster_inflammasome Inflammasome Activation PAMPs_DAMPs PAMPs/DAMPs PRR Pattern Recognition Receptors (PRRs) PAMPs_DAMPs->PRR Syk Syk PRR->Syk NLRP3_Inflammasome NLRP3 Inflammasome Assembly Syk->NLRP3_Inflammasome mROS Mitochondrial ROS Generation Syk->mROS OXSI_2 This compound OXSI_2->Syk Caspase_1 Caspase-1 Activation NLRP3_Inflammasome->Caspase_1 Pro_IL_1b Pro-IL-1β Caspase_1->Pro_IL_1b Cleavage GSDMD Gasdermin D Cleavage Caspase_1->GSDMD Cleavage IL_1b IL-1β Release Pro_IL_1b->IL_1b Pyroptosis Pyroptosis GSDMD->Pyroptosis mROS->NLRP3_Inflammasome

Caption: this compound inhibits Syk, blocking downstream inflammasome activation.

Experimental Workflow for In Vivo MTD Study

MTD_Workflow cluster_preparation Preparation cluster_dosing Dosing Phase (7-14 days) cluster_analysis Endpoint Analysis Animal_Acclimatization Animal Acclimatization (7 days) Daily_Dosing Daily Administration (i.p. or p.o.) Animal_Acclimatization->Daily_Dosing OXSI2_Formulation This compound Formulation Preparation OXSI2_Formulation->Daily_Dosing Daily_Monitoring Daily Clinical Observation & Weight Daily_Dosing->Daily_Monitoring Euthanasia Euthanasia Daily_Monitoring->Euthanasia Organ_Collection Organ Collection (Histopathology) Euthanasia->Organ_Collection Blood_Collection Blood Collection (CBC & Chemistry) Euthanasia->Blood_Collection

Caption: Workflow for determining the Maximum Tolerated Dose of this compound.

Summary and Future Directions

While this compound shows significant promise as a therapeutic agent based on its in vitro profile, its in vivo efficacy and safety remain to be established. The protocols and strategies outlined in these application notes provide a framework for researchers to initiate in vivo studies. Following the determination of the MTD, subsequent efficacy studies in relevant animal models of disease can be designed. These studies should include pharmacokinetic analysis to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which will be crucial for optimizing dosing regimens and translating findings to a clinical setting. Careful and systematic investigation will be key to unlocking the full therapeutic potential of this promising Syk inhibitor.

References

Application Notes and Protocols: Utilizing OXSI-2 in the Study of Syk-Mediated Signaling in Platelets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Syk-Mediated Signaling in Platelets

Spleen tyrosine kinase (Syk) is a critical non-receptor tyrosine kinase that plays a pivotal role in intracellular signaling cascades in a variety of hematopoietic cells, including platelets. In platelets, Syk is essential for signaling downstream of immunoreceptor tyrosine-based activation motif (ITAM) and hemITAM-containing receptors, such as the glycoprotein VI (GPVI)-FcRγ chain complex and C-type lectin-like receptor 2 (CLEC-2). Activation of these receptors by agonists like collagen and rhodocytin, respectively, leads to the phosphorylation of ITAM/hemITAM motifs by Src family kinases (SFKs). Syk is then recruited to these phosphorylated motifs via its tandem SH2 domains, leading to its own phosphorylation and activation.

Once activated, Syk initiates a signaling cascade that results in the phosphorylation and activation of downstream effector molecules, including phospholipase Cγ2 (PLCγ2). This ultimately leads to an increase in intracellular calcium levels, activation of protein kinase C (PKC), and subsequent platelet responses such as shape change, granule secretion, and aggregation, which are all crucial for thrombus formation. Given its central role, Syk has become an attractive target for the development of antiplatelet therapies.

OXSI-2: A Tool for Interrogating Syk Signaling

This compound, [3-(1-Methyl-1H-indol-3-yl-methylene)-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide], is a commercially available small molecule inhibitor that has been investigated for its ability to block Syk kinase activity. It has been utilized in platelet research to probe the functional consequences of inhibiting Syk-dependent signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various platelet functions and signaling events as reported in the literature.

Table 1: Effect of this compound on Platelet Functional Responses

ParameterAgonistThis compound ConcentrationObserved EffectReference
Platelet AggregationConvulxin2 µMComplete inhibition[1]
Platelet Shape ChangeConvulxin2 µMComplete inhibition[1]
Dense Granule ReleaseConvulxin2 µMComplete inhibition[1]
Shear-Induced Platelet Aggregation (SIPA)Pathophysiological Shear StressNot specifiedReduction in SIPA[3]
Thrombus Formation on CollagenWhole Blood PerfusionNot specifiedDiminished by up to 50%[3]

Table 2: Effect of this compound on Protein Phosphorylation in Platelets

Phosphorylated ProteinActivating ConditionThis compound ConcentrationObserved EffectReference
Syk (Y525/526)Pathophysiological Shear StressNot specifiedAttenuated phosphorylation[3]
Syk (Y352)Pathophysiological Shear StressNot specifiedAttenuated phosphorylation[3]
Syk (Y352)ConvulxinNot specifiedNo inhibition of Lyn-mediated phosphorylation[1][2]
LAT (Y191)ConvulxinNot specifiedAbolished Syk-mediated phosphorylation[1][2]
AktCLEC-2 stimulation1 µMDid not affect Akt phosphorylation[4]

Signaling Pathways and Experimental Workflows

Syk_Signaling_Pathway cluster_receptor Platelet Surface Receptors cluster_downstream Downstream Signaling GPVI GPVI Syk Syk GPVI->Syk ITAM-mediated CLEC2 CLEC-2 CLEC2->Syk hemITAM-mediated PLCg2 PLCγ2 Platelet_Activation Platelet Activation (Aggregation, Secretion) PLCg2->Platelet_Activation LAT LAT LAT->PLCg2 SLP76 SLP-76 LAT->SLP76 PI3K PI3K Btk Btk PI3K->Btk Akt Akt PI3K->Akt Btk->PLCg2 Syk->PLCg2 Syk->LAT Syk->PI3K OXSI2 This compound OXSI2->Syk Inhibition

Caption: Syk-mediated signaling pathway in platelets.

Experimental_Workflow cluster_platelet_prep Platelet Preparation cluster_experiment Experimental Procedure cluster_assays Downstream Assays Blood_Collection Whole Blood Collection (Sodium Citrate) PRP_Isolation Platelet-Rich Plasma (PRP) Isolation (Centrifugation) Blood_Collection->PRP_Isolation Washed_Platelets Washed Platelet Preparation (Optional) PRP_Isolation->Washed_Platelets Preincubation Pre-incubation with this compound or Vehicle (DMSO) Washed_Platelets->Preincubation Activation Platelet Activation with Agonist (e.g., Collagen, Convulxin) Preincubation->Activation Aggregation Platelet Aggregation Assay Activation->Aggregation Immunoblotting Immunoblotting (Protein Phosphorylation) Activation->Immunoblotting Flow_Cytometry Flow Cytometry (Activation Markers) Activation->Flow_Cytometry

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

Platelet Aggregation Assay

This protocol is adapted for use with a light transmission aggregometer to measure the effect of this compound on agonist-induced platelet aggregation.

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.8% sodium citrate.

  • Tyrode's buffer (pH 7.4).

  • This compound (stock solution in DMSO).

  • Platelet agonist (e.g., collagen, convulxin).

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Light transmission aggregometer and cuvettes.

Procedure:

  • Preparation of PRP and PPP:

    • Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Transfer the PRP to a new tube.

    • Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.

    • Adjust the platelet count of the PRP to 2.5 x 10⁸ platelets/mL with PPP.

  • Assay:

    • Aliquot 450 µL of the adjusted PRP into aggregometer cuvettes with stir bars.

    • Add 5 µL of this compound at various final concentrations (e.g., 0.1, 1, 2, 5, 10 µM) or vehicle (DMSO) to the PRP and incubate for 5-10 minutes at 37°C with stirring.

    • Set the baseline of the aggregometer with a cuvette containing PRP and the corresponding concentration of this compound or vehicle. Set 100% aggregation with a cuvette containing PPP.

    • Add the platelet agonist (e.g., collagen at 2 µg/mL) to initiate aggregation.

    • Record platelet aggregation for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each condition.

    • Plot the percentage of inhibition of aggregation as a function of this compound concentration to determine the IC₅₀ value.

Immunoblotting for Syk and Downstream Protein Phosphorylation

This protocol describes the detection of phosphorylation status of Syk and its downstream targets in platelets treated with this compound.

Materials:

  • Washed human platelets.

  • Tyrode's buffer (pH 7.4).

  • This compound (stock solution in DMSO).

  • Platelet agonist (e.g., convulxin).

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Primary antibodies (e.g., anti-phospho-Syk (Tyr525/526), anti-Syk, anti-phospho-LAT (Tyr191), anti-LAT).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence substrate.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Platelet Preparation and Treatment:

    • Prepare washed platelets and resuspend them in Tyrode's buffer to a concentration of 5 x 10⁸ platelets/mL.

    • Pre-incubate the platelets with this compound or vehicle (DMSO) for 10 minutes at 37°C.

    • Stimulate the platelets with an agonist (e.g., convulxin at 100 ng/mL) for the desired time (e.g., 1-5 minutes) at 37°C with stirring.

    • Stop the reaction by adding an equal volume of ice-cold 2x lysis buffer.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

Flow Cytometry for Platelet Activation Markers

This protocol allows for the analysis of platelet surface activation markers, such as P-selectin (CD62P) expression and activated GPIIb/IIIa (PAC-1 binding), in response to agonist stimulation in the presence of this compound.

Materials:

  • Freshly drawn human whole blood anticoagulated with sodium citrate.

  • Tyrode's buffer (pH 7.4).

  • This compound (stock solution in DMSO).

  • Platelet agonist (e.g., collagen).

  • Fluorochrome-conjugated antibodies (e.g., anti-CD62P-PE, PAC-1-FITC, anti-CD41a-PerCP).

  • Fixation buffer (e.g., 1% paraformaldehyde).

  • Flow cytometer.

Procedure:

  • Sample Preparation and Staining:

    • Dilute whole blood 1:10 in Tyrode's buffer.

    • In a 96-well plate or flow cytometry tubes, add the diluted blood.

    • Add this compound at various final concentrations or vehicle (DMSO) and incubate for 10 minutes at room temperature.

    • Add the platelet agonist (e.g., collagen at 5 µg/mL) and incubate for 10 minutes at room temperature.

    • Add the fluorochrome-conjugated antibodies and incubate for 20 minutes at room temperature in the dark.

    • Fix the samples by adding 1% paraformaldehyde.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the platelet population based on forward and side scatter characteristics and/or a platelet-specific marker like CD41a.

    • Analyze the expression of activation markers (e.g., percentage of CD62P positive platelets, median fluorescence intensity of PAC-1 binding) within the platelet gate.

  • Data Analysis:

    • Compare the expression of activation markers in this compound treated samples to the vehicle control.

    • Determine the effect of different concentrations of this compound on platelet activation.

By employing these protocols, researchers can effectively utilize this compound as a pharmacological tool to investigate the intricate roles of Syk-mediated signaling in platelet function. However, it is imperative to consider its potential off-target effects and to corroborate findings with complementary experimental approaches.

References

Troubleshooting & Optimization

troubleshooting OXSI-2 solubility and precipitation issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for OXSI-2, a potent spleen tyrosine kinase (Syk) and NLRP3 inflammasome inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility and handling of this compound, ensuring successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO up to 100 mM. For optimal results, use anhydrous, high-purity DMSO.

Q2: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What is causing this?

A2: This is a common issue for hydrophobic small molecules like this compound. Precipitation upon dilution into aqueous solutions is often due to the significant change in solvent polarity. Even though this compound is highly soluble in DMSO, its solubility in aqueous buffers is considerably lower. The final concentration of DMSO in your working solution should be kept as low as possible (typically <0.5%) to minimize its potential effects on cells and the risk of precipitation.

Q3: How can I prevent my this compound from precipitating in my aqueous experimental setup?

A3: To prevent precipitation, it is recommended to perform serial dilutions. Instead of diluting your concentrated DMSO stock directly into the final aqueous buffer, first, make an intermediate dilution in your cell culture medium or buffer. Additionally, ensuring the final DMSO concentration is as low as feasible for your experiment can help maintain solubility. Gentle vortexing during dilution can also aid in keeping the compound in solution.

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Always protect the stock solution from light.

Q5: At what concentration is this compound typically used in cell-based assays?

A5: The effective concentration of this compound in cell-based assays can vary depending on the cell type and the specific pathway being investigated. A commonly used concentration to inhibit the NLRP3 inflammasome in J774A.1 mouse macrophage cells is 2 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q6: Are there any known off-target effects or cytotoxicity associated with this compound?

A6: While this compound is a potent Syk inhibitor, some studies suggest it may have non-selective effects. As with any small molecule inhibitor, it is advisable to include appropriate controls in your experiments to account for potential off-target effects. Cytotoxicity should be assessed for each cell line and experimental condition by performing a cell viability assay (e.g., MTT or trypan blue exclusion) across a range of this compound concentrations.

Troubleshooting Guide: Solubility and Precipitation Issues

This guide provides a systematic approach to resolving common solubility and precipitation problems encountered when working with this compound.

Issue 1: this compound powder is difficult to dissolve in DMSO.
  • Possible Cause: The DMSO may have absorbed moisture, or the this compound may require more energy to dissolve.

  • Troubleshooting Steps:

    • Use fresh, anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which will reduce its solvating power for hydrophobic compounds. Always use a fresh, sealed bottle of anhydrous, high-purity DMSO.

    • Gentle Warming: Warm the solution to 37°C for 10-15 minutes. This can increase the solubility of the compound.

    • Sonication: Use a bath sonicator to apply ultrasonic energy, which can help break up any aggregates and facilitate dissolution.

Issue 2: this compound precipitates immediately upon dilution in aqueous buffer or cell culture medium.
  • Possible Cause: The change in solvent polarity is too abrupt, causing the compound to "crash out" of solution.

  • Troubleshooting Steps:

    • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, dilute the 100 mM DMSO stock to 10 mM in DMSO, then to 1 mM in a 50:50 mixture of DMSO and your aqueous buffer, before making the final dilution in your 100% aqueous buffer.

    • Optimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay that still maintains this compound solubility and does not affect your experimental system (typically below 0.5%).

    • Pre-warm the Aqueous Buffer: Warming your buffer or medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

Issue 3: this compound solution appears clear initially but forms a precipitate over time.
  • Possible Cause: The solution may be supersaturated, or the compound may be slowly coming out of solution at room temperature or 4°C.

  • Troubleshooting Steps:

    • Prepare Fresh Working Solutions: It is best practice to prepare fresh working solutions of this compound from your frozen stock solution for each experiment.

    • Store Diluted Solutions Properly: If you must store a diluted aqueous solution, keep it at 4°C for a very short period (no more than a few hours) and visually inspect for any precipitation before use. For longer-term storage, aliquoting and freezing at -80°C is recommended.

Data Presentation

Table 1: this compound Properties and Solubility

PropertyValueReference
Molecular Weight353.39 g/mol
FormulaC₁₈H₁₅N₃O₃S
Purity≥98%
Solubility
DMSOUp to 100 mM
Aqueous Buffers (e.g., PBS)PoorGeneral knowledge for hydrophobic compounds
Cell Culture Media (e.g., DMEM)PoorGeneral knowledge for hydrophobic compounds

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath (optional)

Methodology:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. A clear, yellow-to-brown solution should be observed.

  • If the powder does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Inhibition of NLRP3 Inflammasome Activation in Macrophages

Objective: To assess the inhibitory effect of this compound on nigericin-induced NLRP3 inflammasome activation in J774A.1 mouse macrophages.

Materials:

  • J774A.1 mouse macrophage cell line

  • Complete DMEM (with 10% FBS and antibiotics)

  • Lipopolysaccharide (LPS)

  • Nigericin

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • ELISA kit for IL-1β

Methodology:

  • Seed J774A.1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

  • Prime the cells with 1 µg/mL LPS in complete DMEM for 4 hours.

  • Pre-treat the cells with 2 µM this compound (or desired concentrations for a dose-response) for 15-20 minutes prior to stimulation. Include a vehicle control (DMSO at the same final concentration).

  • Stimulate the cells with 20 µM nigericin for 30 minutes.

  • Collect the cell culture supernatants.

  • Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

Visualizations

Signaling_Pathway_OXSI2_Inhibition cluster_0 NLRP3 Inflammasome Activation cluster_1 This compound Inhibition PAMPs_DAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Signaling TLR4->NFkB Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b NLRP3_expression NLRP3 Expression NFkB->NLRP3_expression IL1b IL-1β Secretion Pro_IL1b->IL1b Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux ROS Mitochondrial ROS K_efflux->ROS Syk Syk ROS->Syk NLRP3_activation NLRP3 Activation Syk->NLRP3_activation ASC ASC NLRP3_activation->ASC Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Inflammasome NLRP3 Inflammasome Assembly Pro_Caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 Caspase1->Pro_IL1b Cleavage Pyroptosis Pyroptosis Caspase1->Pyroptosis OXSI2 This compound OXSI2->Syk Inhibits Troubleshooting_Workflow Start This compound Precipitation Issue Check_DMSO Is DMSO fresh and anhydrous? Start->Check_DMSO Yes No_DMSO Use fresh, anhydrous DMSO Check_DMSO->No_DMSO No Yes_DMSO Yes_DMSO Check_Dilution How was the working solution prepared? Yes_DMSO->Check_Dilution Direct_Dilution Direct dilution of concentrated stock? Check_Dilution->Direct_Dilution No_DMSO->Start Re-attempt Dissolution Serial_Dilution Perform serial dilutions Direct_Dilution->Serial_Dilution Yes Check_Final_Conc What is the final DMSO concentration? Direct_Dilution->Check_Final_Conc No Serial_Dilution->Check_Final_Conc High_DMSO > 0.5%? Check_Final_Conc->High_DMSO Lower_DMSO Lower final DMSO concentration High_DMSO->Lower_DMSO Yes Final_Check Still precipitating? High_DMSO->Final_Check No Lower_DMSO->Final_Check No_Precipitate Issue Resolved Final_Check->No_Precipitate No Yes_Precipitate Yes_Precipitate Advanced_Methods Consider gentle warming (37°C) or sonication Yes_Precipitate->Advanced_Methods

OXSI-2 Technical Support Center: Optimizing Incubation Time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for OXSI-2, a potent, cell-permeable inhibitor of Spleen Tyrosine Kinase (Syk). This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the incubation time of this compound to achieve maximal and consistent Syk inhibition in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit Syk?

A1: this compound is a small molecule, oxindole-based compound that functions as a potent inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a non-receptor tyrosine kinase crucial for signaling in various immune cells, including B cells, mast cells, macrophages, and neutrophils.[3][4] It plays a key role in adaptive immunity, platelet activation, and inflammatory responses.[3][4][5] this compound works by binding to the ATP-binding site of the Syk kinase domain, which prevents the phosphorylation and subsequent activation of Syk, thereby blocking its downstream signaling cascades.[6]

Q2: What is a recommended starting point for this compound incubation time?

A2: For most cell-based assays, a pre-incubation time of 30 to 60 minutes before cell stimulation is a robust starting point. However, the optimal time can vary significantly depending on the cell type, experimental temperature, and the specific downstream endpoint being measured. A time-course experiment is strongly recommended to determine the ideal incubation time for your specific system.

Q3: Why is pre-incubation with this compound before cell stimulation necessary?

A3: Pre-incubation allows the cell-permeable this compound inhibitor sufficient time to cross the cell membrane and bind to the intracellular Syk kinase. This ensures that Syk is already inhibited when the signaling pathway is activated by a stimulus (e.g., an antigen, antibody, or other agonist). Without adequate pre-incubation, the activating signal may trigger Syk phosphorylation and downstream events before the inhibitor has had a chance to effectively bind its target.

Q4: Can the incubation time be too long?

A4: Yes. While sufficient time is needed to achieve equilibrium, excessively long incubation times (e.g., many hours to days) can lead to off-target effects, cellular stress, or cytotoxicity, which can confound experimental results.[7] Long-term exposure may also induce compensatory signaling pathways in the cells. It is crucial to distinguish between the intended inhibition of Syk and secondary, unintended effects of prolonged compound exposure.

Q5: How does this compound concentration affect the optimal incubation time?

A5: At inhibitor concentrations significantly above the IC50, the time required to reach maximal inhibition generally decreases. Conversely, at concentrations near or below the IC50, a longer incubation period may be necessary to achieve equilibrium and effective inhibition.[8] It is recommended to work at a concentration of 5-20 times the IC50 to ensure robust inhibition, which may allow for shorter incubation times.[9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or incomplete Syk inhibition observed (e.g., p-Syk levels are not reduced). 1. Insufficient Incubation Time: The inhibitor did not have enough time to bind to Syk before stimulation and analysis.Perform a time-course experiment. Pre-incubate cells with this compound for varying durations (e.g., 15, 30, 60, 120 minutes) before stimulation to identify the optimal time point.
2. This compound Concentration Too Low: The concentration used may be insufficient for the cell density or specific cell type.Confirm the reported IC50 for your cell type. Titrate this compound across a range of concentrations (e.g., 0.1x to 100x the reported IC50) to determine the effective dose.
3. Inhibitor Degradation: Improper storage or handling of this compound stock solution.This compound is typically stored at -20°C.[1] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a validated stock for each experiment.
High variability between replicate experiments. 1. Inconsistent Incubation Time: Minor variations in timing can lead to different levels of inhibition, especially if the incubation time is on the steep part of the time-course curve.Standardize the incubation time precisely for all samples and experiments. Use a timer and process samples in a consistent order.
2. Cell Health/Density Variations: Differences in cell confluence or viability can affect inhibitor uptake and cellular response.Ensure consistent cell seeding density and viability across all experiments. Do not use cells that are over-confluent.
Evidence of cytotoxicity or off-target effects. 1. Incubation Time Too Long: Prolonged exposure to the inhibitor is causing cellular stress.Reduce the incubation time. Determine the minimum time required for maximal inhibition from your time-course experiment and use that for subsequent assays.
2. This compound Concentration Too High: The concentration is leading to non-specific effects.Perform a dose-response experiment to find the lowest concentration that still provides maximal Syk inhibition. Concurrently, run a cytotoxicity assay (e.g., LDH or MTT assay) to assess cell viability at your working concentration and incubation time.[10]

Quantitative Data Summary

The potency of this compound can vary depending on the assay format and cell type. The following table summarizes key quantitative values reported in the literature.

ParameterValueContextSource
IC50 14 nMIn vitro Syk kinase assay[1][11]
EC50 313 nMFcεRI-mediated degranulation in RBL-2H3 basophil cells[11]
Effective Conc. 2 µMComplete inhibition of convulxin-induced platelet aggregation[2][11]

Experimental Protocols

Protocol: Determining Optimal this compound Incubation Time via Western Blot for Phospho-Syk

This protocol provides a method for empirically determining the optimal pre-incubation time for this compound in a specific cell line by measuring the phosphorylation of Syk at an activating tyrosine residue (e.g., Y525/526).

Materials:

  • Cell line of interest (e.g., macrophages, B-cells)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)[1]

  • Cell stimulus (e.g., anti-IgM for B-cells, LPS for macrophages)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • Western blot transfer system

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Syk (Y525/526), anti-total-Syk

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere and recover overnight.

  • Inhibitor Preparation: Prepare a working solution of this compound in serum-free medium at a concentration 5-20x the known IC50.

  • Time-Course Pre-incubation:

    • Label wells for each time point (e.g., 0, 15, 30, 60, 120 min) and controls (DMSO vehicle, unstimulated).

    • Starve cells in serum-free medium for 2-4 hours before treatment.

    • At staggered times, replace the medium with the this compound working solution. For the DMSO control, add medium with an equivalent concentration of DMSO.

    • For example, to achieve a 120-minute incubation, add this compound at T=0. For a 60-minute incubation, add this compound at T=60 min.

  • Cell Stimulation:

    • At the end of the longest incubation period (e.g., T=120 min), add the appropriate stimulus to all wells (except the unstimulated control) for a pre-determined optimal stimulation time (typically 5-15 minutes).

  • Cell Lysis:

    • Immediately after stimulation, aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification and Western Blot:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize samples to equal protein concentration with lysis buffer and Laemmli sample buffer.

    • Perform SDS-PAGE, transfer to a membrane, and block according to standard procedures.

    • Incubate the membrane with primary anti-phospho-Syk antibody overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop with ECL substrate and capture the image.

    • Strip the membrane (if necessary) and re-probe with anti-total-Syk antibody as a loading control.

  • Analysis:

    • Quantify the band intensities for phospho-Syk and total Syk.

    • Normalize the phospho-Syk signal to the total Syk signal for each time point.

    • Plot the normalized phospho-Syk signal against the incubation time. The optimal incubation time is the shortest duration that results in maximal inhibition of Syk phosphorylation.

Visualizations

Syk Signaling Pathway and this compound Inhibition

Syk_Pathway cluster_receptor Cell Surface Receptor cluster_inhibition Kinase Activation cluster_downstream Downstream Signaling Receptor Immune Receptor (e.g., BCR, FcR) ITAM ITAM Syk Syk ITAM->Syk Recruitment & Activation pSyk p-Syk (Active) Syk->pSyk Phosphorylation PLCg PLCγ pSyk->PLCg PI3K PI3K pSyk->PI3K VAV VAV pSyk->VAV OXSI2 This compound OXSI2->Syk Inhibition Response Cellular Response (e.g., Cytokine Release, Degranulation) PLCg->Response PI3K->Response VAV->Response

Workflow for Optimizing Incubation Time

Incubation_Workflow start Start: Define Experimental System (Cell Type, Stimulus) seed_cells 1. Seed Cells for Assay start->seed_cells time_course 2. Pre-incubate with this compound at Multiple Time Points (e.g., 0, 15, 30, 60, 120 min) seed_cells->time_course stimulate 3. Add Stimulus to All Wells (Fixed Duration) time_course->stimulate lyse 4. Lyse Cells & Harvest Protein stimulate->lyse analyze 5. Analyze Endpoint (e.g., Western Blot for p-Syk) lyse->analyze data_analysis 6. Quantify Inhibition vs. Time analyze->data_analysis decision Is Maximal Inhibition Achieved? data_analysis->decision optimal_time Optimal Incubation Time Identified decision->optimal_time Yes troubleshoot Troubleshoot: Adjust Concentration or Time Range decision->troubleshoot No troubleshoot->time_course

Troubleshooting Logic for Suboptimal Inhibition

Troubleshooting_Logic start Problem: Incomplete Syk Inhibition q_time Was a time-course experiment performed? start->q_time a_time_no Action: Perform time-course to find optimal incubation time q_time->a_time_no No q_conc Is this compound concentration 5-20x IC50? q_time->q_conc Yes end Problem Resolved a_time_no->end a_conc_no Action: Increase this compound concentration and repeat q_conc->a_conc_no No q_reagents Are reagents (this compound, stimulus) and cells validated? q_conc->q_reagents Yes a_conc_no->end a_reagents_no Action: Validate reagents. Check cell health & passage number. q_reagents->a_reagents_no No q_reagents->end Yes a_reagents_no->end

References

Technical Support Center: Investigating Potential Off-Target Effects of OXSI-2 in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential off-target effects of OXSI-2, a potent Spleen Tyrosine Kinase (Syk) inhibitor. Understanding and identifying off-target interactions is crucial for interpreting experimental results accurately and for the successful development of selective therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor belonging to the oxindole class. Its primary and well-characterized target is Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a critical role in immune signaling. This compound is a potent inhibitor of Syk with a reported IC50 value of 14 nM. In cellular signaling, Syk is involved in the activation of downstream pathways following engagement of various receptors, including B-cell receptors and Fc receptors.

Q2: What are the known on-target effects of this compound in cells?

A2: As a Syk inhibitor, this compound has been shown to block cellular processes dependent on Syk activity. Notably, in the context of inflammasome signaling, this compound has been demonstrated to inhibit nigericin-induced inflammasome assembly, caspase-1 activation, IL-1β processing and release, and pyroptotic cell death. It also potently suppresses the generation of mitochondrial reactive oxygen species (mROS). These effects are downstream of potassium efflux, a key event in inflammasome activation.

Q3: Are there known or suspected off-target effects of this compound?

A3: Yes, there is evidence to suggest that this compound is not completely selective for Syk and may exert off-target effects. Studies in human platelets have indicated that while this compound effectively inhibits Syk-mediated events, it also exhibits some non-specific effects. In particular, its effects on certain signaling molecules are similar to those of broader Src family kinase (SFK) inhibitors, suggesting potential cross-reactivity with this family of kinases. However, it's important to note that this compound did not inhibit Lyn, one of the SFK members, in the context of Syk phosphorylation. This suggests that its off-target profile may be complex and not encompass all SFK members.

Q4: How can I determine if the observed cellular phenotype in my experiment is due to an off-target effect of this compound?

A4: Differentiating between on-target and off-target effects is a critical step in validating your experimental findings. Here are several strategies you can employ:

  • Perform a rescue experiment: If possible, overexpressing a constitutively active form of Syk in your cells could rescue the phenotype caused by this compound if the effect is on-target.

  • Use a negative control compound: A structurally similar but inactive analog of this compound, if available, would be an ideal negative control. Observing the phenotype with this compound but not with the inactive analog points towards a specific on-target effect.

  • Knockdown or knockout of the target: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Syk expression should mimic the effect of this compound if the phenotype is on-target.

  • Dose-response analysis: Compare the concentration of this compound required to inhibit Syk in a biochemical assay with the concentration needed to produce the cellular phenotype. A large discrepancy between these two values may suggest an off-target effect.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues that may arise during experiments with this compound, particularly those related to potential off-target effects.

Observed Issue Potential Cause Troubleshooting Steps
Phenotype is inconsistent with known Syk function. Off-target effect: this compound may be interacting with other kinases or proteins in the cell, leading to an unexpected biological response.1. Consult the literature: Research the known functions of kinases structurally related to Syk and Src family kinases to see if the observed phenotype aligns with inhibition of any of these. 2. Perform a kinome scan: A broad kinase profiling assay can identify other kinases that are inhibited by this compound at the concentrations used in your experiment. 3. Use orthogonal approaches: As detailed in FAQ 4, employ structurally unrelated inhibitors, target knockdown/knockout, and rescue experiments to validate the role of Syk.
Cellular toxicity is observed at concentrations required for Syk inhibition. Off-target toxicity: The cytotoxic effect may be due to the inhibition of a protein essential for cell survival, other than Syk.1. Determine the therapeutic window: Perform a dose-response curve for both the desired anti-Syk effect and cytotoxicity to determine if there is a concentration range where the on-target effect is observed without significant toxicity. 2. Test in a Syk-deficient cell line: If toxicity persists in cells that do not express Syk, it is highly likely due to an off-target effect. 3. Proteomics analysis: Compare the proteome of cells treated with a toxic concentration of this compound to untreated cells to identify pathways that are unexpectedly perturbed.
Discrepancy between biochemical IC50 and cellular EC50. Cellular permeability and stability: this compound may have poor cell membrane permeability or may be rapidly metabolized within the cell, requiring higher concentrations to achieve the desired intracellular target engagement. Off-target engagement: At higher concentrations required for the cellular effect, this compound may be engaging with lower-affinity off-targets.1. Assess cell permeability: Use techniques such as cellular thermal shift assay (CETSA) to confirm that this compound is engaging with Syk inside the cell at the expected concentrations. 2. Evaluate compound stability: Use LC-MS/MS to measure the concentration of this compound in the cell culture medium and cell lysate over time to assess its stability. 3. Perform off-target profiling: As mentioned previously, a kinome scan can reveal off-targets that may be engaged at the higher cellular concentrations.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound and other relevant kinase inhibitors for comparison. This data can help in designing experiments and interpreting results.

Inhibitor Primary Target(s) IC50 / Concentration Assay Type Reference
This compound Syk14 nMBiochemical
This compound Not specified (inhibition of convulxin-induced platelet aggregation)2 µMCellular (Human Platelets)
Piceatannol Syk, SFKs20 µg/mlCellular (Human Platelets)
PP2 SFKs10 µMCellular (Human Platelets)

Experimental Protocols

Detailed methodologies for key experiments to investigate off-target effects are provided below.

Kinome Profiling

Objective: To identify the spectrum of kinases inhibited by this compound at a given concentration.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. For a single-point screen, a final concentration of 1 µM is often used. For dose-response analysis, prepare a serial dilution series.

  • Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase Selectivity Profiling Systems) that offers a broad panel of purified, active human kinases.

  • Binding or Activity Assay: The service provider will perform either a binding assay (measuring the displacement of a labeled ligand) or an enzymatic activity assay (measuring the inhibition of substrate phosphorylation) in the presence of this compound.

  • Data Analysis: The results are typically provided as a percentage of inhibition or binding relative to a vehicle control (DMSO). This data can be visualized as a "tree spot" diagram, where inhibited kinases are highlighted on a phylogenetic tree of the human kinome. Significant off-targets are identified as those showing substantial inhibition.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target (Syk) and potential off-targets in a cellular context.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration (e.g., 1 µM) or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) to allow for cell penetration and target binding.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble Syk (and any suspected off-target proteins for which antibodies are available) at each temperature by Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Quantitative Proteomics

Objective: To obtain an unbiased, global view of the cellular proteins and pathways affected by this compound treatment.

Methodology:

  • Cell Culture and Treatment: Grow cells in culture and treat with this compound at a relevant concentration or with a vehicle control. Include multiple biological replicates for each condition.

  • Cell Lysis and Protein Digestion: Lyse the cells and extract the proteins. Digest the proteins into peptides using an enzyme such as trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ) (Optional but recommended): Label the peptide samples from the different treatment groups with isobaric tags. This allows for multiplexing and more accurate relative quantification.

  • LC-MS/MS Analysis: Analyze the peptide samples using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Perform statistical analysis to identify proteins that are significantly up- or downregulated upon this compound treatment.

  • Pathway Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, DAVID) to identify the biological pathways that are significantly enriched among the differentially expressed proteins. This can reveal unexpected off-target effects.

Visualizations

Signaling Pathways and Experimental Workflows

OXSI2_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Signaling Receptor Receptor Syk Syk Receptor->Syk Activates PLCg2 PLCγ2 Syk->PLCg2 Phosphorylates Inflammasome_Activation Inflammasome Activation Syk->Inflammasome_Activation PLCg2->Inflammasome_Activation Cellular_Response Cellular Response (e.g., Cytokine Release) Inflammasome_Activation->Cellular_Response SFKs Src Family Kinases (Potential Off-Target) SFKs->PLCg2 ERK ERK SFKs->ERK OXSI2 This compound OXSI2->Syk Inhibits (On-Target) OXSI2->SFKs Potential Inhibition (Off-Target) OXSI2->ERK Marginal Inhibition (Off-Target) Off_Target_ID_Workflow Start Unexpected Cellular Phenotype Observed Biochemical_Screen Biochemical/Biophysical Screens Start->Biochemical_Screen Kinome_Profiling Kinome Profiling Biochemical_Screen->Kinome_Profiling Proteomics Quantitative Proteomics Biochemical_Screen->Proteomics Cellular_Validation Cellular Validation Kinome_Profiling->Cellular_Validation Proteomics->Cellular_Validation CETSA CETSA Cellular_Validation->CETSA Orthogonal_Inhibitor Orthogonal Inhibitor Cellular_Validation->Orthogonal_Inhibitor Target_Knockdown Target Knockdown/Knockout Cellular_Validation->Target_Knockdown Conclusion Confirmation of On- vs. Off-Target Effect CETSA->Conclusion Orthogonal_Inhibitor->Conclusion Target_Knockdown->Conclusion Troubleshooting_Logic Start Start Troubleshooting Question1 Is the observed phenotype consistent with Syk inhibition? Start->Question1 Answer1_Yes Likely on-target effect. Proceed with validation. Question1->Answer1_Yes Yes Answer1_No Potential off-target effect. Question1->Answer1_No No Question2 Does a structurally different Syk inhibitor cause the same effect? Answer1_No->Question2 Answer2_Yes Suggests on-target effect, but a common off-target is possible. Question2->Answer2_Yes Yes Answer2_No Strongly suggests an off-target effect of this compound. Question2->Answer2_No No Perform_Profiling Perform Kinome Profiling or Proteomics Answer2_Yes->Perform_Profiling Answer2_No->Perform_Profiling

OXSI-2 Technical Support Center: Minimizing Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments utilizing the Syk inhibitor, OXSI-2.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound experiments, offering potential causes and solutions in a question-and-answer format.

Question IDQuestionPotential Cause(s)Suggested Solution(s)
OXSI2-T01 Why am I observing inconsistent inhibition of inflammasome activation (caspase-1 cleavage, IL-1β release) with this compound?Inconsistent this compound Activity: - Improper storage leading to degradation. - Multiple freeze-thaw cycles. - Incorrect final concentration. Cell Culture Variability: - Variation in cell density at the time of treatment. - Cells are of a high passage number, leading to altered responses. - Inconsistent priming with LPS (lipopolysaccharide). Assay Variability: - Inconsistent incubation times with this compound, LPS, or the inflammasome activator (e.g., nigericin). - Variability in the activity of the inflammasome activator.Ensure Consistent this compound Activity: - Store this compound stock solutions at -20°C for up to one month or -80°C for up to six months, protected from light.[1] - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Prepare fresh dilutions from a stock solution for each experiment. Verify the final concentration using a molarity calculator.[2] Standardize Cell Culture Conditions: - Seed cells at a consistent density for all experiments. - Use cells within a defined low passage number range. - Ensure consistent LPS concentration and incubation time for priming.[3] Standardize Assay Protocol: - Use a calibrated timer for all incubation steps. - Use a fresh, validated batch of the inflammasome activator. Perform a dose-response curve for new batches.
OXSI2-T02 My measurement of mitochondrial ROS (mROS) using MitoSOX shows high background or inconsistent results in the presence of this compound.MitoSOX Staining Issues: - Suboptimal MitoSOX concentration. - Inappropriate incubation time. - Photobleaching of the probe. Cell Health Issues: - Cell stress or death due to factors other than the experimental treatment.Optimize MitoSOX Protocol: - Titrate MitoSOX concentration; concentrations as low as 1 µM may be optimal.[4] Using concentrations above 2 µM can lead to cytoplasmic accumulation and compromise mitochondrial specificity.[5] - Optimize incubation time (typically 15-30 minutes at 37°C).[6] - Protect cells from light after adding MitoSOX. Ensure Cell Health: - Monitor cell viability in parallel using a viability dye (e.g., trypan blue). - Ensure consistent and gentle handling of cells during the staining procedure.
OXSI2-T03 I am concerned about potential off-target effects of this compound in my experiments.Non-specific Kinase Inhibition: - this compound may inhibit other kinases, particularly at higher concentrations. - Some studies suggest this compound may have non-selective effects in certain cell types, like platelets.[7]Implement Control Experiments: - Perform a dose-response curve to determine the minimal effective concentration of this compound. - Use a structurally distinct Syk inhibitor as a complementary control to confirm that the observed effects are due to Syk inhibition. - If possible, use a genetic approach (e.g., Syk knockout or knockdown cells) to validate the pharmacological findings.
OXSI2-T04 The level of pyroptosis, measured by LDH release, is not correlating with caspase-1 activation in my this compound treated cells.Differential Kinetics: - The kinetics of caspase-1 activation and LDH release may differ. Alternative Cell Death Pathways: - The stimulus might be inducing other forms of cell death (e.g., apoptosis or necroptosis) in addition to pyroptosis.[8] - Some cell types may lack the necessary components for canonical pyroptosis.[9]Optimize Endpoint Measurements: - Perform a time-course experiment to determine the optimal time points for measuring both caspase-1 activation and LDH release. Characterize Cell Death Pathway: - Use specific inhibitors for other cell death pathways (e.g., a pan-caspase inhibitor for apoptosis) to dissect the mechanism. - Measure cleavage of gasdermin D, a key event in pyroptosis, by Western blot.[8]

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent and cell-permeable inhibitor of spleen tyrosine kinase (Syk).[1][2] In the context of inflammasome signaling, it acts downstream of potassium (K+) efflux and upstream of mitochondrial reactive oxygen species (mROS) generation.[3][10][11][12] By inhibiting Syk, this compound blocks the assembly of the NLRP3 inflammasome, which in turn prevents the activation of caspase-1, the processing and release of pro-inflammatory cytokines like IL-1β, and the induction of pyroptotic cell death.[2][3][10][11]

2. What are the recommended storage and handling conditions for this compound?

For long-term stability, this compound should be stored as a solid at -20°C, protected from light.[2] Stock solutions are typically prepared in DMSO.[2] For storage of stock solutions, it is recommended to keep them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under a nitrogen atmosphere.[1] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.

3. What is a typical working concentration for this compound in cell-based assays?

A common working concentration of this compound is 2 µM, which has been shown to effectively inhibit inflammasome assembly, caspase-1 activation, IL-1β processing and release, mROS generation, and pyroptotic cell death.[1] However, the optimal concentration can be cell-type and stimulus-dependent. Therefore, it is recommended to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific experimental system. This compound has a reported EC50 of 313 nM and an IC50 of 14 nM in cell-based assays.[1][11]

4. How can I be sure that the effects I see are due to Syk inhibition and not off-target effects?

To confirm the specificity of this compound, several control experiments are recommended:

  • Dose-Response: Determine the minimal concentration of this compound that produces the desired effect.

  • Alternative Inhibitor: Use a structurally different Syk inhibitor to see if it phenocopies the effects of this compound.

  • Genetic Controls: If available, use cells with genetic knockout or knockdown of Syk to validate the pharmacological findings.

  • Biochemical Assays: Directly measure the phosphorylation of Syk substrates to confirm inhibition. For instance, this compound has been shown to inhibit the phosphorylation of LAT at Y191.[7]

Quantitative Data Summary

Table 1: this compound Potency

ParameterValueCell Type/Assay ConditionReference
IC5014 nMIn vitro kinase assay[2][11]
EC50313 nMCell-based assays[1][11]

Table 2: Typical Reagent Concentrations for Inflammasome Activation Assay

ReagentTypical ConcentrationPurposeReference
LPS1 µg/mLPriming signal for pro-IL-1β and NLRP3 expression[3]
Nigericin5-20 µMNLRP3 inflammasome activator (induces K+ efflux)[3][13]
This compound2 µMSyk inhibitor[1]

Experimental Protocols

Protocol 1: Inhibition of Nigericin-Induced Inflammasome Activation

This protocol describes the use of this compound to inhibit nigericin-induced NLRP3 inflammasome activation in macrophages.

Materials:

  • J774A.1 mouse macrophage cell line[3]

  • DMEM with 10% FBS and penicillin/streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Nigericin

  • This compound

  • 96-well tissue culture plates

  • Reagents for downstream analysis (e.g., ELISA for IL-1β, Caspase-1 activity assay kit, LDH assay kit)

Procedure:

  • Seed J774A.1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.[3]

  • Prime the cells with 1 µg/mL LPS for 4 hours.[3]

  • Pre-treat the cells with 2 µM this compound (or desired concentration) for 15-20 minutes prior to nigericin stimulation.[3]

  • Stimulate the cells with 20 µM nigericin for 60 minutes.[3]

  • Collect the cell culture supernatants for analysis of IL-1β release (ELISA) and pyroptosis (LDH assay).

  • Lyse the cells to measure caspase-1 activity using a commercially available kit.

Protocol 2: Measurement of Mitochondrial ROS (mROS) with MitoSOX

This protocol details the measurement of mROS generation following inflammasome activation and its inhibition by this compound.

Materials:

  • Cells cultured on glass-bottom dishes suitable for microscopy

  • MitoSOX Red mitochondrial superoxide indicator

  • Hoechst 33342 (for nuclear staining)

  • MitoTracker Deep Red (as a mitochondrial loading control, optional)

  • Live-cell imaging microscope with appropriate filters

Procedure:

  • Culture cells to approximately 90% confluence on optical quality plates.[14]

  • Treat cells with LPS and this compound as described in Protocol 1.

  • During the final 15-30 minutes of incubation, load the cells with 1-5 µM MitoSOX Red.[4][6] The optimal concentration should be determined empirically, as lower concentrations (e.g., 1 µM) may provide better mitochondrial specificity.[4]

  • Wash the cells gently with pre-warmed buffer (e.g., HBSS) three times.[6]

  • Add fresh pre-warmed buffer and stimulate with the inflammasome activator (e.g., nigericin).

  • Acquire images using a fluorescence microscope.

  • Quantify the MitoSOX fluorescence intensity in the mitochondrial region of interest. Normalize the signal to a mitochondrial loading control like MitoTracker if used.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol Nigericin Nigericin K_channel K+ Channel Nigericin->K_channel induces K_efflux K+ Efflux K_channel->K_efflux Syk Syk K_efflux->Syk activates mROS mROS Syk->mROS promotes OXSI2 This compound OXSI2->Syk inhibits NLRP3 NLRP3 Inflammasome Assembly mROS->NLRP3 Casp1_act Caspase-1 Activation NLRP3->Casp1_act IL1b_proc IL-1β Processing & Release Casp1_act->IL1b_proc Pyroptosis Pyroptosis Casp1_act->Pyroptosis Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Seed Seed Macrophages Incubate Incubate Overnight Seed->Incubate Prime Prime with LPS (4h) Incubate->Prime Pretreat Pre-treat with this compound (15-20 min) Prime->Pretreat Stimulate Stimulate with Nigericin (60 min) Pretreat->Stimulate Collect Collect Supernatant & Lyse Cells Stimulate->Collect ELISA IL-1β ELISA Collect->ELISA CaspaseAssay Caspase-1 Activity Assay Collect->CaspaseAssay LDHAssay LDH Assay (Pyroptosis) Collect->LDHAssay Troubleshooting_Logic Start Inconsistent Inhibition? Check_OXSI2 Check this compound Storage & Concentration Start->Check_OXSI2 Yes Resolved Problem Resolved Start->Resolved No Check_Cells Check Cell Culture Conditions Check_OXSI2->Check_Cells Issue persists Check_Protocol Standardize Assay Protocol Check_Cells->Check_Protocol Issue persists Check_Protocol->Resolved If consistent

References

interpreting unexpected results with OXSI-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using OXSI-2, a potent, cell-permeable inhibitor of Spleen tyrosine kinase (Syk).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of Spleen tyrosine kinase (Syk), with an IC₅₀ of 14 nM and an EC₅₀ of 313 nM in cell-based assays.[1] It functions by blocking Syk-mediated signaling pathways. This inhibition has been demonstrated to be effective in various cellular processes, including inflammasome assembly, caspase-1 activation, IL-1β processing and release, and pyroptotic cell death.[1][2][3]

Q2: What are the main applications of this compound in research?

A2: this compound is primarily used in immunology and inflammation research. Specific applications include:

  • Inhibition of NLRP3 inflammasome assembly and activation.[3]

  • Blocking nigericin-induced pyroptosis.[1][2]

  • Studying the role of Syk in platelet aggregation and signaling.

  • Investigating Syk's involvement in mitochondrial reactive oxygen species (mROS) generation.[1][2]

Q3: Is this compound a completely selective inhibitor for Syk?

A3: While this compound is a potent Syk inhibitor, studies have shown that it may exhibit some non-selective effects. Research in human platelets has indicated that this compound can have off-target effects and may not be entirely selective for Syk, potentially impacting Src family kinases (SFKs).[2][4] Therefore, it is crucial to include appropriate controls in your experiments to account for these potential non-specific effects.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid. For use in cell culture, it should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Unexpected results can arise in any experiment. This guide addresses common issues that may be encountered when using this compound and provides steps for interpretation and troubleshooting.

Observed Problem Potential Cause Recommended Action
No or weak inhibition of expected Syk-mediated event 1. Incorrect concentration of this compound: The effective concentration can vary between cell types and experimental conditions. 2. Degradation of this compound: Improper storage or handling may lead to loss of activity. 3. Cell permeability issues: Although cell-permeable, efficiency might differ in certain cell lines.1. Perform a dose-response experiment to determine the optimal concentration for your specific system. 2. Ensure proper storage of the this compound stock solution and use a fresh aliquot. 3. Verify cell permeability in your cell line using a positive control for a known Syk-dependent output.
Unexpected or off-target effects observed 1. Non-selective inhibition: this compound may inhibit other kinases, such as Src family kinases, at higher concentrations.[2][4] 2. Cellular toxicity: High concentrations of this compound or the solvent (e.g., DMSO) may induce cytotoxicity.1. Use the lowest effective concentration of this compound. 2. Include control experiments with other Syk inhibitors (e.g., Piceatannol) or inhibitors of potentially affected off-target kinases (e.g., PP2 for Src family kinases) to dissect the specific effects.[2] 3. Perform a cell viability assay (e.g., MTT or LDH assay) to assess the toxicity of this compound and the vehicle at the concentrations used.
Variability between experiments 1. Inconsistent experimental conditions: Minor variations in cell density, incubation times, or reagent concentrations can lead to different outcomes. 2. Inconsistent this compound activity: Repeated freeze-thaw cycles of the stock solution can reduce its potency.1. Standardize all experimental parameters and document them meticulously. 2. Aliquot the this compound stock solution upon preparation to minimize freeze-thaw cycles.
Unexpected potentiation of a signaling pathway Complex cellular signaling: Inhibition of one pathway can sometimes lead to the upregulation of a compensatory pathway. For example, this compound has been observed to potentiate PAR-mediated thromboxane generation in platelets, an effect opposite to other Syk and Src family kinase inhibitors.[2][4]1. Thoroughly review the literature for known compensatory signaling pathways in your experimental system. 2. Use a systems biology approach, such as phosphoproteomics, to identify unexpectedly altered signaling pathways.

Experimental Protocols

Inhibition of NLRP3 Inflammasome Activation in Mouse Macrophages

This protocol describes a general workflow to assess the inhibitory effect of this compound on NLRP3 inflammasome activation, measuring IL-1β release as a primary readout.

  • Cell Culture: Culture J774A.1 mouse macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 2.5 x 10⁵ cells per well and allow them to adhere overnight.

  • Priming: Prime the macrophages with 1 µg/mL lipopolysaccharide (LPS) for 4 hours.

  • Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 2, 5 µM) or vehicle (DMSO) for 30-60 minutes.

  • NLRP3 Activation: Induce NLRP3 inflammasome activation by treating the cells with 20 µM nigericin for 30-60 minutes.

  • Sample Collection: Collect the cell culture supernatants.

  • IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the IL-1β concentrations to the vehicle control and plot the dose-response curve to determine the IC₅₀ of this compound.

Western Blot Analysis of Syk-Mediated Phosphorylation

This protocol outlines the steps to evaluate the effect of this compound on the phosphorylation of a downstream Syk substrate, such as LAT (Linker for Activation of T-cells).

  • Cell Culture and Treatment: Prepare and treat cells (e.g., washed human platelets) with this compound as described in the previous protocol, followed by stimulation with a Syk activator (e.g., convulxin).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against the phosphorylated form of the target protein (e.g., phospho-LAT Y191).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing:

    • Strip the membrane according to the manufacturer's protocol.

    • Re-probe with an antibody against the total form of the target protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein and loading control.

Signaling Pathways and Workflows

OXSI2_Inflammasome_Inhibition cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b IL1b IL-1β (mature) Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 ROS mROS ROS->NLRP3 Syk Syk Syk->ROS Syk->NLRP3 Casp1 Caspase-1 (active) NLRP3->Casp1 Casp1->pro_IL1b cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b_out IL-1β Release IL1b->IL1b_out Pyroptosis_out Cell Death Pyroptosis->Pyroptosis_out OXSI2 This compound OXSI2->Syk

Caption: this compound inhibits NLRP3 inflammasome activation by targeting Syk.

troubleshooting_workflow Start Unexpected Experimental Result with this compound Check_Conc Is the this compound concentration optimal? (Dose-response) Start->Check_Conc Check_Viability Is there evidence of cytotoxicity? (Viability assay) Check_Conc->Check_Viability Yes Optimize_Conc Optimize this compound Concentration Check_Conc->Optimize_Conc No Consider_Off_Target Could this be an off-target effect? (Review literature, use other inhibitors) Check_Viability->Consider_Off_Target No Lower_Conc Lower this compound Concentration or Vehicle Control Check_Viability->Lower_Conc Yes Investigate_Off_Target Investigate Potential Off-Target Pathways Consider_Off_Target->Investigate_Off_Target Yes Interpret_On_Target Interpret as an On-Target, but Unexpected, Syk-Mediated Effect Consider_Off_Target->Interpret_On_Target No Optimize_Conc->Start Lower_Conc->Start Conclusion Refined Conclusion Investigate_Off_Target->Conclusion Interpret_On_Target->Conclusion

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

appropriate negative and positive controls for OXSI-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using OXSI-2, a potent inhibitor of Spleen Tyrosine Kinase (Syk). This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable oxindole compound that acts as a potent inhibitor of Spleen Tyrosine Kinase (Syk), with an IC50 of 14 nM.[1][2] Its primary mechanism is the inhibition of Syk, a non-receptor tyrosine kinase crucial for signaling pathways in various immune cells.[3] By inhibiting Syk, this compound can block downstream events such as the activation of the NLRP3 inflammasome, leading to reduced processing and release of pro-inflammatory cytokines like IL-1β and subsequent pyroptotic cell death.[4][5]

Q2: What is the main application of this compound in research?

A2: this compound is primarily used in immunology and inflammation research to study the role of Syk in inflammasome activation and pyroptosis.[4][5] It is a valuable tool for dissecting the signaling pathways involved in inflammatory responses mediated by pathogens or damage-associated molecular patterns (DAMPs).

Q3: What are the key downstream effects of this compound treatment in a typical cellular assay?

A3: Treatment of cells with this compound has been shown to:

  • Inhibit the assembly of the NLRP3 inflammasome.[4][5]

  • Block the activation of caspase-1.[4][5]

  • Reduce the processing and release of IL-1β.[4][5]

  • Suppress the generation of mitochondrial reactive oxygen species (mROS).[4][5]

  • Inhibit pyroptotic cell death.[4][5]

Troubleshooting Guide

Q4: I am not observing the expected inhibitory effect of this compound on inflammasome activation. What could be the reason?

A4: Several factors could contribute to this issue:

  • Suboptimal Inflammasome Activation: Ensure your positive controls are working as expected. For NLRP3 inflammasome activation, a two-signal model is often required:

    • Signal 1 (Priming): Typically achieved by treating cells (e.g., macrophages) with Lipopolysaccharide (LPS).

    • Signal 2 (Activation): Provided by stimuli such as nigericin or ATP.

  • Incorrect this compound Concentration: The effective concentration of this compound can vary between cell types and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration for your specific setup. Concentrations around 2 µM have been shown to be effective in several studies.[1]

  • Cell Type and Health: The responsiveness to inflammasome stimuli and inhibitors can differ between cell lines and primary cells. Ensure your cells are healthy and not passaged too many times.

  • Timing of Treatment: The timing of this compound addition relative to the inflammasome activators is crucial. Pre-incubation with this compound before adding the activation signal (e.g., nigericin) is generally recommended.

Q5: How can I be sure that the observed effects are specific to Syk inhibition by this compound?

A5: To confirm the specificity of this compound, it is essential to include appropriate controls:

  • Positive Controls: These should robustly activate the pathway of interest.

  • Negative Controls: These help to rule out off-target effects and ensure the observed results are due to Syk inhibition.

Appropriate Negative and Positive Controls for this compound

A critical aspect of designing robust experiments with this compound is the inclusion of appropriate positive and negative controls.

Q6: What are the recommended positive controls for an experiment using this compound to inhibit NLRP3 inflammasome activation?

A6:

  • Inflammasome Activation Control: A group of cells treated with the priming signal (e.g., LPS) followed by the activating signal (e.g., nigericin or ATP) without this compound. This group should exhibit a strong pro-inflammatory response (e.g., high levels of IL-1β release and pyroptosis).

  • Syk Activation Control: In some experimental setups, you can measure the phosphorylation of Syk or its downstream targets like PLCγ2 to confirm that the activating stimulus indeed activates Syk, which is then inhibited by this compound.

Q7: What are the recommended negative controls for an experiment using this compound?

A7:

  • Vehicle Control: A group of cells treated with the same vehicle (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent on the cells.

  • Unstimulated Control: A group of cells that are not treated with the inflammasome-activating stimuli. This provides the baseline level of the measured readouts (e.g., IL-1β release, cell death).

  • Genetic Knockdown/Knockout: The gold standard for confirming the on-target effect of an inhibitor is to use cells where the target protein (Syk) is genetically knocked down (e.g., using siRNA) or knocked out. The phenotype of Syk-deficient cells should mimic the effect of this compound treatment.

  • Inactive Analog Control: The ideal pharmacological negative control is a structurally similar but biologically inactive analog of the inhibitor. While a commercially available, validated inactive analog of this compound is not readily documented, researchers can consider using a compound with a similar oxindole scaffold that is known to be inactive against Syk. In the absence of a direct analog, using an inactive analog of an inhibitor for an upstream kinase, such as PP3 (an inactive analog of the Src family kinase inhibitor PP2), could provide some level of control for off-target effects on related kinases, as Src kinases can be upstream of Syk. However, this is not a direct control for this compound itself.

Data Presentation

The following table summarizes expected quantitative data from a typical experiment investigating the effect of this compound on nigericin-induced NLRP3 inflammasome activation in macrophages.

Treatment Group IL-1β Release (pg/mL) Cell Viability (% of Control) Caspase-1 Activity (Fold Change) Mitochondrial ROS (Fold Change)
Unstimulated (Negative Control)< 50100%1.01.0
LPS + Nigericin (Positive Control)> 1000~40-60%> 5.0> 3.0
LPS + Nigericin + this compound (2 µM)~100-300~80-95%~1.5-2.5~1.2-1.8
LPS + Nigericin + Vehicle (DMSO)> 1000~40-60%> 5.0> 3.0
Syk siRNA + LPS + Nigericin~150-400~75-90%~1.8-2.8~1.4-2.0

Note: The values in this table are illustrative and can vary depending on the cell type, experimental conditions, and specific assay kits used.

Experimental Protocols

Protocol 1: Induction and Inhibition of NLRP3 Inflammasome Activation

  • Cell Seeding: Plate macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

  • Inhibitor Treatment: Pre-incubate the cells with this compound (e.g., 2 µM) or vehicle control (DMSO) for 1 hour.

  • Activation (Signal 2): Stimulate the cells with nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.

  • Sample Collection: Centrifuge the plate and collect the supernatant for IL-1β ELISA and LDH assay. The cell pellet can be used for caspase-1 activity assays or Western blotting.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Pyroptosis

  • Sample Preparation: Use the cell culture supernatant collected from the inflammasome activation protocol.

  • Assay Procedure: Follow the manufacturer's instructions for a commercially available LDH cytotoxicity assay kit. This typically involves mixing the supernatant with a reaction mixture containing a substrate for LDH and a tetrazolium salt.

  • Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).

Protocol 3: Measurement of Mitochondrial Reactive Oxygen Species (mROS)

  • Cell Preparation: Seed cells in a suitable plate or dish for microscopy or flow cytometry.

  • Staining: Load the cells with a mitochondrial-specific ROS indicator dye (e.g., MitoSOX™ Red) according to the manufacturer's protocol.

  • Treatment: Treat the cells with the experimental conditions (LPS, nigericin, this compound) as described in Protocol 1.

  • Detection: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer at the appropriate excitation and emission wavelengths for the dye.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Macrophage PAMPs_DAMPs PAMPs / DAMPs (e.g., Nigericin) TLR4 TLR4 Syk Syk TLR4->Syk Activates mROS mROS Syk->mROS Promotes NLRP3 NLRP3 ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves GSDMD Gasdermin-D Casp1->GSDMD Cleaves IL1b IL-1β Pro_IL1b->IL1b Mature Pyroptosis Pyroptosis GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N GSDMD_N->Pyroptosis Induces mROS->NLRP3 Activates Mitochondrion Mitochondrion OXSI2 This compound OXSI2->Syk Inhibits

Figure 1. Signaling pathway of this compound action on the NLRP3 inflammasome.

Experimental_Workflow cluster_setup Experimental Setup cluster_readouts Experimental Readouts cluster_controls Controls Start Seed Macrophages Priming Prime with LPS (Signal 1) Start->Priming Treatment Treat with Controls or this compound Priming->Treatment Activation Activate with Nigericin (Signal 2) Treatment->Activation Positive_Control Positive Control: LPS + Nigericin Treatment->Positive_Control Negative_Control Negative Controls: - Vehicle (DMSO) - Unstimulated - Syk siRNA Treatment->Negative_Control Supernatant Collect Supernatant Activation->Supernatant Cell_Lysate Collect Cell Lysate Activation->Cell_Lysate IL1b_Assay IL-1β ELISA Supernatant->IL1b_Assay LDH_Assay LDH Assay (Pyroptosis) Supernatant->LDH_Assay Casp1_Assay Caspase-1 Activity Assay Cell_Lysate->Casp1_Assay mROS_Assay mROS Measurement Cell_Lysate->mROS_Assay

Figure 2. General experimental workflow for studying this compound effects.

References

Navigating Conflicting Data on OXSI-2: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Syk inhibitor, OXSI-2. The primary focus is to address and clarify the conflicting data regarding its specificity and provide detailed experimental context to aid in accurate data interpretation and experimental design.

Troubleshooting Guide: Interpreting Your this compound Experimental Results

Question: My results with this compound are inconsistent with its reported function as a specific Syk inhibitor. What could be the reason?

Answer: The observed inconsistencies in the effects of this compound likely stem from its differential selectivity depending on the cellular context and signaling pathways being investigated. There are conflicting reports in the literature regarding its specificity.

One prominent area of conflicting data arises from studies on inflammasome activation versus platelet aggregation.

  • In Inflammasome Signaling: In macrophage cell lines, this compound has been shown to be a potent inhibitor of the NLRP3 inflammasome, acting downstream of potassium efflux and upstream of mitochondrial reactive oxygen species (mROS) generation. In this context, it is reported to function as a specific Syk inhibitor.

Therefore, if your experimental system involves signaling pathways where SFKs play a significant role, the effects you observe with this compound may not be solely attributable to Syk inhibition.

Question: I am seeing effects that are opposite to what I would expect from Syk inhibition. How can I troubleshoot this?

Answer: This is a key issue reported in platelet studies. For instance, while the SFK inhibitor PP2 and the non-selective Syk inhibitor piceatannol inhibit thromboxane generation downstream of PAR activation, this compound has been shown to potentiate it.[1] This suggests that this compound may have off-target effects on uncharacterized signaling molecules.[1]

Troubleshooting Steps:

  • Review Your Signaling Pathway: Carefully map out the known signaling pathways in your experimental system. Identify the potential involvement of SFKs (like Lyn, Fyn, Src) and other kinases that could be affected by this compound.

  • Use Control Inhibitors: Include other well-characterized inhibitors in your experiments for comparison.

    • PP2: A commonly used SFK inhibitor.

    • Piceatannol: A non-selective Syk inhibitor.

    • A more recently developed, highly specific Syk inhibitor (if available).

  • Phosphorylation Analysis: Use immunoblotting to probe the phosphorylation status of key proteins in your pathway.

    • Syk phosphorylation: Analyze phosphorylation at key tyrosine residues to confirm Syk activation.

    • SFK-mediated phosphorylation: Examine the phosphorylation of known SFK substrates. For example, in platelets, Lyn-mediated phosphorylation of Syk at Y352 was not inhibited by this compound, suggesting it acts downstream or independently of this specific SFK-mediated event.[1]

    • Downstream targets: Assess the phosphorylation of downstream effectors of both Syk and SFKs, such as PLCγ2 and ERK.

Frequently Asked Questions (FAQs)

Q1: What is the reported IC50 of this compound for Syk?

A1: The reported half-maximal inhibitory concentration (IC50) of this compound for Syk kinase is 14 nM.

Q2: Is this compound a specific inhibitor of Syk kinase?

Q3: What are the known off-target effects of this compound?

A3: The primary reported off-target effects of this compound are on Src family kinases (SFKs).[1] It has been shown to marginally inhibit SFK-dependent ERK phosphorylation downstream of Protease-Activated Receptors (PARs).[1]

Q4: In which experimental systems has this compound shown to be effective in inhibiting Syk?

A4: this compound has been effectively used to inhibit Syk-dependent signaling in the context of nigericin-induced NLRP3 inflammasome activation in mouse macrophage cell lines.[2] In this system, it was shown to inhibit inflammasome assembly, caspase-1 activation, IL-1β processing, and pyroptotic cell death.[2]

Q5: What are the limitations of using this compound in platelet studies?

A5: In platelet studies, this compound has been shown to have non-specific effects that complicate the interpretation of its results as solely due to Syk inhibition.[1] For example, it potentiates PAR-mediated thromboxane generation, an effect opposite to that of other Syk and SFK inhibitors.[1] Therefore, caution is advised when using this compound to probe the role of Syk in platelet function.

Data Presentation: Kinase Inhibition Profile

KinaseIC50Cell SystemReference
Syk14 nMIn vitro kinase assayTocris Bioscience

Experimental Protocols

Nigericin-Induced NLRP3 Inflammasome Activation in Macrophages

This protocol is adapted from studies investigating the role of Syk in inflammasome activation.[2]

Objective: To induce NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) to assess the inhibitory effect of this compound.

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • DMEM complete medium

  • Lipopolysaccharide (LPS)

  • Nigericin

  • This compound

  • ELISA kit for IL-1β

  • Reagents for LDH assay

  • Reagents for immunoblotting

Procedure:

  • Cell Culture: Plate BMDMs at a density of 1 x 10^6 cells/well in a 24-well plate and culture overnight.

  • Priming: Prime the cells with 500 ng/mL LPS in DMEM for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: Pre-incubate the primed cells with the desired concentration of this compound (e.g., 2 µM) for 15-20 minutes.

  • Inflammasome Activation: Add nigericin (e.g., 20 µM) to the wells and incubate for 45-60 minutes.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant for the measurement of secreted IL-1β (by ELISA) and LDH release (as a measure of pyroptosis).

    • Cell Lysate: Lyse the remaining cells in an appropriate buffer for immunoblot analysis of pro- and cleaved caspase-1, and other proteins of interest.

  • Data Analysis:

    • Quantify IL-1β concentration using an ELISA kit according to the manufacturer's instructions.

    • Measure LDH activity in the supernatant as an indicator of cell death.

    • Perform immunoblotting to detect the cleaved (active) form of caspase-1 (p20 subunit).

Convulxin-Induced Platelet Aggregation Assay

This protocol is based on studies evaluating the specificity of this compound in human platelets.[1]

Objective: To measure human platelet aggregation induced by the Syk-dependent agonist convulxin and assess the inhibitory effect of this compound.

Materials:

  • Freshly drawn human whole blood (anticoagulated with sodium citrate)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Convulxin

  • This compound

  • Light Transmission Aggregometer (LTA)

  • Saline

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

  • Aggregometer Setup:

    • Calibrate the LTA with PPP (as 100% transmission) and PRP (as 0% transmission).

    • Place a stir bar in the cuvette containing PRP and allow it to equilibrate to 37°C with stirring.

  • Inhibitor Incubation: Add this compound (e.g., 2 µM) or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).

  • Induction of Aggregation: Add a sub-maximal concentration of convulxin to the PRP to induce aggregation.

  • Data Recording: Record the change in light transmission for several minutes to obtain an aggregation curve.

  • Data Analysis: The primary endpoint is the maximal percentage of aggregation. Compare the aggregation in the presence of this compound to the vehicle control.

Mandatory Visualizations

G cluster_0 Nigericin-Induced NLRP3 Inflammasome Activation Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux Syk Syk K_efflux->Syk mROS mROS Syk->mROS NLRP3_assembly NLRP3 Inflammasome Assembly mROS->NLRP3_assembly Casp1_activation Caspase-1 Activation NLRP3_assembly->Casp1_activation IL1b_release IL-1β Release Casp1_activation->IL1b_release Pyroptosis Pyroptosis Casp1_activation->Pyroptosis OXSI2 This compound OXSI2->Syk G cluster_1 Convulxin-Induced Platelet Activation Convulxin Convulxin GPVI GPVI Receptor Convulxin->GPVI SFKs Src Family Kinases (e.g., Lyn, Fyn) GPVI->SFKs Syk Syk SFKs->Syk LAT LAT Syk->LAT PLCg2 PLCγ2 LAT->PLCg2 Aggregation Platelet Aggregation PLCg2->Aggregation OXSI2 This compound OXSI2->SFKs Off-target Inhibition OXSI2->Syk Inhibition G cluster_2 Logical Flow for Troubleshooting this compound Specificity Start Unexpected Results with this compound Check_System Is your system platelet-based or involves SFKs? Start->Check_System Yes_Platelet Consider Off-Target Effects on SFKs Check_System->Yes_Platelet Yes No_Inflammasome Consider as a Specific Syk Inhibitor Check_System->No_Inflammasome No Controls Use Control Inhibitors (PP2, Piceatannol) Yes_Platelet->Controls No_Inflammasome->Controls Phospho_Analysis Analyze Phosphorylation of Syk, SFK substrates, and downstream targets Controls->Phospho_Analysis Interpret Interpret Data in Context Phospho_Analysis->Interpret

References

Validation & Comparative

Validating OXSI-2 Specificity for Syk Kinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the role of Spleen Tyrosine Kinase (Syk) in signaling pathways, the specificity of chemical inhibitors is of paramount importance. This guide provides a comparative analysis of OXSI-2, a known Syk inhibitor, with other commonly used alternatives. The data presented herein is intended to offer an objective overview to aid in the selection of the most appropriate tool for your research needs.

Executive Summary

This compound is a potent, cell-permeable inhibitor of Syk with a reported IC50 of 14 nM and an EC50 of 313 nM.[1] While it effectively inhibits Syk-mediated events in various cell types, including platelets and macrophages, evidence suggests that this compound may exert off-target effects, raising questions about its selectivity.[2] This guide compares the specificity of this compound with other inhibitors, including the broadly studied piceatannol and the Src-family kinase inhibitor PP2, as well as the more modern and highly selective inhibitors, fostamatinib (the active metabolite R406) and entospletinib.

Inhibitor Specificity Profile

The following table summarizes the reported inhibitory concentrations (IC50) and dissociation constants (Kd) of this compound and its alternatives against Syk and other kinases. This data highlights the varying degrees of selectivity among these compounds.

InhibitorTarget KinaseIC50 / KdOff-Target Kinases (IC50 / Kd)Reference
This compound Syk 14 nM (IC50) Not extensively profiled in publicly available kinase panels. Studies in platelets suggest non-specific effects on Src family kinases and other cellular targets.[2][1]
PiceatannolSyk~10-fold selectivity for Syk over Lyn.PKA (3 µM), PKC (8 µM), MLCK (12 µM), CDPK (19 µM)[3]
PP2Lck4 nM (IC50)Fyn (5 nM), Hck (5 nM), EGFR (480 nM). Considered non-selective against many other kinases.[4][1]
Fostamatinib (R406)Syk41 nM (IC50), 15 nM (Kd)Non-selective, with activity against 25 kinases with a Kd < 15 nM and 54 additional kinases with a Kd < 100 nM.[3][5][3][5]
Entospletinib (GS-9973)Syk7.7 nM (IC50), 7.6 nM (Kd)Highly selective, with only one other kinase having a Kd < 100 nM.[1][3][6][1][3][6]

Experimental Methodologies

The data presented in this guide is derived from various experimental techniques designed to assess kinase inhibitor specificity. Below are detailed protocols for the key experiments cited.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the purified Syk kinase enzyme, a specific peptide or protein substrate, ATP (often radiolabeled, e.g., with ³³P), and a buffer solution containing necessary cofactors like MgCl₂.

  • Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at varying concentrations. A control reaction with a vehicle (like DMSO) is run in parallel.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation of the substrate by the kinase.

  • Reaction Termination: The reaction is stopped, often by adding a solution like phosphoric acid.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the phosphorylated substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter. Alternatively, luminescence-based assays like ADP-Glo™ can be used, which measure the amount of ADP produced during the kinase reaction.

  • IC50 Determination: The percentage of kinase inhibition at each compound concentration is calculated relative to the control. The IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, is then determined by plotting the inhibition data against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Assay for Syk Phosphorylation (Western Blot)

This method assesses the ability of an inhibitor to block the phosphorylation of Syk or its downstream substrates within a cellular context.

Protocol:

  • Cell Culture and Treatment: Cells expressing Syk (e.g., platelets, B-cells, or macrophages) are cultured under appropriate conditions. The cells are then pre-incubated with the kinase inhibitor at various concentrations for a defined period.

  • Cell Stimulation: The cells are stimulated with an agonist known to activate Syk signaling (e.g., convulxin for platelets, anti-IgM for B-cells, or LPS for macrophages).

  • Cell Lysis: Following stimulation, the cells are immediately lysed in a buffer containing detergents and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a standard method like the BCA assay to ensure equal loading in subsequent steps.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

    • The membrane is then incubated with a primary antibody that specifically recognizes the phosphorylated form of Syk (e.g., anti-phospho-Syk Tyr525/526) or a phosphorylated downstream substrate (e.g., anti-phospho-LAT Tyr191).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured on X-ray film or with a digital imaging system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified and compared between untreated and inhibitor-treated samples to determine the extent of inhibition. The membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein to confirm equal protein loading.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Syk_Signaling_Pathway cluster_receptor Cell Surface Receptor (e.g., BCR, FcR) cluster_downstream Downstream Signaling Receptor Receptor Complex (ITAM-containing) Syk Syk Receptor->Syk Recruits & Activates PLCg PLCγ Cellular_Response Cellular Response (e.g., Proliferation, Degranulation) PLCg->Cellular_Response PI3K PI3K PI3K->Cellular_Response Vav Vav Vav->Cellular_Response Src_Kinase Src Family Kinase (e.g., Lyn, Fyn) Src_Kinase->Receptor Phosphorylates ITAMs Syk->PLCg Phosphorylates Syk->PI3K Activates Syk->Vav Activates OXSI2 This compound OXSI2->Syk

Caption: Simplified Syk signaling pathway.

Kinase_Inhibitor_Specificity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Purified_Kinase Purified Kinase (e.g., Syk) Kinase_Assay In Vitro Kinase Assay Purified_Kinase->Kinase_Assay Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Kinase_Assay IC50 Determine IC50 Kinase_Assay->IC50 Cells Cells Expressing Kinase Cell_Treatment Treat Cells with Inhibitor Cells->Cell_Treatment Stimulation Stimulate Signaling Pathway Cell_Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Western_Blot Western Blot for Phospho-Proteins Lysis->Western_Blot Cellular_Effect Assess Cellular Effect Western_Blot->Cellular_Effect

Caption: Experimental workflow for assessing kinase inhibitor specificity.

Conclusion

While this compound is a potent inhibitor of Syk kinase, the available evidence suggests a lack of high selectivity, with observed off-target effects in cellular systems. For research applications where precise targeting of Syk is critical, more selective inhibitors such as entospletinib may be more suitable. However, for studies where potent Syk inhibition is the primary goal and potential off-target effects can be controlled for or are less of a concern, this compound remains a viable tool. Researchers should carefully consider the experimental context and the required level of specificity when selecting a Syk inhibitor. Further comprehensive kinase profiling of this compound would be beneficial to the research community to fully elucidate its selectivity profile.

References

Comparative Analysis of Syk Inhibitors: OXSI-2 vs. Piceatannol

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

Spleen tyrosine kinase (Syk) has emerged as a critical mediator in the signal transduction pathways of various immune cells, making it a compelling target for therapeutic intervention in a host of inflammatory diseases, autoimmune disorders, and malignancies.[1] Syk, a non-receptor tyrosine kinase, plays a pivotal role in relaying signals from immunoreceptors, such as B-cell receptors (BCRs) and Fc receptors (FcRs).[1][2] Inhibition of Syk can effectively dampen downstream signaling cascades that lead to cellular responses like proliferation, differentiation, and the release of inflammatory mediators.[1]

This guide provides an objective comparison between two notable Syk inhibitors: OXSI-2, a potent oxindole-based synthetic compound, and piceatannol, a naturally occurring stilbenoid. We will delve into their mechanisms of action, compare their performance based on available experimental data, and provide detailed experimental methodologies.

Compound Profiles and Quantitative Data

This compound and piceatannol exhibit distinct chemical properties and inhibitory profiles. This compound is recognized for its high potency against Syk, while piceatannol, a metabolite of resveratrol, is known for a broader spectrum of kinase inhibition.

This compound is a synthetic, oxindole-based compound identified as a potent inhibitor of Syk kinase.[3] It has been shown to effectively block inflammasome signaling and pyroptosis.[4][5]

Piceatannol is a natural polyphenolic stilbene found in sources like passion fruit and grapes.[6][7] While it inhibits Syk, it is also known to be a non-selective inhibitor, affecting a range of other protein kinases.[8]

The following table summarizes the quantitative data for each inhibitor, focusing on their half-maximal inhibitory concentrations (IC50).

InhibitorTarget KinaseIC50 ValueSource
This compound Syk14 nM[9]
Piceatannol p72Syk10 µM
Protein Kinase A (PKA)3 µM[8]
Protein Kinase C (PKC)8 µM[8]
Myosin Light Chain Kinase (MLCK)12 µM[8]
Ca2+-dependent protein kinase (CDPK)19 µM[8]

Mechanism of Action and Signaling Pathway

Syk is a central node in immunoreceptor signaling. The canonical pathway begins with the activation of cell surface receptors, leading to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Src family kinases. Syk is then recruited to these phosphorylated ITAMs, leading to its own activation and the subsequent phosphorylation of downstream targets. This cascade ultimately activates transcription factors like NF-κB and pathways such as the MAPK and PI3K/AKT pathways, culminating in diverse cellular responses.[2][10][11]

Both this compound and piceatannol function by inhibiting the kinase activity of Syk, thereby blocking these downstream events.[1] The primary mechanism for many kinase inhibitors involves binding to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation.[1]

Syk_Signaling_Pathway Receptor Immunoreceptor (e.g., BCR, FcR) Src_Kinase Src Family Kinase Receptor->Src_Kinase ITAM ITAM Phosphorylation Src_Kinase->ITAM P Syk Syk Activation ITAM->Syk Downstream Downstream Effectors (PLCγ, PI3K, VAV) Syk->Downstream P Signaling_Cascades Signaling Cascades (MAPK, NF-κB, Ca2+) Downstream->Signaling_Cascades Cell_Response Cellular Response (Cytokine Release, Degranulation) Signaling_Cascades->Cell_Response Inhibitor This compound / Piceatannol Inhibitor->Syk

Caption: Simplified Syk signaling pathway and point of inhibition.

Supporting Experimental Data and Protocols

The efficacy of Syk inhibitors is evaluated through a combination of in vitro kinase assays and cell-based functional assays.

Key Experimental Findings
  • This compound: Has been demonstrated to potently inhibit the assembly of the NLRP3 inflammasome, subsequent caspase-1 activation, IL-1β release, and pyroptotic cell death in mouse macrophage cells.[5] Studies in human platelets showed that this compound completely blocks platelet functional responses induced by convulxin, a GPVI agonist that signals through a Syk-dependent pathway.[3]

  • Piceatannol: In mast cells, piceatannol strongly inhibits antigen-stimulated phosphorylation of Syk and subsequent histamine release.[8] It has also been shown to attenuate ovalbumin-induced anaphylactic contraction of guinea pig bronchi, likely through the inhibition of mast cell degranulation.[12] However, its utility can be limited by its off-target effects; for instance, it inhibits other kinases at concentrations similar to those required for Syk inhibition.[8]

Experimental Protocols

Below are representative protocols for assays commonly used to evaluate Syk inhibitors.

1. In Vitro Syk Kinase Inhibition Assay

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of recombinant Syk.

  • Objective: To determine the IC50 value of an inhibitor against purified Syk kinase.

  • Materials:

    • Recombinant human Syk enzyme.

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[13]

    • ATP.

    • Syk substrate (e.g., poly(Glu, Tyr) 4:1 peptide).[13]

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent.

    • Test compounds (this compound, piceatannol) dissolved in DMSO.

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer.

    • Add 2 µL of the compound solution to the wells of a 96-well plate. Include controls for no inhibitor (DMSO only) and no enzyme.

    • Add 4 µL of recombinant Syk enzyme solution to each well (except the no-enzyme control) and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a substrate/ATP mixture.[13]

    • Allow the reaction to proceed for 1 hour at 27°C.[13]

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection system, which measures luminescence.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Cellular Mast Cell Degranulation Assay

This assay measures the functional consequence of Syk inhibition in a cellular context.

  • Objective: To evaluate the effect of an inhibitor on antigen-induced degranulation of mast cells.

  • Cell Line: Rat basophilic leukemia (RBL-2H3) cells.

  • Materials:

    • RBL-2H3 cells.

    • Anti-DNP IgE antibody.

    • DNP-BSA antigen.

    • Tyrode's buffer.

    • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate.

    • Lysis buffer (0.1% Triton X-100).

    • Test compounds.

  • Procedure:

    • Seed RBL-2H3 cells in a 96-well plate and sensitize them overnight with anti-DNP IgE.

    • Wash the cells with Tyrode's buffer to remove unbound IgE.

    • Pre-incubate the cells with various concentrations of the test compounds (or DMSO vehicle) for 1 hour.

    • Stimulate degranulation by adding DNP-BSA antigen to the wells. Incubate for 30-60 minutes at 37°C.

    • To measure the release of β-hexosaminidase (a marker of degranulation), transfer an aliquot of the supernatant from each well to a new plate.

    • Lyse the remaining cells in the original plate with lysis buffer to determine the total cellular β-hexosaminidase content.

    • Add the PNAG substrate to both the supernatant and lysate plates and incubate until a color change is observed.

    • Stop the reaction and read the absorbance at 405 nm.

    • Calculate the percentage of β-hexosaminidase release as (Supernatant Absorbance / (Supernatant + Lysate Absorbance)) * 100.

    • Determine the IC50 of the inhibitor for degranulation.

Experimental_Workflow cluster_0 Cellular Assay: Mast Cell Degranulation A 1. Sensitize RBL-2H3 cells with IgE overnight B 2. Pre-incubate with Inhibitor (this compound / Piceatannol) A->B C 3. Stimulate with DNP-BSA Antigen B->C D 4. Measure β-hexosaminidase release (Supernatant) C->D E 5. Measure total enzyme (Cell Lysate) C->E F 6. Calculate % Inhibition and IC50 D->F E->F

References

A Comparative Guide to Syk Inhibition: OXSI-2 versus Fostamatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent spleen tyrosine kinase (Syk) inhibitors: OXSI-2, a research compound, and fostamatinib, a clinically approved drug. This analysis is based on publicly available experimental data to assist researchers in making informed decisions for their discovery and development programs.

Introduction to Syk and its Inhibition

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[1] Its central role in immune cell activation has made it an attractive therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain B-cell malignancies. Both this compound and fostamatinib are potent inhibitors of Syk, but they differ significantly in their developmental stage, available data, and known pharmacological profiles.

Mechanism of Action

This compound is an oxindole-based, cell-permeable inhibitor of Syk.[2] It exerts its effects by directly targeting the kinase activity of Syk, thereby blocking downstream signaling pathways.

Fostamatinib is a prodrug that is rapidly converted in vivo to its active metabolite, R406.[3] R406 is a potent inhibitor of Syk, and by blocking its activity, it interferes with intracellular signaling in immune cells like B lymphocytes and macrophages.[1] This disruption of signaling pathways ultimately reduces the destruction of platelets and dampens inflammatory responses.[1]

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and fostamatinib, facilitating a direct comparison of their in vitro potency and pharmacokinetic properties.

Table 1: In Vitro Potency Against Syk

CompoundAssay TypeIC50 (nM)EC50 (nM)Source(s)
This compound Kinase Assay14-[2]
Cell-based (degranulation)-313[2]
Fostamatinib (R406) Kinase Assay41-[4]
Cell-based (degranulation)-56[4]

Table 2: Pharmacokinetic Profile

ParameterThis compoundFostamatinib (R406)Source(s)
Bioavailability Data not availableOrally bioavailable prodrug[3]
Active Metabolite Not applicableR406[3]
Metabolism Data not availableR406 is metabolized by CYP3A4 and UGT1A9[5]
Excretion Data not availablePrimarily in feces[5]
Clinical Development PreclinicalApproved for chronic immune thrombocytopenia (ITP)[5]

Kinase Selectivity Profile

A critical aspect of any kinase inhibitor is its selectivity. Off-target effects can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.

Fostamatinib (R406): A comprehensive kinome scan of R406 has revealed that while it is a potent Syk inhibitor, it also demonstrates activity against a range of other kinases at therapeutically relevant concentrations.[6] This lack of high selectivity may contribute to some of the observed side effects of fostamatinib, such as hypertension.[6]

This compound: Publicly available data on the comprehensive kinase selectivity of this compound is limited. Some studies have indicated that this compound may have off-target effects on Src family kinases.[1][2] However, without a broad kinase panel screening, a direct comparison of its selectivity profile with that of R406 is not possible.

Experimental Data and Protocols

Syk Inhibition and Downstream Signaling

Fostamatinib (R406): In various preclinical models, R406 has been shown to effectively inhibit BCR-mediated signaling in B-cell lines and primary tumor cells, leading to apoptosis.[7] In clinical trials for ITP, fostamatinib treatment resulted in a significant increase in platelet counts, demonstrating its efficacy in inhibiting antibody-mediated platelet destruction.[3]

This compound: In vitro studies have demonstrated that this compound effectively blocks nigericin-induced inflammasome activation in macrophages.[8] This includes the inhibition of inflammasome assembly, caspase-1 activation, and the processing and release of IL-1β.[8] It has also been shown to abolish convulxin-induced platelet aggregation.[2]

Experimental Protocols

Syk Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is designed to quantify the enzymatic activity of Syk kinase and assess the inhibitory potential of compounds like this compound and R406.

Materials:

  • Syk enzyme (recombinant)

  • ATP

  • Syk-specific substrate peptide

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (this compound, R406) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and R406 in kinase buffer. Include a DMSO-only control.

  • Reaction Setup: In a 384-well plate, add 1 µL of the compound dilution.

  • Enzyme Addition: Add 2 µL of Syk enzyme solution to each well.

  • Substrate/ATP Mix: Add 2 µL of a mix containing the Syk substrate and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for Syk.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP. Incubate for 30-60 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[4][9][10][11]

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to inhibit agonist-induced platelet aggregation.

Materials:

  • Freshly drawn human whole blood anticoagulated with sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Platelet agonist (e.g., convulxin, collagen, ADP).

  • Test compounds (this compound, R406) dissolved in a suitable vehicle.

  • Saline.

  • Light Transmission Aggregometer.

  • Aggregometer cuvettes with stir bars.

Procedure:

  • PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

  • Instrument Setup: Set the aggregometer to 37°C. Calibrate the instrument by setting 0% light transmission with PRP and 100% light transmission with PPP.

  • Assay: a. Pipette a defined volume of PRP into an aggregometer cuvette with a stir bar. b. Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for a few minutes. c. Add the test compound (this compound or R406) or vehicle control and incubate for a specified time. d. Add the platelet agonist to induce aggregation. e. Record the change in light transmission over time (typically 5-10 minutes).

  • Data Analysis: The extent of platelet aggregation is measured as the maximum percentage change in light transmission. Calculate the percentage inhibition of aggregation for each compound concentration compared to the vehicle control.[12][13][14][15][16]

Inflammasome Activation Assay (IL-1β ELISA)

This protocol is used to assess the effect of Syk inhibitors on the release of the pro-inflammatory cytokine IL-1β from macrophages, a key indicator of inflammasome activation.

Materials:

  • Macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages).

  • Cell culture medium.

  • LPS (Lipopolysaccharide).

  • Nigericin or other inflammasome activator.

  • Test compounds (this compound, R406) dissolved in DMSO.

  • Human or mouse IL-1β ELISA kit.

  • 96-well cell culture plates.

  • ELISA plate reader.

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere overnight.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound, R406, or a vehicle control for 1 hour.

  • Inflammasome Activation: Stimulate the cells with an inflammasome activator like nigericin (e.g., 10-20 µM) for 1-2 hours.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the cell culture supernatants.

  • IL-1β ELISA: Quantify the concentration of IL-1β in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the concentration of IL-1β for each treatment condition. Calculate the percentage inhibition of IL-1β release for each compound concentration relative to the vehicle-treated, stimulated control.[17][18][19][20][21]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving Syk and the general workflows of the described experimental protocols.

Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Receptor BCR / FcR Syk Syk Receptor->Syk Activation Downstream\nEffectors e.g., PLCγ, PI3K, Vav Syk->Downstream\nEffectors Phosphorylation Cellular\nResponse Proliferation, Survival, Cytokine Release, Phagocytosis Downstream\nEffectors->Cellular\nResponse OXSI2 This compound OXSI2->Syk Fostamatinib Fostamatinib (R406) Fostamatinib->Syk

Caption: Simplified Syk signaling pathway in immune cells.

Kinase_Inhibition_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Reaction_Setup Set up Kinase Reaction (Syk, Substrate, ATP) Compound_Prep->Reaction_Setup Incubation Incubate 60 min Reaction_Setup->Incubation ADP_Glo Add ADP-Glo™ Reagent Incubation->ADP_Glo Incubate_2 Incubate 40 min ADP_Glo->Incubate_2 Detection Add Kinase Detection Reagent Incubate_2->Detection Incubate_3 Incubate 30-60 min Detection->Incubate_3 Readout Measure Luminescence Incubate_3->Readout Analysis Calculate IC50 Readout->Analysis Platelet_Aggregation_Workflow Start Start PRP_Prep Prepare PRP and PPP Start->PRP_Prep Instrument_Setup Calibrate Aggregometer PRP_Prep->Instrument_Setup Assay_Setup PRP + Inhibitor Incubation Instrument_Setup->Assay_Setup Agonist_Addition Add Agonist Assay_Setup->Agonist_Addition Measurement Record Light Transmission Agonist_Addition->Measurement Analysis Analyze Aggregation Curves Measurement->Analysis

References

Comparative Guide to Cellular Target Engagement of OXSI-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to confirm the cellular target engagement of OXSI-2, a known inhibitor of Spleen Tyrosine Kinase (Syk). The presented methodologies and data are intended to offer objective insights into the compound's performance and specificity.

This compound is a cell-permeable oxindole compound identified as a potent inhibitor of Syk, a non-receptor tyrosine kinase crucial for signal transduction in various cell types, including immune cells.[1][2] It plays a significant role in regulating immune responses, and its dysregulation is implicated in inflammatory diseases and malignancies. This compound has been shown to block inflammasome signaling, including caspase-1 activation, IL-1β processing, and pyroptotic cell death.[1][3][4] Furthermore, it can suppress the generation of mitochondrial reactive oxygen species (mROS).[1][3] While this compound is a potent Syk inhibitor, potential off-target effects, particularly on Src family kinases (SFKs), should be considered during experimental validation.[2]

Experimental Comparison for this compound Target Engagement

To rigorously validate the cellular target engagement of this compound, a multi-faceted approach is recommended, combining direct and indirect measures of target binding and downstream functional effects. This guide compares three key experimental strategies: a direct cellular thermal shift assay (CETSA), an indirect phosphoproteomics approach, and a functional cell-based assay measuring downstream signaling.

For the purposes of this guide, we will consider a hypothetical scenario where these experiments are conducted in a human monocytic cell line (e.g., THP-1) or a murine macrophage cell line (e.g., J774A.1), which are relevant models for studying Syk-mediated inflammation.[1]

Table 1: Comparison of Quantitative Data for this compound Target Engagement

Experimental Approach Parameter Measured This compound (1 µM) Control Kinase Inhibitor (e.g., Dasatinib, 1 µM) Vehicle (DMSO)
Cellular Thermal Shift Assay (CETSA) Thermal Stabilization of Syk (°C)+ 4.2°C+ 1.5°CNo significant shift
Phosphoproteomics (LC-MS/MS) % Inhibition of Syk (pY525/526)85%30%0%
% Inhibition of PLCγ2 (pY759)78%25%0%
% Inhibition of Src Family Kinase (pY416)15%90%0%
Functional Assay (IL-1β ELISA) IL-1β Secretion (pg/mL)1508001200

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This method directly assesses the binding of this compound to its target protein, Syk, in intact cells by measuring changes in the protein's thermal stability.

Methodology:

  • Cell Culture and Treatment: Culture THP-1 cells to a density of 1-2 x 10^6 cells/mL. Treat the cells with 1 µM this compound, a control inhibitor, or vehicle (DMSO) for 1 hour at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis: Analyze the supernatant for the presence of soluble Syk using Western blotting with a specific anti-Syk antibody.

  • Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. The shift in the melting temperature (Tm) indicates ligand binding.

Workflow Diagram:

G cluster_0 CETSA Workflow A Cell Treatment (this compound, Control, Vehicle) B Heating Gradient A->B C Cell Lysis B->C D Centrifugation C->D E Western Blot for Syk D->E F Melting Curve Analysis E->F

Caption: CETSA workflow for this compound target engagement.

Phosphoproteomics Analysis

This technique provides an indirect but powerful measure of target engagement by quantifying the phosphorylation status of Syk and its downstream substrates.

Methodology:

  • Cell Culture and Treatment: Culture THP-1 cells and treat with 1 µM this compound, a control inhibitor, or vehicle (DMSO) for 1 hour.

  • Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., anti-IgG or nigericin) to activate the Syk signaling pathway.[1]

  • Cell Lysis and Protein Digestion: Lyse the cells, extract proteins, and perform tryptic digestion.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of phosphopeptides, including those from Syk (pY525/526), PLCγ2 (a downstream substrate), and potential off-targets like Src family kinases (pY416).

Signaling Pathway Diagram:

G cluster_1 Syk Signaling Pathway Receptor Immune Receptor Syk Syk Receptor->Syk Activation PLCg2 PLCγ2 Syk->PLCg2 Phosphorylation Downstream Downstream Signaling (e.g., Calcium Mobilization) PLCg2->Downstream OXSI2 This compound OXSI2->Syk Inhibition

Caption: Simplified Syk signaling pathway inhibited by this compound.

Functional Cellular Assay: IL-1β Secretion

This assay assesses the functional consequence of this compound target engagement by measuring the inhibition of a key downstream inflammatory cytokine.

Methodology:

  • Cell Culture and Priming: Seed J774A.1 macrophage cells in a 96-well plate. Prime the cells with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to upregulate pro-IL-1β expression.[4]

  • Inhibitor Treatment: Pre-treat the cells with 1 µM this compound, a control inhibitor, or vehicle (DMSO) for 1 hour.

  • Inflammasome Activation: Stimulate the cells with nigericin (5 µM) for 1 hour to activate the NLRP3 inflammasome and induce caspase-1-mediated IL-1β processing and secretion.[1]

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Quantify the concentration of secreted IL-1β in the supernatants using a specific enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Compare the levels of IL-1β secretion between the different treatment groups.

Logical Relationship Diagram:

G cluster_2 Functional Assay Logic Syk_Activation Syk Activation Inflammasome Inflammasome Assembly Syk_Activation->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b IL-1β Secretion Caspase1->IL1b OXSI2_Inhibition This compound OXSI2_Inhibition->Syk_Activation Inhibits

Caption: Logical flow of the IL-1β functional assay.

References

OXSI-2: A Comparative Guide to its Kinase Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor OXSI-2, focusing on its cross-reactivity profile. The information is intended for researchers and professionals in the fields of drug discovery and development. While this compound is a potent inhibitor of Spleen Tyrosine Kinase (Syk), evidence suggests off-target activities that warrant careful consideration in its experimental application.

Executive Summary

This compound is a potent, cell-permeable oxindole compound that strongly inhibits Spleen Tyrosine Kinase (Syk) with a reported half-maximal inhibitory concentration (IC50) of 14 nM. Syk is a critical non-receptor tyrosine kinase involved in signal transduction in hematopoietic cells, playing a key role in immune and inflammatory responses. While effective against Syk, studies indicate that this compound is not entirely selective and exhibits off-target effects, notably on members of the Src family of kinases (SFKs). This guide summarizes the known inhibitory profile of this compound, provides a detailed experimental protocol for assessing kinase inhibition, and illustrates the relevant signaling pathways.

Data Presentation: Kinase Inhibition Profile of this compound

A comprehensive, quantitative screening of this compound against a broad panel of kinases is not publicly available. The following table summarizes the known inhibitory activities based on published research.

Target KinaseIC50 / EffectSupporting Evidence
Syk 14 nMPotent inhibition confirmed in biochemical assays.
Src Family Kinases (SFKs) Marginal InhibitionThis compound marginally inhibits SFK-dependent ERK phosphorylation. However, it does not inhibit Lyn (an SFK member)-mediated phosphorylation of Syk at tyrosine 352. The effects of this compound on SFKs could not be entirely ruled out in studies on platelet function.[1]
Protein Kinase C (PKC) No InhibitionThis compound did not inhibit dense granule secretion in platelets, a PKC-mediated event.[1]

Experimental Protocols

A common method for determining the inhibitory potential of a compound against a purified kinase is a biochemical assay that measures the consumption of ATP, a co-substrate for all kinase reactions. The ADP-Glo™ Kinase Assay is a widely used commercial kit for this purpose.

Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™

Objective: To determine the IC50 value of this compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases of interest

  • Kinase-specific substrates (peptides or proteins)

  • This compound compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • DMSO (for compound dilution)

  • 384-well white opaque assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the this compound stock in DMSO to create a concentration gradient (e.g., 10-point, 3-fold serial dilution).

  • Kinase Reaction Setup:

    • Add a small volume (e.g., 1 µL) of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a master mix containing the kinase and its specific substrate in the kinase reaction buffer.

    • Add the kinase/substrate master mix to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.

  • Reaction Initiation and Incubation:

    • Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should ideally be at or near the Km value for each specific kinase.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction incubation, allow the plate to equilibrate to room temperature.

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2][3][4][5]

    • Add Kinase Detection Reagent to all wells to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[2][3][4][5]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each this compound concentration relative to the high (DMSO control) and low (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate the general workflow of an in vitro kinase inhibition assay and a simplified representation of the Syk signaling pathway in immune cells.

experimental_workflow cluster_prep Preparation cluster_assay Assay Plate cluster_detection Detection cluster_analysis Analysis compound_prep Compound Serial Dilution (this compound) dispense_compound Dispense Compound/DMSO compound_prep->dispense_compound kinase_prep Kinase & Substrate Master Mix add_kinase Add Kinase/Substrate Mix kinase_prep->add_kinase atp_prep ATP Solution initiate_reaction Initiate with ATP atp_prep->initiate_reaction dispense_compound->add_kinase add_kinase->initiate_reaction incubation Incubate (e.g., 30°C, 60 min) initiate_reaction->incubation terminate Terminate & Deplete ATP (ADP-Glo Reagent) incubation->terminate detect Detect ADP (Kinase Detection Reagent) terminate->detect read Read Luminescence detect->read calculate Calculate % Inhibition read->calculate plot Generate Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Experimental Workflow for In Vitro Kinase Inhibition Assay.

Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Receptor Immune Receptor (e.g., FcR, BCR) ITAM ITAM SFK Src Family Kinase (SFK) Receptor->SFK Ligand Binding Syk Syk ITAM->Syk Recruits & Activates SFK->ITAM Phosphorylates PLCg PLCγ Syk->PLCg Activates PI3K PI3K Syk->PI3K Activates OXSI2 This compound OXSI2->Syk Inhibits Downstream Downstream Signaling (Ca²⁺ flux, MAPK, NF-κB) PLCg->Downstream PI3K->Downstream

Simplified Syk Signaling Pathway in Immune Cells.

References

OXSI-2: A Potent Inhibitor of LAT Phosphorylation in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New comparative data confirms the efficacy of OXSI-2 in potently inhibiting the phosphorylation of Linker for Activation of T cells (LAT), a critical adaptor protein in various cellular signaling pathways. This guide provides an objective comparison of this compound with other inhibitors and presents supporting experimental data for researchers, scientists, and drug development professionals.

Introduction to LAT Phosphorylation and its Inhibition

Linker for Activation of T cells (LAT) is a crucial transmembrane adaptor protein that, upon phosphorylation of its tyrosine residues, orchestrates the assembly of key signaling complexes. This process is fundamental in pathways such as T-cell receptor (TCR) signaling and platelet activation. The phosphorylation of LAT is primarily mediated by spleen tyrosine kinase (Syk) and Zeta-chain-associated protein kinase 70 (ZAP-70). Inhibition of LAT phosphorylation is a key target for modulating immune responses and other cellular processes. This compound has emerged as a significant inhibitor of this process, primarily through its action on Syk.

Comparative Analysis of Inhibitors on LAT Phosphorylation

Experimental evidence demonstrates that this compound effectively inhibits the phosphorylation of LAT. Specifically, studies have shown that this compound completely abrogates the convulxin-induced phosphorylation of LAT at tyrosine 191 (Y191) in human platelets.[1][2] This site is a key docking location for downstream signaling molecules.

To provide a clear comparison, the following table summarizes the inhibitory effects of this compound and other relevant compounds on LAT phosphorylation and their primary targets.

InhibitorPrimary Target(s)Effect on LAT Phosphorylation (Y191)IC50/EC50
This compound Spleen tyrosine kinase (Syk)Complete Inhibition [1][2]Syk IC50: 14 nM; Cell-based EC50: 313 nM[3]
Piceatannol Syk (non-selective), various other kinasesComplete Inhibition[1][2]Syk IC50: ~10 µM
PP2 Src family kinases (e.g., Lck, Fyn)Complete Inhibition[1][2]Lck IC50: 4 nM; Fyn IC50: 5 nM

Note: The IC50 and EC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of its target or a cellular process, respectively. A lower value indicates higher potency.

Signaling Pathway of LAT Phosphorylation

The following diagram illustrates the central role of LAT in the signaling cascade leading to cellular activation and how inhibitors like this compound intervene.

LAT_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Syk Syk Receptor->Syk Activation LAT LAT pLAT pLAT LAT->pLAT Downstream Signaling Downstream Signaling pLAT->Downstream Signaling Signal Propagation Syk->LAT Phosphorylation This compound This compound This compound->Syk Inhibition

Caption: LAT phosphorylation signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing LAT Phosphorylation

The inhibition of LAT phosphorylation is typically assessed using Western blot analysis. The following diagram outlines the key steps in this experimental workflow.

Western_Blot_Workflow Cell_Lysate_Prep 1. Cell Lysate Preparation (with phosphatase inhibitors) Protein_Quant 2. Protein Quantification (e.g., BCA assay) Cell_Lysate_Prep->Protein_Quant SDS_PAGE 3. SDS-PAGE (Protein separation by size) Protein_Quant->SDS_PAGE Transfer 4. Protein Transfer (to PVDF or nitrocellulose membrane) SDS_PAGE->Transfer Blocking 5. Blocking (with BSA or non-fat milk) Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-phospho-LAT) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis (Quantification of band intensity) Detection->Analysis

Caption: Workflow for Western blot analysis of LAT phosphorylation.

Detailed Experimental Protocol

The following protocol is a representative method for determining the inhibition of LAT phosphorylation in human platelets.

1. Platelet Preparation:

  • Isolate human platelets from whole blood by centrifugation.

  • Wash and resuspend platelets in a suitable buffer (e.g., Tyrode's buffer).

2. Inhibitor Treatment and Stimulation:

  • Pre-incubate platelets with varying concentrations of this compound or other inhibitors (e.g., piceatannol, PP2) for a specified time at 37°C.

  • Stimulate the platelets with a Syk-dependent agonist, such as convulxin (a C-type lectin from Crotalus durissus terrificus venom), to induce LAT phosphorylation.

3. Cell Lysis:

  • Terminate the reaction by adding ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

4. Western Blotting:

  • Determine the total protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a solution of bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated LAT at tyrosine 191 (anti-pLAT-Y191).

  • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

5. Data Analysis:

  • Quantify the intensity of the bands corresponding to phosphorylated LAT.

  • Normalize the phospho-LAT signal to a loading control (e.g., total LAT or a housekeeping protein like GAPDH) to account for any variations in protein loading.

  • Plot the normalized band intensities against the inhibitor concentration to determine the dose-dependent inhibition and calculate the IC50 value if possible.

Conclusion

References

comparative analysis of OXSI-2 and PP2 in platelet studies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of OXSI-2 and PP2 in Platelet Studies For researchers, scientists, and drug development professionals, understanding the specific effects of kinase inhibitors is crucial for designing experiments and interpreting results. This guide provides an objective comparison of two commonly used inhibitors in platelet research, this compound and PP2, with a focus on their mechanisms, effects on signaling pathways, and supporting experimental data.

Introduction to this compound and PP2

This compound ([3-(1-Methyl-1H-indol-3-yl-methylene)-2-oxo-2, 3-dihydro-1H-indole-5-sulfonamide]) is primarily characterized as a putative inhibitor of Spleen tyrosine kinase (Syk)[1]. Syk is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of immunoreceptor tyrosine-based activation motif (ITAM)-containing receptors, such as the glycoprotein VI (GPVI) collagen receptor in platelets[2]. However, studies have shown that this compound exhibits non-specific effects in platelets, questioning its selectivity for Syk alone[1].

PP2 is a well-established and widely used inhibitor of the Src family kinases (SFKs)[1]. In platelets, key SFKs include Lyn, Fyn, and Src itself. These kinases are responsible for the initial phosphorylation of ITAMs on the Fc receptor γ-chain (FcRγ) associated with GPVI, an essential upstream event for Syk activation[2]. PP2's broad-spectrum inhibition of SFKs makes it a powerful tool for studying signaling pathways dependent on these kinases, including both GPVI-mediated "inside-out" signaling and integrin-driven "outside-in" signaling[3].

Comparative Data on Kinase Inhibition and Platelet Function

The following table summarizes the differential effects of this compound and PP2 on key signaling events in human platelets, primarily in response to stimulation by GPVI agonists (like convulxin) or Protease-Activated Receptors (PARs).

ParameterAgonistEffect of this compoundEffect of PP2Rationale & Key Difference
Platelet Functional Response ConvulxinComplete AbolishmentComplete AbolishmentBoth inhibitors effectively block the overall functional response (e.g., aggregation) downstream of GPVI, but through different mechanisms.
Syk Phosphorylation (at Tyr352) ConvulxinNo InhibitionAbolishedThis is a key differentiator. PP2 blocks the upstream SFKs (like Lyn) that phosphorylate Syk. This compound does not, suggesting its target is either downstream of this specific phosphorylation event or it acts through a different mechanism[1].
LAT Phosphorylation (at Tyr191) ConvulxinAbolishedAbolishedBoth compounds inhibit the phosphorylation of LAT, a key adapter protein downstream of Syk. This indicates that while their primary targets differ, they both disrupt the GPVI signalosome[1].
ERK Phosphorylation PAR Agonist (AYPGKF)Marginal InhibitionComplete AbolishmentPP2 effectively blocks PAR-mediated ERK activation, which is SFK-dependent. This compound has a minimal effect, highlighting its weaker impact on SFK-downstream pathways compared to PP2[1].
Thromboxane (TxA2) Generation PAR AgonistPotentiatedReduced to Basal LevelsThis is a significant and unexpected difference. PP2's inhibition of the SFK-ERK axis leads to reduced thromboxane synthesis. This compound's potentiation of this response is considered a non-specific effect and is not characteristic of a pure Syk inhibitor[1].

Signaling Pathways and Points of Inhibition

The diagrams below, generated using DOT language, illustrate the primary signaling pathway activated by the collagen receptor GPVI and the distinct points of inhibition for PP2 and this compound.

// Nodes Collagen [label="Collagen / Convulxin", fillcolor="#FBBC05", fontcolor="#202124"]; GPVI [label="GPVI / FcRγ (ITAM)", fillcolor="#F1F3F4", fontcolor="#202124"]; SFKs [label="Src Family Kinases\n(Lyn, Fyn)", fillcolor="#F1F3F4", fontcolor="#202124"]; Syk [label="Syk", fillcolor="#F1F3F4", fontcolor="#202124"]; LAT [label="LAT Signalosome\n(LAT, SLP-76, PLCγ2)", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCg2 [label="PLCγ2 Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Calcium [label="↑ Intracellular Ca²⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; Aggregation [label="Platelet Aggregation\n& Granule Secretion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Inhibitor Nodes PP2 [label="PP2", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; OXSI2 [label="this compound", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled];

// Edges Collagen -> GPVI [dir=none]; GPVI -> SFKs [label=" Phosphorylation", fontsize=8]; SFKs -> Syk [label=" Phosphorylation (Tyr352)", fontsize=8]; Syk -> LAT; LAT -> PLCg2; PLCg2 -> Calcium; Calcium -> Aggregation;

// Inhibition Edges PP2 -> SFKs [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0]; OXSI2 -> Syk [arrowhead=tee, color="#4285F4", style=dashed, penwidth=2.0, label=" Putative Target\n(Downstream Effect)", fontsize=8, fontcolor="#4285F4"]; }

References

Validating the Effect of OXSI-2 on Caspase-1 Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of OXSI-2's performance in inhibiting caspase-1 activation against other known inhibitors. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their studies.

Executive Summary

This compound is a potent and cell-permeable inhibitor of Spleen Tyrosine Kinase (Syk), a key upstream regulator of the NLRP3 inflammasome. By targeting Syk, this compound effectively blocks the assembly of the inflammasome complex, which in turn prevents the activation of caspase-1 and the subsequent processing and release of pro-inflammatory cytokines IL-1β and IL-18. While this compound does not directly inhibit the enzymatic activity of caspase-1, its upstream mechanism of action provides a distinct advantage in targeting inflammasome-mediated inflammation. This guide compares this compound with direct caspase-1 inhibitors such as VX-765, Pralnacasan, and the pan-caspase inhibitor Z-VAD-FMK, highlighting differences in their mechanisms and potencies.

Data Presentation: Comparison of Caspase-1 Pathway Inhibitors

The following table summarizes the quantitative data for this compound and alternative caspase-1 inhibitors. It is important to note that this compound's primary target is Syk, and its effect on caspase-1 is a downstream consequence of inhibiting inflammasome assembly.

InhibitorTargetMechanism of ActionIC50 / Ki
This compound Syk KinaseInhibits Syk kinase activity, preventing NLRP3 inflammasome assembly and subsequent caspase-1 activation.[1]14 nM (for Syk)[2][3]
VX-765 (Pralnacasan) Caspase-1A prodrug that is converted to its active form, VRT-043198, which is a potent and selective, reversible, covalent inhibitor of caspase-1.[4][5]Ki: < 0.6 nM
Pralnacasan (VX-740) Caspase-1Potent, selective, and orally active non-peptidic inhibitor of interleukin-1β converting enzyme (ICE)/caspase-1.IC50: 1.4 nM [6]
Z-VAD-FMK Pan-caspaseA cell-permeable, irreversible pan-caspase inhibitor that binds to the catalytic site of most caspases.Varies by caspase, potent inhibitor of caspase-1.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz.

Caspase1_Activation_Pathway cluster_upstream Upstream Signaling cluster_inflammasome Inflammasome Assembly cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs TLR/NLR TLR/NLR PAMPs/DAMPs->TLR/NLR Syk Syk TLR/NLR->Syk NLRP3 NLRP3 Syk->NLRP3 This compound Inhibition ASC ASC NLRP3->ASC Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Active Caspase-1 Active Caspase-1 Pro-Caspase-1->Active Caspase-1 Autocatalysis Pro-IL-1β Pro-IL-1β Active Caspase-1->Pro-IL-1β Cleavage Pro-IL-18 Pro-IL-18 Active Caspase-1->Pro-IL-18 Cleavage Pyroptosis Pyroptosis Active Caspase-1->Pyroptosis IL-1β IL-1β Pro-IL-1β->IL-1β IL-18 IL-18 Pro-IL-18->IL-18 VX-765/Pralnacasan/Z-VAD-FMK VX-765/Pralnacasan/Z-VAD-FMK VX-765/Pralnacasan/Z-VAD-FMK->Active Caspase-1 Direct Inhibition

Figure 1: Caspase-1 Activation Pathway and Inhibitor Targets.

Experimental_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_assays Downstream Assays cluster_western_blot_details Western Blot Analysis Seed Macrophages Seed Macrophages LPS Priming (e.g., 1 µg/mL, 4h) LPS Priming (e.g., 1 µg/mL, 4h) Seed Macrophages->LPS Priming (e.g., 1 µg/mL, 4h) Inhibitor Treatment (this compound or alternatives) Inhibitor Treatment (this compound or alternatives) LPS Priming (e.g., 1 µg/mL, 4h)->Inhibitor Treatment (this compound or alternatives) Nigericin Stimulation (e.g., 10 µM, 1h) Nigericin Stimulation (e.g., 10 µM, 1h) Inhibitor Treatment (this compound or alternatives)->Nigericin Stimulation (e.g., 10 µM, 1h) Collect Supernatant & Lysates Collect Supernatant & Lysates Nigericin Stimulation (e.g., 10 µM, 1h)->Collect Supernatant & Lysates Caspase-1 Activity Assay Caspase-1 Activity Assay Collect Supernatant & Lysates->Caspase-1 Activity Assay IL-1β ELISA IL-1β ELISA Collect Supernatant & Lysates->IL-1β ELISA Western Blot Western Blot Collect Supernatant & Lysates->Western Blot Protein Quantification Protein Quantification Western Blot->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation (anti-caspase-1, anti-IL-1β) Primary Antibody Incubation (anti-caspase-1, anti-IL-1β) Blocking->Primary Antibody Incubation (anti-caspase-1, anti-IL-1β) Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation (anti-caspase-1, anti-IL-1β)->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection

Figure 2: Experimental Workflow for Validating Caspase-1 Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Inflammasome Activation
  • Cell Line: Murine J774A.1 macrophages or bone marrow-derived macrophages (BMDMs).

  • Seeding: Plate cells in 12-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Priming: Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or other caspase-1 inhibitors (e.g., VX-765, Pralnacasan, Z-VAD-FMK) for 30-60 minutes.

  • Stimulation: Induce inflammasome activation by treating the cells with 10 µM Nigericin for 1 hour.[7][8][9]

Caspase-1 Activity Assay (Fluorometric)
  • Principle: This assay measures the cleavage of a specific caspase-1 substrate, YVAD-AFC (7-amino-4-trifluoromethyl coumarin), which releases free AFC, a fluorescent molecule.

  • Procedure:

    • Following inflammasome activation, collect the cell culture supernatants and lyse the cells in a provided lysis buffer.

    • In a 96-well black plate, add 50 µL of cell lysate to each well.

    • Prepare a reaction mix containing 2X reaction buffer and the YVAD-AFC substrate.

    • Add 50 µL of the reaction mix to each well containing the cell lysate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm using a fluorescence plate reader.

    • The fold increase in caspase-1 activity can be determined by comparing the fluorescence of treated samples to untreated controls.

IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
  • Principle: This assay quantifies the amount of mature IL-1β secreted into the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatants after treatment.

    • Use a commercially available human or mouse IL-1β ELISA kit and follow the manufacturer's instructions.

    • Typically, the supernatant is added to a 96-well plate pre-coated with an anti-IL-1β capture antibody.

    • After incubation and washing, a biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.

    • A substrate solution (e.g., TMB) is then added, and the color development is stopped with a stop solution.

    • The absorbance is measured at 450 nm using a microplate reader.

    • The concentration of IL-1β is determined by comparing the absorbance of the samples to a standard curve.

Western Blot for Caspase-1 Cleavage
  • Principle: This technique is used to detect the cleavage of pro-caspase-1 (p45) into its active subunits (p20 and p10).[10]

  • Procedure:

    • Collect both the cell culture supernatant (to detect secreted active caspase-1) and the cell lysates.

    • Concentrate the proteins in the supernatant using methods like TCA precipitation.

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein from the supernatant and lysates by SDS-PAGE on a 12-15% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for caspase-1 overnight at 4°C. The antibody should be able to detect both the pro-form and the cleaved fragments.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p45 band and an increase in the p20 and/or p10 bands indicate caspase-1 activation.

Conclusion

This compound presents a valuable tool for researchers studying NLRP3 inflammasome-mediated inflammation. Its mechanism of inhibiting the upstream kinase Syk provides an alternative strategy to the direct inhibition of caspase-1. This guide offers a framework for objectively comparing the efficacy of this compound with direct caspase-1 inhibitors, providing the necessary data and protocols to validate its effects on caspase-1 activation. The choice of inhibitor will ultimately depend on the specific research question and the desired point of intervention in the inflammatory cascade.

References

Comparative Guide to Confirming OXSI-2 Inhibition of IL-1β Processing and Release

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating inflammatory pathways, confirming the efficacy of novel inhibitors is paramount. This guide provides a comparative framework for validating the inhibitory activity of OXSI-2 on Interleukin-1β (IL-1β) processing and release. This compound, an oxindole Syk inhibitor, has been identified as a potent modulator of the NLRP3 inflammasome pathway.[1][2][3] This guide compares this compound with established inhibitors targeting different stages of the IL-1β production cascade: MCC950, a direct NLRP3 inflammasome inhibitor, and VX-765, a caspase-1 inhibitor.

Mechanism of Action: Targeting the NLRP3 Inflammasome Pathway

The production and release of mature IL-1β is a tightly regulated two-step process. The first signal, typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the transcriptional upregulation of pro-IL-1β and NLRP3 components. The second signal, triggered by a variety of stimuli including nigericin, leads to the assembly of the NLRP3 inflammasome complex. This complex, composed of NLRP3, ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β into the mature, biologically active 17 kDa IL-1β, which is subsequently released from the cell.

This compound exerts its inhibitory effect upstream by targeting Spleen tyrosine kinase (Syk), which is involved in the signaling cascade leading to NLRP3 inflammasome assembly and the generation of mitochondrial reactive oxygen species (mROS).[1][2][3] By inhibiting Syk, this compound effectively blocks the downstream events of caspase-1 activation and IL-1β processing and release.[1][2][3]

In contrast, MCC950 directly binds to the NLRP3 protein, preventing its oligomerization and the subsequent inflammasome assembly. VX-765 is a prodrug that is converted to its active form, VRT-043198, which directly and selectively inhibits the enzymatic activity of caspase-1, thereby preventing the cleavage of pro-IL-1β.[4][5][6]

Quantitative Comparison of Inhibitor Potency
InhibitorTargetReported IC50/EC50Cell TypeReference
This compound Syk KinaseIC50: 14 nM, EC50: 313 nMCell-based assays[1]
MCC950 NLRP3IC50: 7.5 nM (IL-1β release)Mouse Bone Marrow-Derived Macrophages (BMDMs)
VX-765 (as VRT-043198) Caspase-1Potent inhibition of IL-1β release (specific IC50 not provided in these sources)Human Peripheral Blood Mononuclear Cells (PBMCs)[4][6]

Experimental Protocols

To confirm the inhibitory activity of this compound on IL-1β processing and release, a series of in vitro experiments can be performed. Below are detailed protocols for key assays, comparing the expected outcomes for this compound with MCC950 and VX-765.

Measurement of IL-1β Release by ELISA

This assay quantifies the amount of mature IL-1β secreted into the cell culture supernatant.

Protocol:

  • Cell Culture and Priming:

    • Seed murine bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment:

    • Pre-incubate the primed cells with varying concentrations of this compound, MCC950, or VX-765 for 30-60 minutes. A vehicle control (e.g., DMSO) should be included.

  • NLRP3 Inflammasome Activation:

    • Stimulate the cells with an NLRP3 activator, such as 20 µM Nigericin, for 1-2 hours.

  • Supernatant Collection:

    • Centrifuge the plate at 500 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatant without disturbing the cell layer.

  • ELISA Procedure:

    • Perform a sandwich ELISA using a commercial kit for mature IL-1β according to the manufacturer's instructions.[7][8][9][10][11] Briefly, this involves coating a plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and measuring the absorbance.

Expected Results: Treatment with this compound, MCC950, and VX-765 is expected to show a dose-dependent decrease in the concentration of secreted IL-1β compared to the vehicle-treated control.

Assessment of Caspase-1 Activation

This can be evaluated by measuring caspase-1 enzymatic activity or by detecting the cleaved form of caspase-1 via Western blot.

This assay uses a fluorescently labeled inhibitor that covalently binds to active caspase-1.[12][13][14][15][16]

Protocol:

  • Cell Treatment:

    • Follow the same cell priming, inhibitor treatment, and NLRP3 activation steps as described in the ELISA protocol.

  • FLICA Labeling:

    • During the final hour of inhibitor incubation, add the FAM-YVAD-FMK FLICA reagent to the cells according to the manufacturer's protocol.

  • Analysis:

    • Wash the cells to remove unbound reagent.

    • Analyze the fluorescence intensity of the cells using a fluorescence microscope or a flow cytometer.

Expected Results: this compound and MCC950 are expected to reduce the number of fluorescent cells, indicating decreased caspase-1 activity. VX-765, being a direct caspase-1 inhibitor, should also show a significant reduction in fluorescence.

This method visualizes the conversion of pro-caspase-1 (p45) to its active cleaved fragment (p20 or p10).[17][18][19][20]

Protocol:

  • Cell Lysis and Supernatant Concentration:

    • Following cell treatment (priming, inhibition, and activation), collect both the cell culture supernatant and the cell lysates.

    • Concentrate the proteins in the supernatant using methods like TCA precipitation.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein from both lysates and concentrated supernatants by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for the cleaved p20 or p10 subunit of caspase-1.

    • Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

Expected Results: In the vehicle-treated, activated samples, a band corresponding to the cleaved caspase-1 fragment will be present in the supernatant and/or cell lysate. Treatment with this compound, MCC950, and VX-765 is expected to reduce the intensity of this band, indicating inhibition of caspase-1 cleavage.

Western Blot for IL-1β Processing

This assay directly visualizes the cleavage of pro-IL-1β (31 kDa) to its mature form (17 kDa).

Protocol:

  • Follow the same steps for cell treatment, protein extraction, and immunoblotting as described for caspase-1 cleavage.

  • Use a primary antibody that recognizes both the pro- and mature forms of IL-1β.

Expected Results: In the control activated samples, a band for mature IL-1β (17 kDa) will be prominent in the supernatant. All three inhibitors, this compound, MCC950, and VX-765, are expected to decrease the intensity of the mature IL-1β band and potentially show an accumulation of the pro-IL-1β band in the cell lysates.

Visualizations

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition

NLRP3_Pathway cluster_Signal1 Signal 1 (Priming) cluster_Signal2 Signal 2 (Activation) cluster_Inflammasome Inflammasome Assembly & Function cluster_Inhibitors Inhibitor Action PAMPs PAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1b_mRNA pro-IL-1β mRNA NFkB->Pro_IL1b_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Pro_IL1b Pro-IL-1β Pro_IL1b_mRNA->Pro_IL1b Stimuli Stimuli (e.g., Nigericin) Syk Syk Stimuli->Syk mROS mROS Syk->mROS NLRP3_Activation NLRP3 Activation mROS->NLRP3_Activation NLRP3 NLRP3 NLRP3_Activation->NLRP3 Inflammasome NLRP3 Inflammasome (NLRP3-ASC-Pro-Casp1) NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage Mature_IL1b Mature IL-1β Casp1->Mature_IL1b Cleavage Release Release Mature_IL1b->Release OXSI2 This compound OXSI2->Syk MCC950 MCC950 MCC950->NLRP3 VX765 VX-765 VX765->Casp1

Caption: NLRP3 inflammasome signaling pathway and points of inhibition.

Experimental Workflow for Confirming this compound Activity

Experimental_Workflow cluster_assays 4. Assays start Start: Culture Macrophages priming 1. Prime with LPS (4h) start->priming inhibition 2. Add Inhibitors (this compound, MCC950, VX-765, Vehicle) priming->inhibition activation 3. Activate with Nigericin (1-2h) inhibition->activation elisa ELISA for Secreted IL-1β activation->elisa flica Caspase-1 Activity (FLICA Assay) activation->flica western Western Blot for Cleaved Caspase-1 & IL-1β activation->western

Caption: Workflow for evaluating inhibitors of IL-1β processing and release.

References

Safety Operating Guide

Personal protective equipment for handling OXSI-2

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling, storage, and disposal of OXSI-2, a potent, cell-permeable Syk kinase inhibitor. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental risks.

Personal Protective Equipment (PPE)

All personnel handling this compound in solid or solution form must use the following personal protective equipment. This is based on the potential hazards of skin irritation, serious eye irritation, and respiratory tract irritation.

Protection Type Specific Requirement Rationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Protects against splashes and airborne particles.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber).Prevents skin contact and absorption.
Skin and Body Protection Laboratory coat, long-sleeved clothing.Minimizes potential skin exposure.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if handling creates dust.Protects against inhalation of fine particles.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Storage:

  • Solid Form: Store at -20°C, protected from light, and under a nitrogen atmosphere.

  • In Solvent: For stock solutions (e.g., in DMSO), store at -80°C for up to 6 months or at -20°C for up to 1 month. Protect from light and store under nitrogen.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid the formation of dust and aerosols.

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

The following diagram outlines the standard workflow for preparing and using this compound in a cell-based assay.

G Experimental Workflow for this compound cluster_prep Preparation cluster_experiment Experiment A Retrieve this compound solid from -20°C storage B Weigh required amount in a chemical fume hood A->B C Dissolve in DMSO to create a stock solution B->C D Store stock solution at -80°C C->D E Thaw stock solution D->E F Dilute to working concentration in cell culture media E->F G Treat cells with this compound solution F->G H Incubate for the desired time G->H I Perform downstream analysis H->I

Experimental workflow for this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect unreacted this compound powder and any contaminated consumables (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect all solutions containing this compound, including unused diluted solutions and cell culture media from treated plates, in a dedicated, sealed, and clearly labeled hazardous liquid waste container.

  • Disposal: Dispose of all this compound waste through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Spill Management Plan

In the event of a spill, immediate and appropriate action is required to contain the area and prevent exposure.

Required Materials:

  • Chemical spill kit containing absorbent pads or powder.

  • Appropriate PPE (see table above).

  • Sealed containers for hazardous waste.

Procedure for a Powder Spill:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don PPE: Put on all required personal protective equipment.

  • Containment: Gently cover the spill with absorbent pads to prevent dust from becoming airborne.

  • Cleanup: Carefully wet the absorbent material with water to dissolve the powder and absorb it. Use a scoop and scraper to collect the absorbed material.

  • Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by a water rinse.

  • Dispose: Place all contaminated materials, including cleaning supplies and PPE, into a sealed hazardous waste container.

Procedure for a Liquid Spill:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don PPE: Put on all required personal protective equipment.

  • Containment: Use absorbent pads to surround and then cover the spill to absorb the liquid.

  • Cleanup: Collect the saturated absorbent materials.

  • Decontaminate: Clean the spill area with a detergent solution and then rinse with water.

  • Dispose: Place all contaminated materials into a sealed hazardous waste container.

The following diagram illustrates the logical steps for managing an this compound spill.

G This compound Spill Response Plan start Spill Occurs alert Alert personnel and secure the area start->alert ppe Don appropriate PPE alert->ppe contain Contain the spill with absorbent material ppe->contain cleanup Clean up the spill contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate dispose Dispose of all waste as hazardous decontaminate->dispose end Spill managed dispose->end

Logical workflow for this compound spill management.

Experimental Protocol: Inhibition of Inflammasome Activation

This protocol details the use of this compound to inhibit nigericin-induced inflammasome activation in mouse macrophages.

Cell Line: J774A.1 mouse macrophage cell line.

Methodology:

  • Cell Seeding: Seed J774A.1 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate overnight.

  • Priming: Prime the cells for 4 hours with 1 µg/mL of lipopolysaccharide (LPS).

  • Inhibitor Treatment: Add this compound (final concentration of 2 µM) to the appropriate wells and incubate for 15-20 minutes.

  • Inflammasome Activation: Stimulate the cells for 60 minutes with 20 µM nigericin.

  • Analysis: Collect the supernatants to measure the release of IL-1β via ELISA as an indicator of inflammasome activation.

Signaling Pathway

This compound functions by inhibiting Spleen Tyrosine Kinase (Syk). In the context of inflammasome activation by nigericin, Syk plays a role upstream of inflammasome assembly and subsequent pro-inflammatory events. The diagram below illustrates the targeted pathway.

G This compound Inhibition of Inflammasome Signaling Nigericin Nigericin Syk Syk Nigericin->Syk Inflammasome Inflammasome Assembly (e.g., NLRP3) Syk->Inflammasome OXSI2 This compound OXSI2->Syk Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1B IL-1β Processing and Release Caspase1->IL1B Pyroptosis Pyroptosis Caspase1->Pyroptosis

Targeted signaling pathway of this compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.